molecular formula C10H16O B1329265 Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- CAS No. 13679-86-2

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Cat. No.: B1329265
CAS No.: 13679-86-2
M. Wt: 152.23 g/mol
InChI Key: XIGFNCYVSHOLIF-UHFFFAOYSA-N
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Description

Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran, also known as 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-furan or 2-methyl-2-vinyl-5-isopropenyltetrahydrofuran, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is primarily located in the membrane (predicted from logP). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is a green, herbal, and minty tasting compound that can be found in alcoholic beverages, coffee and coffee products, fruits, and herbs and spices. This makes tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGFNCYVSHOLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(O1)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864429
Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran
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Molecular Weight

152.23 g/mol
Source PubChem
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Physical Description

Colourless liquid; Pungent herbaceous, green, camphoraceous, piney aroma
Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils, Soluble (in ethanol)
Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.874-0.878
Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13679-86-2
Record name Herboxide
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Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran
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Record name Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-
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Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran
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Record name Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of the monoterpenoid ether, Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development. It will delve into the compound's chemical identity, physicochemical properties, and known applications, while also addressing common points of confusion with structurally related compounds. The guide aims to be a definitive resource by consolidating available technical data and providing clear, actionable insights grounded in scientific literature.

Introduction and Chemical Identity

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, with the Chemical Abstracts Service (CAS) registry number 13679-86-2 for its generic structure, is a volatile organic compound belonging to the monoterpene oxide family.[1] Its molecular structure is characterized by a central tetrahydrofuran ring substituted with a methyl and an ethenyl (vinyl) group at the 2-position, and a 1-methylethenyl (isopropenyl) group at the 5-position.[1] This substitution pattern gives rise to two chiral centers, meaning the compound can exist as four possible stereoisomers.[1] The molecular formula of this compound is C₁₀H₁₆O , and it has a molecular weight of approximately 152.23 g/mol .[1]

It is crucial to distinguish this compound from the structurally similar but distinct linalool oxides , which have the molecular formula C₁₀H₁₈O₂. The presence of an additional hydroxyl group in linalool oxides significantly alters their chemical and physical properties. Much of the readily available literature and database entries tend to conflate these two compounds, which can lead to significant errors in research and application. This guide will focus exclusively on the C₁₀H₁₆O compound.

This compound is also known by a variety of synonyms, which are frequently encountered in commercial and scientific contexts. Understanding these alternative names is essential for a comprehensive literature search.

Table 1: Synonyms and Identifiers

Identifier Value Source
IUPAC Name Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-[1]
CAS Number 13679-86-2 (generic structure)[1]
54750-70-8 (trans-isomer)[1]
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]
Common Synonyms Dehydroxylinalool Oxide[2]
5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran[3]
Anhydrolinalool oxide[3]
Herboxide[3]
FEMA Number 3759[3]

The structural relationship and distinction from linalool oxide are illustrated in the diagram below.

cluster_0 Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- (C10H16O) cluster_1 Linalool Oxide (C10H18O2) A Chemical Structure B Key Features: - Tetrahydrofuran ring - Ethenyl and methyl groups at C2 - Isopropenyl group at C5 - No hydroxyl group X Distinguishing Feature: Presence or Absence of a Hydroxyl Group B->X C Chemical Structure D Key Features: - Tetrahydrofuran ring - Ethenyl and methyl groups at C2 - 1-hydroxy-1-methylethyl group at C5 - Contains a hydroxyl group D->X

Caption: Key structural differences between the topic compound and linalool oxide.

Physicochemical Properties

The physicochemical properties of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, often reported for a mixture of its isomers (dehydroxylinalool oxide), are summarized below. These properties are critical for its handling, formulation, and application.

Table 2: Physicochemical Data

Property Value Conditions Source
Appearance Colorless liquid-[3]
Odor Herbal, woody-[2]
Flavor Woody, with citrus notes (lemon/lime)-[2]
Specific Gravity 0.874 - 0.878@ 25°C[2]
Refractive Index 1.449 - 1.454@ 20°C[2]
Boiling Point 167 - 168 °C@ 760 mmHg[4]
Flash Point 46.11 °C (115 °F)TCC[2]
Solubility Soluble in oils and ethanol-[3]

Spectroscopic Data

Spectroscopic data is fundamental for the unambiguous identification and characterization of a chemical compound. Due to the previously mentioned confusion with linalool oxide, it is imperative to verify the molecular weight (approximately 152 g/mol ) from mass spectrometry data.

Mass Spectrometry (MS)

The mass spectrum of the title compound (as a mixture of isomers) shows a molecular ion peak consistent with its molecular formula C₁₀H₁₆O.

A representative mass spectrum for 2-Ethenyl-2-methyl-5-(1-methylethenyl)tetrahydrofuran can be found in spectral databases.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

Similarly, a definitive and clearly attributed IR spectrum for the title compound is not available in the compiled search results. Experimental determination of the IR spectrum is recommended for confirmation of functional groups.

Natural Occurrence and Synthesis

Natural Occurrence

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- has been identified as a volatile component in various plants. It is found in evergreen blackberries (Rubus laciniatus) and tea (Camellia sinensis).[6][7] Its presence contributes to the complex aroma profiles of these natural products. It has also been detected in robusta coffee (Coffea canephora).[8]

Synthesis

Commercially, this compound is available as a synthetic chemical. While specific, detailed laboratory synthesis protocols for "dehydroxylinalool oxide" are not extensively documented in the provided search results, general synthetic routes to substituted furans are well-established in organic chemistry.

Biological Activities and Applications

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- has found applications in several industries, primarily due to its organoleptic properties and potential bioactivities.

Flavor and Fragrance

With its characteristic herbal and woody aroma with citrus undertones, this compound is used as a flavoring agent in a variety of food products and as a fragrance ingredient in perfumes and other scented products.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its use as a flavoring agent and concluded that there are no safety concerns at current levels of intake.[3]

Potential Pharmaceutical and Agricultural Applications

Some research suggests that furan derivatives, in general, possess a wide range of biological activities.[] Specifically, Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- has been investigated for its potential role in pharmaceutical applications, particularly for inflammatory conditions and skin irregularities.[] However, more in-depth studies are required to validate these preliminary findings.

The synonym "Herboxide" suggests its potential application as an herbicide, likely functioning by inhibiting specific biochemical pathways in plants.[6]

Safety and Handling

Based on available safety data, Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is classified as a flammable liquid.[7] Standard laboratory safety precautions should be followed when handling this compound, including working in a well-ventilated area and avoiding sources of ignition. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is a monoterpene oxide with interesting sensory properties and potential for broader applications. This guide has aimed to provide a clear and accurate overview of its fundamental properties while highlighting and clarifying the common confusion with linalool oxide. Further research, particularly in the areas of detailed spectroscopic analysis, stereospecific synthesis, and in-depth biological activity studies, will be crucial for unlocking the full potential of this compound.

References

  • FooDB. (n.d.). Showing Compound Dehydroxylinalool 3,7-oxide (FDB016128). Retrieved from [Link]

  • The Good Scents Company. (n.d.). dehydroxylinalool oxide, 13679-86-2. Retrieved from [Link]

  • SpectraBase. (n.d.). Furan, 2-ethenyltetrahydro-2-methyl-5-(5-methyl-1-methylene-4-hexenyl)-, (2S-cis)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Ethenyl-2-methyl-5-(1-methylethenyl)tetrahydrofuran - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-5-methyl-5-vinyl-tetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. Retrieved from [Link]

  • NIST. (n.d.). 2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-, cis-. Retrieved from [Link]

  • SpectraBase. (n.d.). FURAN, 2-ETHENYLTETRAHYDRO-2-METHYL-5-(5-METHYL-1-METHYLENE-4-HEXENYL)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Furanmethanol, 5-ethenyltetrahydro-«alpha»,5-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-dehydroxylinalool oxide, 54750-69-5. Retrieved from [Link]

  • NIST. (n.d.). Furan, tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)-. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Dehydroxylinalool 3,6-oxide (FDB016168). Retrieved from [Link]

Sources

The Enigmatic Essence: A Technical Guide to (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran in Nature

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran, a notable stereoisomer of lilac alcohol, is a monoterpenoid of significant interest in the fields of phytochemistry, perfumery, and drug discovery. Its characteristic floral aroma is a key component of many natural scents, most famously that of lilac blossoms. This technical guide provides an in-depth exploration of the natural occurrences, biosynthesis, extraction methodologies, and analytical techniques for the characterization of this compound. Furthermore, it delves into the biological activities associated with its natural sources, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Molecular Architecture of a Floral Signature

(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran, often referred to as (2R,5R)-lilac alcohol, is a chiral molecule with a complex stereochemistry that dictates its unique olfactory properties. As one of eight possible stereoisomers of lilac alcohol, its specific configuration is crucial to the characteristic scent of lilac flowers (Syringa vulgaris)[1][2][3]. Beyond its organoleptic significance, the compound and its isomers are products of sophisticated biosynthetic pathways in plants and exhibit a range of biological activities. This guide serves as a comprehensive resource for the scientific community, detailing the journey from its natural origins to its potential applications.

Natural Occurrence: A Fragrant Presence Across the Plant Kingdom

While most famously associated with lilac, (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran and its related isomers are found in a variety of plant species. The distribution of these compounds is a testament to the convergent evolution of floral scent biochemistry.

Plant SpeciesFamilyPlant PartKey Isomers Detected
Syringa vulgaris (Common Lilac)OleaceaeFlowersPredominantly (5'S)-lilac aldehydes and alcohols
Actinidia arguta (Hardy Kiwi)ActinidiaceaeFlowersLilac aldehydes, alcohols, and alcohol epoxides
Artemisia pallens (Davana)AsteraceaeAerial partsLilac aldehydes and alcohols
Silene latifolia (White Campion)CaryophyllaceaeFlowersLilac aldehydes
Platanthera stricta (Slender Bog Orchid)OrchidaceaeFlowersLilac aldehydes

The presence of these compounds in such diverse flora underscores their importance in plant-pollinator interactions, acting as attractants for various insects, including moths[4][5][6].

Biosynthesis: The Enzymatic Transformation of Linalool

The biosynthesis of lilac alcohol and its aldehyde precursor is a fascinating example of secondary metabolism in plants, originating from the common monoterpene precursor, geranyl diphosphate (GPP). The key intermediate in this pathway is the acyclic monoterpene alcohol, linalool.

The proposed biosynthetic pathway involves a series of enzymatic reactions, with cytochrome P450 monooxygenases playing a pivotal role. Specifically, enzymes like CYP76C1 have been shown to catalyze a cascade of oxidation reactions on linalool[7][8][9].

The key steps in the biosynthesis are as follows:

  • Linalool Formation: Geranyl diphosphate is converted to linalool by the enzyme linalool synthase.

  • Hydroxylation: Linalool undergoes hydroxylation at the C-8 position to form 8-hydroxylinalool, a reaction catalyzed by a cytochrome P450 enzyme. This step is often enantioselective, leading to the predominance of specific stereoisomers in the final products[6].

  • Oxidation: 8-hydroxylinalool is further oxidized to 8-oxolinalool.

  • Cyclization and Reduction: 8-oxolinalool undergoes a spontaneous or enzyme-mediated cyclization to form the tetrahydrofuran ring structure of lilac aldehyde. Subsequently, a reductase enzyme can convert lilac aldehyde to the corresponding lilac alcohol.

Biosynthesis GPP Geranyl Diphosphate Linalool Linalool GPP->Linalool Linalool Synthase HydroxyLinalool 8-hydroxylinalool Linalool->HydroxyLinalool Cytochrome P450 (e.g., CYP76C1) OxoLinalool 8-oxolinalool HydroxyLinalool->OxoLinalool Oxidation LilacAldehyde Lilac Aldehyde OxoLinalool->LilacAldehyde Cyclization LilacAlcohol (2R,5R)-Lilac Alcohol LilacAldehyde->LilacAlcohol Reductase ExperimentalWorkflow PlantMaterial Plant Material (e.g., Lilac Flowers) Extraction Extraction (Enfleurage, Solvent Extraction, or Steam Distillation) PlantMaterial->Extraction CrudeExtract Crude Extract / Essential Oil Extraction->CrudeExtract Purification Chromatographic Purification (e.g., Column Chromatography) CrudeExtract->Purification IsolatedCompound Isolated (2R,5R)-Lilac Alcohol Purification->IsolatedCompound GCMS enantio-GC/MS Analysis IsolatedCompound->GCMS NMR NMR Spectroscopy (1H, 13C, COSY, NOESY) IsolatedCompound->NMR StructureElucidation Structural Elucidation and Stereochemical Assignment GCMS->StructureElucidation NMR->StructureElucidation

Sources

Physical and chemical properties of dehydroxylinalool oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Dehydroxylinalool Oxide

Introduction: Unveiling a Unique Terpenoid Ether

Dehydroxylinalool oxide, also known by synonyms such as Anhydro linalool oxide and 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran, is a heterocyclic monoterpenoid that has garnered interest in the flavor, fragrance, and pharmaceutical sectors.[][2] Classified chemically as a tetrahydrofuran derivative, it is a key aroma compound found in various natural sources and is also produced synthetically.[3][4] Its distinct organoleptic profile—characterized by green, cooling, spicy, and herbaceous notes with a minty nuance—makes it a valuable ingredient in perfumery and food science.[][3]

For drug development professionals, understanding the physicochemical properties, reactivity, and stability of such terpenoids is paramount. Dehydroxylinalool oxide's structure, a saturated five-membered ether ring with vinyl and isopropenyl substituents, presents a unique combination of chemical functionalities that dictate its behavior in various formulations. This guide provides a comprehensive technical overview of its properties, analytical methodologies, and stability considerations, grounded in authoritative data to support research and development activities.

Part 1: Core Physicochemical Properties

The physical characteristics of dehydroxylinalool oxide are fundamental to its application, governing its volatility, solubility, and interaction with other molecules. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O[][2][5]
Molecular Weight 152.23 g/mol [][2][5]
CAS Number 13679-86-2[][2]
Appearance Colorless clear liquid[][3][6]
Boiling Point 167.0 - 172.76 °C @ 760 mm Hg[][3][6]
Specific Gravity 0.872 - 0.882 @ 25 °C[][3][6]
Refractive Index 1.447 - 1.457 @ 20 °C[][3][6]
Vapor Pressure 13.4 mmHg @ 25 °C[3][7]
Flash Point 46.11 °C (115.00 °F)[3][7]
Solubility Insoluble in water; Soluble in alcohol[][6][8]
logP (o/w) ~2.7 - 2.9[7]
Purity (Typical) ≥97.0% (sum of isomers)[][3]

Part 2: Chemical Profile: Synthesis, Reactivity, and Degradation

The chemical behavior of dehydroxylinalool oxide is largely defined by the interplay between its stable tetrahydrofuran ring and its reactive unsaturated side chains.

Synthesis Pathways

Dehydroxylinalool oxide is structurally related to linalool, a widely occurring terpene alcohol. Its formation often involves the intramolecular cyclization of linalool or its derivatives. The primary pathways include:

  • Acid-Catalyzed Cyclization: Linalool can undergo dehydration and subsequent cyclization under acidic conditions to yield a mixture of cyclic ethers, including the furanoid (five-membered ring) and pyranoid (six-membered ring) forms of linalool oxide.[9] Dehydroxylation of these intermediates leads to dehydroxylinalool oxide.

  • Enzymatic Conversion: Biocatalytic methods offer a route to "natural" linalool oxide. Specific enzymes, such as lipases, can oxidize linalool to form linalool oxides, which can be further processed.[10] This approach is highly valued in the flavor and fragrance industry for producing natural-grade compounds.

Chemical Reactivity and Degradation

The stability of dehydroxylinalool oxide is a critical consideration in formulation science. Its precursor, linalool, is known to be susceptible to degradation via oxidation, light, and pH extremes, and dehydroxylinalool oxide shares some of this instability.[11]

  • Oxidation: The primary sites for oxidation are the vinyl and isopropenyl double bonds. Autoxidation upon exposure to air can lead to the formation of hydroperoxides and subsequent degradation products, potentially altering the sensory profile and introducing impurities.[11]

  • pH Instability: The ether linkage in the tetrahydrofuran ring is susceptible to cleavage under strong acidic conditions (acid hydrolysis).[11] This can lead to ring-opening and the formation of various degradation products. While more stable than in acidic media, extreme alkaline conditions can also promote degradation.[11]

  • Thermal and Photolytic Stress: Elevated temperatures and exposure to UV light can provide the energy to initiate degradation reactions, including isomerization and polymerization of the unsaturated side chains.[11]

The diagram below illustrates the general degradation pathway of the precursor, linalool, which highlights the formation of linalool oxides as key intermediates.

G cluster_products Degradation Products Linalool Linalool Myrcene Myrcene Linalool->Myrcene Dehydration Ocimene β-Ocimene Linalool->Ocimene Dehydration AlphaTerpineol α-Terpineol Linalool->AlphaTerpineol Cyclization (Hydration) LinaloolOxides Linalool Oxides (Furanoid/Pyranoid) Linalool->LinaloolOxides Oxidation / Cyclization O2 Oxygen (O2) O2->LinaloolOxides Heat Heat / Light Heat->Myrcene Acid Acid (H+) Acid->AlphaTerpineol DehydroxylinaloolOxide Dehydroxylinalool Oxide LinaloolOxides->DehydroxylinaloolOxide Dehydration

Caption: Precursor degradation pathway leading to linalool oxides.

Part 3: Analytical Workflows and Protocols

Accurate identification and quantification of dehydroxylinalool oxide require robust analytical methodologies. A multi-modal approach combining chromatography and spectroscopy is standard practice.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation and isomeric differentiation (cis vs. trans). Key expected signals in the ¹H NMR spectrum would include distinct resonances for the vinyl protons, the isopropenyl methyl and vinylidene protons, and the protons on the tetrahydrofuran ring, providing detailed connectivity information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Characteristic absorption bands would include C-O-C stretching for the ether linkage (typically ~1050-1150 cm⁻¹), C=C stretching for the vinyl and isopropenyl groups (~1640-1680 cm⁻¹), and C-H stretching for both sp² and sp³ hybridized carbons.

  • Mass Spectrometry (MS): When coupled with Gas Chromatography (GC-MS), it provides the molecular weight from the molecular ion peak (m/z 152) and a characteristic fragmentation pattern that serves as a fingerprint for identification.

Chromatographic Separation

Gas Chromatography (GC) is the primary technique for the analysis of volatile compounds like dehydroxylinalool oxide due to its high resolution and sensitivity. A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer (MS) is used for definitive identification.

Experimental Protocol: Purity Assessment by GC-MS

This protocol outlines a self-validating system for the identification and purity determination of dehydroxylinalool oxide in a sample.

Objective: To separate, identify, and quantify dehydroxylinalool oxide and related impurities using Gas Chromatography-Mass Spectrometry.

1. Materials and Equipment:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas, 99.999% purity)

  • Sample of dehydroxylinalool oxide

  • Solvent (e.g., Hexane or Ethanol, HPLC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

2. Sample Preparation:

  • Prepare a stock solution of dehydroxylinalool oxide at 1000 µg/mL in the chosen solvent.

  • Create a working standard by diluting the stock solution to 10 µg/mL. The causality here is to ensure the concentration is within the linear dynamic range of the detector, preventing saturation while maintaining a strong signal-to-noise ratio.

  • Filter the sample through a 0.22 µm syringe filter if particulates are present to prevent column contamination.

3. GC-MS Instrumental Parameters:

  • Inlet: Split mode (e.g., 50:1 split ratio), 250 °C. A high split ratio is chosen for this concentrated sample to avoid overloading the column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C. This slow ramp rate ensures good separation of closely eluting isomers and impurities.

    • Hold: 5 minutes at 240 °C to elute any high-boiling compounds.

  • MS Transfer Line: 250 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Mass Analyzer: Scan mode from m/z 40 to 300.

4. Data Analysis and Validation:

  • Identification: Confirm the peak for dehydroxylinalool oxide by matching its retention time with that of a reference standard and its mass spectrum with a library (e.g., NIST). The primary validation is the match of both retention index and fragmentation pattern.

  • Purity Calculation: Calculate the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram.

    • Purity (%) = (Area of Dehydroxylinalool Oxide Peak / Total Area of All Peaks) x 100

The logical workflow for this protocol is visualized below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation (10 µg/mL) C Inject Sample into GC A->C B Instrument Calibration & System Suitability B->C D Separation in Non-Polar Column C->D E Ionization & Fragmentation (EI, 70 eV) D->E F Mass Analysis (Scan m/z 40-300) E->F G Peak Integration & Deconvolution F->G H Library Search & Spectral Match (e.g., NIST Database) G->H I Purity Calculation (Area % Method) G->I Result Final Report: Identity & Purity Confirmed H->Result I->Result

Caption: GC-MS workflow for purity assessment.

Part 4: Safety, Handling, and Storage

As a flammable and potentially irritating compound, proper safety protocols are essential when working with dehydroxylinalool oxide.

  • Hazards: The compound is classified as flammable and may cause skin and eye irritation.[3] It is crucial to handle it in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, safety goggles, and chemical-resistant gloves.[12][13]

  • Storage: To ensure stability and prevent degradation, dehydroxylinalool oxide should be stored in a tightly sealed container under an inert gas atmosphere (e.g., nitrogen or argon).[] It should be kept in a cool, dark, and well-ventilated area away from heat, sparks, and open flames.[][12]

  • Shelf Life: When stored under recommended conditions, the typical shelf life is around 24 months from the date of manufacture.[]

Conclusion

Dehydroxylinalool oxide is a multifaceted compound with significant applications in consumer and potentially pharmaceutical products. Its distinct physicochemical properties—moderate volatility, characteristic aroma, and solubility in organic solvents—define its utility. However, for researchers and drug development professionals, a thorough understanding of its chemical reactivity, particularly its degradation pathways under various stress conditions, is critical for ensuring formulation stability, efficacy, and safety. The analytical methods outlined in this guide provide a robust framework for the characterization and quality control of dehydroxylinalool oxide, supporting its journey from laboratory research to commercial application.

References

  • Perflavory. (n.d.). (E)-dehydroxylinalool oxide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). DEHYDROXYLINALOOL OXIDE | CAS 13679-86-2. Retrieved from [Link]

  • NIST. (n.d.). cis-Dehydroxylinalool oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dehydroxylinalool oxide. Retrieved from [Link]

  • FooDB. (2019). Showing Compound Dehydroxylinalool 3,7-oxide (FDB016128). Retrieved from [Link]

  • FooDB. (2019). Showing Compound Dehydroxylinalool 3,6-oxide (FDB016168). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-dehydroxylinalool oxide. Retrieved from [Link]

  • Dong, T., et al. (2024). Possible degradation pathways of linalool and limonene in HW. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US6703218B2 - Process for the preparation of linalool oxide or of linalool oxide-containing mixtures.

Sources

An In-depth Technical Guide to the Stereoisomers of 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran, also known as dehydroxylinalool oxide, is a monoterpenoid ether with significant applications in the flavor and fragrance industries and as a chiral building block in organic synthesis.[1] The molecule possesses two stereocenters, giving rise to four distinct stereoisomers: two pairs of enantiomers which are diastereomeric to one another. The biological and sensory properties of these isomers can differ significantly, making their individual synthesis and characterization a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive overview of the molecular architecture, a strategic biomimetic synthesis approach, detailed high-resolution separation methodologies, and robust protocols for the unambiguous characterization of each stereoisomer.

Molecular Architecture and Stereochemical Complexity

The core structure of 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran features a five-membered oxolane ring.[2] The key to its stereochemical diversity lies in the two chiral centers located at the C2 and C5 positions of the tetrahydrofuran ring.

  • C2: A quaternary carbon atom bonded to the ring oxygen, a methyl group, a vinyl group, and the C3 methylene group.

  • C5: A tertiary carbon atom bonded to the ring oxygen, an isopropenyl group, the C4 methylene group, and a hydrogen atom.

With two stereocenters, a total of 2² = 4 stereoisomers are possible. These isomers exist as two diastereomeric pairs, commonly referred to as cis and trans, based on the relative orientation of the substituents at C2 and C5. Each diastereomer is a racemic mixture of two enantiomers.

  • cis-isomers: (2R, 5S) and (2S, 5R) enantiomers.[3][4]

  • trans-isomers: (2R, 5R) and (2S, 5S) enantiomers.[5][6]

The relationship between these isomers is fundamental to devising a separation strategy. Enantiomers share identical physical properties (except for optical rotation) and require a chiral environment for separation. Diastereomers, however, have different physical properties, allowing for their separation by standard chromatographic techniques.

stereoisomers cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer Cis_2R5S (2R, 5S) Cis_2S5R (2S, 5R) Cis_2R5S->Cis_2S5R Enantiomers Trans_2R5R (2R, 5R) Cis_2R5S->Trans_2R5R Diastereomers Trans_2S5S (2S, 5S) Cis_2R5S->Trans_2S5S Diastereomers Cis_2S5R->Trans_2R5R Diastereomers Cis_2S5R->Trans_2S5S Diastereomers Trans_2R5R->Trans_2S5S Enantiomers

Caption: Logical relationships between the four stereoisomers.

Strategic Synthesis via Biomimetic Cyclization

A practical and efficient laboratory-scale synthesis of these compounds can be adapted from the well-established methods for preparing the structurally related linalool oxides.[7][8] This biomimetic approach starts from the readily available enantiomers of linalool, (R)-linalool and (S)-linalool, and proceeds through an acid-catalyzed intramolecular cyclization.

The causality behind this strategy is rooted in terpene chemistry. The biosynthesis of furanoid monoterpenes often involves the epoxidation of a double bond followed by an intramolecular cyclization.[7] This process can be mimicked in the lab using an acid catalyst to protonate the trisubstituted double bond of linalool, generating a tertiary carbocation that is subsequently attacked by the hydroxyl group to form the tetrahydrofuran ring. This reaction typically yields a diastereomeric mixture of furanoid and pyranoid oxides.[8][9] For the synthesis of the target dehydroxylinalool oxides, a subsequent deoxygenation step or a direct cyclization of a linalool derivative would be required.

Experimental Protocol: Synthesis of Diastereomeric Mixture
  • Reaction Setup: To a solution of (R)- or (S)-linalool (1.0 eq) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (PTSA).[10]

  • Reaction Execution: Stir the mixture at 0 °C and allow it to slowly warm to room temperature over 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of cis- and trans-5-isopropenyl-2-methyl-2-vinyltetrahydrofuran, which can be further purified by flash column chromatography on silica gel.

High-Resolution Separation Methodologies

The separation of the four stereoisomers is a multi-step process that leverages the different physical properties of diastereomers and the specific interactions of enantiomers with a chiral environment.

workflow start Starting Material ((R)- or (S)-Linalool) synthesis Acid-Catalyzed Cyclization start->synthesis mixture Diastereomeric Mixture (cis + trans) synthesis->mixture diastereomer_sep Diastereomer Separation (Silica Gel Chromatography) mixture->diastereomer_sep cis_racemate cis-Racemate ((2R,5S) + (2S,5R)) diastereomer_sep->cis_racemate trans_racemate trans-Racemate ((2R,5R) + (2S,5S)) diastereomer_sep->trans_racemate chiral_sep_cis Chiral Separation (e.g., Chiral HPLC/GC) cis_racemate->chiral_sep_cis chiral_sep_trans Chiral Separation (e.g., Chiral HPLC/GC) trans_racemate->chiral_sep_trans cis1 (2R, 5S) chiral_sep_cis->cis1 cis2 (2S, 5R) chiral_sep_cis->cis2 trans1 (2R, 5R) chiral_sep_trans->trans1 trans2 (2S, 5S) chiral_sep_trans->trans2

Caption: Overall workflow from synthesis to isolated pure stereoisomers.

Protocol 1: Separation of Diastereomers

The cis and trans diastereomers can be separated using standard flash column chromatography due to their different polarities and steric profiles.

  • Column Preparation: Pack a glass column with silica gel, using a hexane/ethyl acetate solvent system as the eluent. The optimal solvent ratio should be determined beforehand using TLC.

  • Loading and Elution: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column.

  • Fraction Collection: Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC or GC to identify the separated cis and trans racemates.

Protocol 2: Enantioseparation via Chiral Chromatography

The separation of the enantiomers within each racemic diastereomer pair requires a chiral stationary phase (CSP). Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective.[11] The choice of method depends on the required scale and the thermal stability of the compounds.

  • Column Selection:

    • For GC: A cyclodextrin-based capillary column, such as one coated with a derivative of β-cyclodextrin, is highly effective for separating volatile furan derivatives.[11]

    • For HPLC: A column packed with a cellulose- or amylose-based CSP, such as tris(3,5-dimethylphenylcarbamate) derivatives, is a robust choice.[11]

  • Method Development (HPLC Example):

    • Mobile Phase: Start with a non-polar mobile phase, such as a mixture of hexane and isopropanol.

    • Optimization: Inject the racemic mixture (e.g., the isolated cis-racemate) and adjust the isopropanol percentage and flow rate to achieve baseline separation of the two enantiomeric peaks.

  • Preparative Separation: Once the analytical method is optimized, scale up to a preparative or semi-preparative column to isolate multi-milligram to gram quantities of each pure enantiomer.

Unambiguous Characterization and Quality Control

The identity, purity, and stereochemistry of each isolated isomer must be confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between diastereomers. The different spatial arrangement of substituents in cis and trans isomers leads to distinct chemical shifts and coupling constants, particularly for the protons on and adjacent to the tetrahydrofuran ring. ¹³C NMR spectra are also valuable for confirming the carbon skeleton.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the isolated isomers and to confirm their molecular weight (152.23 g/mol ).[2] The fragmentation pattern in the mass spectrum provides structural information that can help confirm the identity of the compound. While all four isomers will have nearly identical mass spectra, their retention times will differ, especially on a chiral column.

Chiral Gas Chromatography (Chiral GC)

Chiral GC is the definitive method for assessing enantiomeric purity. By using a chiral stationary phase, the four stereoisomers can be resolved into four distinct peaks. The Kovats retention index, a measure of retention time relative to n-alkanes, is a key parameter for identification.

Table 1: Representative Chromatographic Data for Stereoisomers

StereoisomerConfigurationExpected Elution OrderKovats Retention Index (Semi-standard non-polar)
1trans-(2R,5R)1~971 - 983[6]
2trans-(2S,5S)2~971 - 983[6]
3cis-(2R,5S)3~997 - 1021[1][6]
4cis-(2S,5R)4~997 - 1021[1][6]
Note: The exact elution order of enantiomers (e.g., 1 vs. 2) depends on the specific chiral column used. Data is based on reported values for mixtures and related isomers.[1][6]

Conclusion and Future Outlook

The successful isolation and characterization of the four stereoisomers of 5-isopropenyl-2-methyl-2-vinyltetrahydrofuran are essential for understanding their structure-activity relationships. The methodologies outlined in this guide, which leverage biomimetic synthesis and high-resolution chiral chromatography, provide a robust framework for researchers in natural product chemistry, flavor science, and asymmetric synthesis. Future research will likely focus on elucidating the specific sensory and biological activities of each pure stereoisomer, paving the way for their targeted application in various fields.

References

  • G. D’Abrosca, A. Scognamiglio, M. DellaGreca, “A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide,” Chemistry, 2021. [Online]. Available: [Link]

  • G. D’Abrosca, A. Scognamiglio, M. DellaGreca, “A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide,” ResearchGate, 2021. [Online]. Available: [Link]

  • G. D’Abrosca, A. Scognamiglio, M. DellaGreca, “Experimental procedure for the preparation of all the isomeric forms of linalool oxide starting from (R)- and (S)-linalool,” ResearchGate, 2021. [Online]. Available: [Link]

  • National Center for Biotechnology Information, “PubChem Compound Summary for CID 61665, Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran,” PubChem. [Online]. Available: [Link]

  • National Center for Biotechnology Information, “PubChem Compound Summary for CID 21576892, cis-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran,” PubChem. [Online]. Available: [Link]

  • Wikipedia, “Rosefuran,” Wikipedia, The Free Encyclopedia, 2023. [Online]. Available: [Link]

  • National Institute of Standards and Technology, “(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran,” NIST Chemistry WebBook. [Online]. Available: [Link]

  • The Good Scents Company, “rosefuran,” thegoodscentscompany.com. [Online]. Available: [Link]

  • R. L. C. Drew, T. M. Clerke, R. A. Beatson, S. M. D. J. C. Sutton, “The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit ( Actinidia ) species,” ResearchGate, 2008. [Online]. Available: [Link]

  • National Institute of Standards and Technology, “(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran,” NIST Chemistry WebBook. [Online]. Available: [Link]

  • National Center for Biotechnology Information, “PubChem Compound Summary for CID 6429213, trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran,” PubChem. [Online]. Available: [Link]

  • Y. Ju, T. T. T. T. Do, H. T. T. T. Nguyen, “Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases,” PubMed, 2000. [Online]. Available: [Link]

  • Cheméo, “Chemical Properties of Rose furan (CAS 15186-51-3),” chemeo.com. [Online]. Available: [Link]

  • National Institute of Standards and Technology, “5-Ethyl-2-methyl-2-vinyltetrahydrofuran,” NIST Chemistry WebBook. [Online]. Available: [Link]

  • National Center for Biotechnology Information, “PubChem Compound Summary for CID 13679-86-2, 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran,” PubChem. [Online]. Available: [Link]

  • National Center for Biotechnology Information, “PubChem Compound Summary for CID 21576893, (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran,” PubChem. [Online]. Available: [Link]

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An In-depth Technical Guide on the Biological Activity of Furanoid Linalool Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Furanoid linalool oxides are naturally occurring monoterpenoids found in a variety of essential oils, contributing to the characteristic floral and tea-like aromas of many plants.[1][2] These oxidized derivatives of linalool exist as distinct stereoisomers, primarily the cis- and trans-furanoid forms.[3] Beyond their olfactory contributions, furanoid linalool oxides are gaining significant attention within the scientific community for their diverse and potent biological activities.[1][4] This guide provides a comprehensive technical overview of these activities, delving into the underlying mechanisms, summarizing key quantitative data, and presenting detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and biotechnological potential of these fascinating compounds.

Core Biological Activities of Furanoid Linalool Oxides

Furanoid linalool oxides exhibit a broad spectrum of biological effects, with the most extensively studied being their antimicrobial, anti-inflammatory, and insecticidal properties. The stereochemistry of these molecules often plays a crucial role in their efficacy.

Antimicrobial and Antifungal Activity

Furanoid linalool oxides have demonstrated significant activity against a range of microbial and fungal pathogens.[1]

Key Findings:

  • Racemic mixtures of both trans- and cis-furanoid linalool oxides have shown potent antifungal activity against Penicillium citrinum, Rhizopus oryzae, and Chaetomium globosum.[4][5]

  • Interestingly, the separation of the enantiomers of furanoid linalool oxide resulted in a decrease in antifungal activity, suggesting a synergistic effect within the racemic mixture.[4][6]

  • While specific data on antibacterial activity is less abundant, furanoid linalool oxides are recognized as volatile compounds with general antimicrobial properties.[1]

Mechanism of Action: The precise antimicrobial mechanisms of furanoid linalool oxides are not fully elucidated. However, drawing parallels with their precursor, linalool, it is hypothesized that their action involves the disruption of microbial cell membrane integrity.[4] Linalool has been shown to alter the fluidity of cell membranes by increasing the content of saturated and unsaturated fatty acids, which could be a plausible mechanism for the oxides as well.[7]

Anti-inflammatory Properties

Furanoid linalool oxides are noted for their anti-inflammatory potential, an area of growing research interest.[1]

Key Findings:

  • Direct studies on the anti-inflammatory effects of isolated furanoid linalool oxides are emerging. However, much of the current understanding is inferred from the well-documented anti-inflammatory properties of linalool.[7][8][9]

  • Linalool has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8]

Hypothesized Signaling Pathway: While the specific signaling pathways for furanoid linalool oxides are still under investigation, it is plausible that they act through mechanisms similar to linalool.[1] Linalool is known to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2/HO-1 pathway.[4] The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates FLO Furanoid Linalool Oxide (Hypothesized) FLO->IKK Inhibits FLO->IkB Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothesized Anti-inflammatory Signaling Pathway.

Insecticidal and Antitermitic Activity

Furanoid linalool oxides have demonstrated potent insecticidal properties, particularly against termites.[1]

Key Findings:

  • The antitermitic activities of linalool oxides are highly dependent on their stereostructure.[5][6]

  • (2R,5R)-trans-linalool oxide has been identified as the most potent termiticidal agent against the termite species Reticulitermes speratus.[5][6][10]

Quantitative Data Summary

While comprehensive comparative data is still emerging, existing research provides valuable quantitative insights into the biological efficacy of furanoid linalool oxides.

Table 1: Comparative Biological Activities of Furanoid Linalool Oxide Isomers

Biological ActivityCompound/IsomerTarget Organism/Cell LineObserved Effect/MetricSource
Antifungal Racemic trans- & cis-Furanoid Linalool OxidePenicillium citrinum, Rhizopus oryzae, Chaetomium globosumPotent antifungal activity at 10 µg/cm²[4]
Enantiopure Furanoid Linalool OxidesP. citrinum, R. oryzae, C. globosumDecreased activity compared to racemate[4]
Antitermitic (2R,5R)-trans-Furanoid Linalool OxideReticulitermes speratusStrongest termiticidal activity among tested oxides[1][6]
Cytotoxicity Furanoid Linalool OxideCrl:CD(SD) rats (in vivo)NOAEL: 80 mg/kg body weight/day[11][12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the biological activities of furanoid linalool oxides.

Antifungal Activity Assay (Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of furanoid linalool oxides against various fungal strains.[1]

Materials:

  • Fungal Strains: Cultures of relevant fungal species (e.g., Penicillium citrinum, Rhizopus oryzae, Chaetomium globosum).[1]

  • Media: Suitable liquid broth (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth).[1]

  • Furanoid linalool oxide isomers.

  • Solvent (e.g., Dimethyl sulfoxide - DMSO).

  • 96-well microplates.

  • Positive control antifungal agent (e.g., itraconazole).

  • Negative control (broth with DMSO).

Procedure:

  • Sample Preparation: Dissolve the furanoid linalool oxide isomers in DMSO. Perform serial dilutions in the broth medium within a 96-well microplate.[1]

  • Inoculation: Inoculate each well with a standardized suspension of fungal spores.[1]

  • Incubation: Incubate the microplates at an appropriate temperature and duration for the specific fungal strain.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

G start Start prep_compound Prepare serial dilutions of furanoid linalool oxide in broth start->prep_compound inoculate Inoculate wells with standardized fungal suspension prep_compound->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate plates at optimal temperature controls->incubate read_results Visually assess for fungal growth inhibition incubate->read_results determine_mic Determine MIC value read_results->determine_mic end End determine_mic->end

Caption: Workflow for Antifungal Microdilution Assay.

Antitermitic Activity Bioassay (Filter Paper Method)

This protocol is based on methods used to evaluate the termiticidal activity of linalool oxides against Reticulitermes speratus.[1]

Materials:

  • Test Organism: Worker termites of Reticulitermes speratus.[1]

  • Furanoid linalool oxide isomers.

  • Solvent (e.g., acetone).

  • Filter paper discs.

  • Petri dishes.

Procedure:

  • Sample Preparation: Dissolve the furanoid linalool oxide isomers in acetone to prepare a range of concentrations.[1]

  • Filter Paper Treatment: Treat a filter paper disc with a specific volume of the test solution and allow the solvent to evaporate.[1]

  • Bioassay Setup: Place the treated filter paper in a Petri dish and introduce a set number of worker termites.

  • Incubation: Maintain the Petri dishes in the dark at a controlled temperature and humidity.

  • Data Collection: Record termite mortality at regular intervals.

  • Data Analysis: Calculate lethal concentration (e.g., LC50) values to compare the toxicity of the different isomers.[1]

Future Directions and Drug Development Potential

The diverse biological activities of furanoid linalool oxides present exciting opportunities for drug development. Their potent antifungal and insecticidal properties suggest applications in agriculture and as novel therapeutic agents. The anti-inflammatory potential warrants further investigation for the development of treatments for inflammatory conditions. However, more research is needed to fully elucidate their mechanisms of action, pharmacokinetic profiles, and safety in vivo.[13] A 13-week subchronic toxicity study in rats established a no-observed-adverse-effect level (NOAEL) of 80 mg/kg body weight/day for furanoid linalool oxide, providing a foundational safety benchmark.[11][12]

Conclusion

Furanoid linalool oxides are a promising class of natural compounds with a range of significant biological activities. Their stereochemistry plays a critical role in their efficacy, particularly in their antitermitic and antifungal effects. While research into their full potential is ongoing, the existing data strongly supports their further investigation for applications in medicine, agriculture, and biotechnology. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of these versatile molecules.

References

  • A Comparative Analysis of the Biological Activities of Furanoid vs. Pyranoid Linalool Oxides. Benchchem.
  • A Comparative Analysis of the Bioactivity of Furanoid and Pyranoid Linalool Oxides. Benchchem.
  • Natural Compounds in the Battle against Microorganisms—Linalool. PubMed Central - NIH. Published October 15, 2022.
  • Antitermitic and antifungal properties of enantiopure linalool and furanoid linalool oxide confirmed in Lindera umbellata var. membranacea. ResearchGate.
  • An In-depth Technical Guide to the Physicochemical Properties of Furanoid Linalool Oxide. Benchchem.
  • A 13-week subchronic toxicity study of linalool oxide in Crl:CD(SD) rats. PMC - NIH.
  • trans-Linalool oxide (furanoid). NIST WebBook.
  • Antitermitic and antifungal properties of enantiopure linalool and furanoid linalool oxide confirmed in Lindera umbellata var. membranacea. Taylor & Francis Online. Published November 29, 2021.
  • Strategies for the selective synthesis of pyranoid over furanoid linalool oxide. Benchchem.
  • A 13-week subchronic toxicity study of linalool oxide in Crl:CD(SD) rats. PubMed. Published July 2, 2024.
  • Antitermitic and antifungal properties of enantiopure linalool an... Ingenta Connect. Published January 2, 2022.
  • Synthesis and characterization of cetylpyridinium peroxyphosphotungstate and their catalytic properties for linalool oxidation. PMC - NIH. Published May 28, 2025.
  • Linalool Induces Reactive Oxygen Species Mediated Apoptosis in Human Oral Squamous Carcinoma Cells. Semantic Scholar.
  • linalool oxide (furanoid), 60047-17-8. The Good Scents Company.
  • A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI.
  • Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model. PubMed.
  • Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. PubMed.
  • The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit ( Actinidia ) species. ResearchGate. Published August 9, 2025.
  • Structures of (S)-d 5 -linalool, and the furanoid and pyranoid linalool oxide isomers. ResearchGate.
  • Linalool and Geraniol Defend Neurons from Oxidative Stress, Inflammation, and Iron Accumulation in In Vitro Parkinson's Models. MDPI.
  • Pharmacokinetics of linalool and linalyl acetate, the two main constituents of silexan, an essential oil from Lavandula angustifolia flowers, in rats. ResearchGate. Published August 5, 2025.

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"Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight Determination of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Abstract

This technical guide provides a comprehensive exploration of the molecular weight of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, a significant monoterpene oxide found in various natural sources. Known by common synonyms such as Linalool Oxide (furanoid) and Anhydrolinalool oxide, this compound is of considerable interest to researchers in natural product chemistry, fragrance science, and drug development. This document details the theoretical calculation of its molecular weight, presents a validated experimental workflow for its determination using Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the interpretation of mass spectral data. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the analytical chemistry of this compound.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

The compound is systematically named Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-. However, it is frequently referenced in scientific literature and commercial databases by several synonyms. It is crucial to recognize these synonyms to conduct thorough literature reviews and source commercial standards. The compound's structure gives rise to stereoisomerism, resulting in distinct cis and trans isomers, which are assigned unique CAS Registry Numbers.

It is critical to distinguish this compound (C₁₀H₁₆O) from the structurally related but distinct "linalool oxides" which possess the molecular formula C₁₀H₁₈O₂ and contain an additional hydroxyl group.[1][2][3][4][5]

Identifier Value Source(s)
IUPAC Name Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-[6]
Molecular Formula C₁₀H₁₆O[6][7][8][9]
Common Synonyms Anhydrolinalool oxide, Herboxide, Lime Oxide T, Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran[9][10]
CAS Registry Number (Generic) 13679-86-2[6][9][11]
CAS Registry Number (trans-isomer) 54750-70-8[6][7][12]
CAS Registry Number (cis-isomer) 54750-69-5[8]
Structural Features

The molecule is a monoterpene oxide built upon a tetrahydrofuran core.[6] Key structural features include:

  • A saturated five-membered furan ring containing one oxygen atom.

  • Substituents at the C2 position: a methyl group and an ethenyl (vinyl) group.

  • A substituent at the C5 position: a 1-methylethenyl (isopropenyl) group.

  • Two chiral centers at C2 and C5, leading to the existence of four possible stereoisomers (cis and trans pairs of enantiomers).

These structural characteristics, particularly the presence of double bonds and the ether linkage, dictate the compound's chemical reactivity and its fragmentation patterns in mass spectrometry.

Theoretical Molecular Weight Calculation

Before any experimental verification, the molecular weight is calculated theoretically from the molecular formula using the atomic weights of its constituent elements. This provides a precise theoretical value against which experimental data can be validated.

Principle of Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Two distinct values are of primary importance in analytical chemistry:

  • Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of the isotopes for each element (e.g., ~12.011 for Carbon, ~1.008 for Hydrogen). This value is typically used in stoichiometry and bulk material calculations.

  • Monoisotopic Mass (MM): Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁶O). This value is paramount in mass spectrometry, as the instrument resolves individual ions based on their mass-to-charge ratio, and the most abundant isotopologue typically gives the most intense signal.

Calculated Values

Based on the molecular formula C₁₀H₁₆O , the theoretical weights are calculated as follows:

Parameter Calculation Value Source(s)
Average Molecular Weight (10 × 12.011) + (16 × 1.008) + (1 × 15.999)152.237 g/mol [6][7][10]
Monoisotopic Mass (10 × 12.000000) + (16 × 1.007825) + (1 × 15.994915)152.120115 Da[10][12]

The slight variations in published molecular weights (e.g., 152.23 g/mol vs. 152.24 g/mol ) arise from the use of rounded atomic weights.[6][7] For high-accuracy work, the calculated monoisotopic mass is the definitive value for comparison with high-resolution mass spectrometry data.

Experimental Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of the molecular mass. For volatile and semi-volatile compounds like this furan derivative, Gas Chromatography (GC) is the ideal separation technique to couple with MS.

The GC-MS Workflow: A Self-Validating System

The power of GC-MS lies in its two-dimensional data output: retention time from the GC and the mass spectrum from the MS. A pure compound should yield a single chromatographic peak at a specific retention time, and the mass spectrum from this peak should be consistent and identifiable. This coupling provides a self-validating system: the GC isolates the analyte, and the MS confirms its identity and molecular weight.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dilute Sample in Volatile Solvent (e.g., Hexane) Injector Vial in Autosampler → Injector Port (250°C) Prep->Injector Injection GC_Col GC Separation (e.g., DB-5 Column, Temp. Program) Injector->GC_Col Vaporization & Transfer Ion_Source Ionization (Electron Impact, 70 eV) GC_Col->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector (Electron Multiplier) Mass_Analyzer->Detector Ion Separation (by m/z) Data_Sys Data System Detector->Data_Sys Signal Transduction Chromatogram Total Ion Chromatogram (TIC) Data_Sys->Chromatogram Mass_Spec Mass Spectrum of Target Peak Data_Sys->Mass_Spec Result Result: MW = 152 Identity Confirmed Chromatogram->Result Library Library Search (NIST, Wiley) Mass_Spec->Library Mass_Spec->Result Library->Result

Caption: Workflow for Molecular Weight Determination by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol describes a standard method for analyzing volatile organic compounds. The choice of parameters, such as the temperature program, is critical for achieving good separation of the analyte from the solvent and any impurities.

  • Standard Preparation:

    • Accurately weigh ~10 mg of the reference standard for Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-.

    • Dissolve in 10 mL of high-purity hexane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to create a working standard of approximately 10 µg/mL. The causality here is to ensure the concentration is high enough for detection but low enough to avoid column overloading and detector saturation.

  • GC Parameters (Example):

    • System: Agilent 7890B GC with 5977A MS.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. This column is chosen for its excellent separation of non-polar to semi-polar compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode (for high sensitivity) or Split mode (e.g., 50:1 for higher concentrations). Inlet temperature: 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 10°C/min.

      • Final hold: Hold at 240°C for 5 minutes. This program ensures volatile solvents elute first, followed by the analyte, and finally cleans the column of less volatile components.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that produces reproducible fragmentation patterns, allowing for comparison with established spectral libraries (e.g., NIST).

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300. This range is selected to be wide enough to observe the molecular ion (m/z 152) and its key fragments, while excluding low-mass noise from the solvent or air.

Interpretation of the Mass Spectrum

The resulting mass spectrum provides a fingerprint of the molecule. For Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, the key features to analyze are:

  • The Molecular Ion (M⁺) Peak: The primary goal is to identify the peak corresponding to the intact molecule that has lost one electron. For this compound, the molecular ion peak will appear at m/z 152 . Its presence confirms the molecular weight of the compound eluted at that specific retention time.

  • Isotopic Peaks: Due to the natural abundance of ¹³C, a small peak at M+1 (m/z 153) will be visible. The expected relative abundance of this peak for a C₁₀ compound is approximately 11% (10 x 1.1%) of the M⁺ peak, providing further confirmation of the elemental formula.

  • Fragmentation Pattern: The 70 eV ionization energy is high enough to cause the molecular ion to fragment in a predictable way. While a detailed fragmentation analysis is beyond the scope of this guide, common fragments for such structures would arise from the loss of alkyl or alkenyl groups, or ring-opening mechanisms. These fragments provide structural confirmation when compared against a reference library like NIST.

Advanced Considerations

For drug development and regulatory submissions, more than just the nominal molecular weight is often required.

High-Resolution Mass Spectrometry (HRMS)

While standard GC-MS confirms the nominal mass (152), it cannot distinguish between different elemental formulas that have the same nominal mass. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass to several decimal places.

  • Causality: The purpose of HRMS is to provide an unambiguous confirmation of the elemental formula. By measuring the mass of the molecular ion with high precision (e.g., 152.1205 ± 0.0005 Da), the result can be compared to the theoretical monoisotopic mass (152.120115 Da). A match within a narrow tolerance (typically < 5 ppm) provides definitive proof of the C₁₀H₁₆O formula.

Differentiating Stereoisomers

Standard mass spectrometry cannot differentiate between stereoisomers (e.g., cis vs. trans) because they have the identical mass and produce identical fragmentation patterns. However, they can often be separated chromatographically.

  • Methodology: Using a suitable chiral GC column or by optimizing the temperature program on a standard column, the cis and trans isomers may elute at different retention times.[6] They will both show a molecular ion at m/z 152, but their separation and identification would rely on comparing their retention times to those of certified cis and trans reference standards.

Conclusion

The molecular weight of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- is theoretically calculated to be 152.237 g/mol (average) and 152.120115 Da (monoisotopic). Experimental verification is robustly achieved using Gas Chromatography-Mass Spectrometry, where the molecular ion peak is observed at m/z 152. For unambiguous confirmation of the elemental formula, High-Resolution Mass Spectrometry is the preferred method. This guide provides the foundational knowledge and a validated experimental framework for scientists to accurately determine and confirm the molecular weight of this important natural product.

References

  • NIST. Linalool oxide-I (furanoid). NIST Chemistry WebBook. [Link]

  • PubChem. Linalool, oxide | C10H18O2 | CID 22310. [Link]

  • The Good Scents Company. linalool oxide (furanoid), 60047-17-8. [Link]

  • PubChem. Linalool oxide, cis- | C10H18O2 | CID 6428573. [Link]

  • NIST. Linalool oxide. NIST Chemistry WebBook. [Link]

  • PubChem. 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, trans- | C10H18O2 | CID 6432254. [Link]

  • PubChem. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran | C10H16O | CID 61665. [Link]

  • Cheméo. 2-Furanmethanol, 5-ethenyltetrahydro-«alpha»,5-dimethyl- (CAS 104188-13-8). [Link]

  • PubChem. 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. [Link]

  • NIST. (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. NIST Chemistry WebBook. [Link]

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Anhydrolinalool oxide spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of Anhydrolinalool Oxide

Introduction

Anhydrolinalool oxide (C₁₀H₁₆O, Molar Mass: 152.23 g/mol ) is a furanoid monoterpene notable for its presence in various essential oils and its use as a fragrance and flavoring agent.[1][2] Also known by synonyms such as Herboxide and dehydroxylinalool oxide, this compound exists as cis and trans stereoisomers.[3][4][5] Its chemical structure, characterized by a tetrahydrofuran ring substituted with a methyl and a vinyl group at one position, and an isopropenyl group at another, dictates its unique spectral properties.[2] Accurate structural elucidation and purity assessment of anhydrolinalool oxide are critically dependent on the integrated application of various spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a detailed examination of the spectral data associated with anhydrolinalool oxide, offering both reported experimental data and theoretically predicted values to aid researchers in its identification and characterization.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is a fundamental technique for determining the molecular weight and fragmentation pattern of volatile compounds like anhydrolinalool oxide. The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural clues.

Fragmentation Pattern Analysis

Upon electron impact, the anhydrolinalool oxide molecule (M) is ionized to form a molecular ion (M⁺•) with a theoretical m/z (mass-to-charge ratio) of 152. The M⁺• is energetically unstable and undergoes fragmentation through various pathways, primarily driven by the stability of the resulting carbocations and radicals.[6] The fragmentation of cyclic ethers is often initiated by cleavage alpha to the oxygen atom.[7]

Experimental GC-MS data for trans-anhydrolinalool oxide reveals a characteristic fragmentation pattern.[8] The proposed fragmentation pathways are initiated by the cleavage of the bonds adjacent to the tetrahydrofuran ring's oxygen atom, leading to the formation of stable, resonance-delocalized fragments.

Table 1: Key Mass Fragments for trans-Anhydrolinalool Oxide

m/zRelative Intensity (%)Proposed Fragment Ion
152Low[C₁₀H₁₆O]⁺• (Molecular Ion)
137Moderate[M - CH₃]⁺
68High[C₅H₈]⁺• (Isoprene radical cation)
67100 (Base Peak)[C₅Hⲇ]⁺ (Isopropenyl cation derivative)
5563.71[C₄H₇]⁺
4368.96[C₃H₇]⁺ or [CH₃CO]⁺
3949.07[C₃H₃]⁺
Data sourced from PubChem CID 6429213.[8]

The base peak at m/z 67 is particularly diagnostic and likely arises from the cleavage of the tetrahydrofuran ring, leading to a stable C₅H₇⁺ species. The peak at m/z 68 corresponds to the isoprene radical cation, a common fragment in terpenoid compounds.

Visualization: Proposed Fragmentation Pathway

G M Anhydrolinalool Oxide [C₁₀H₁₆O]⁺• m/z = 152 F1 [M - CH₃]⁺ m/z = 137 M->F1 - •CH₃ F2 [C₅H₇]⁺ m/z = 67 (Base Peak) M->F2 Ring Cleavage F3 [C₅H₈]⁺• m/z = 68 M->F3 Ring Cleavage F4 [C₃H₇]⁺ m/z = 43 F2->F4 - C₂H₄

Caption: Proposed EI-MS fragmentation of anhydrolinalool oxide.

Experimental Protocol: GC-EI-MS
  • Sample Preparation: Prepare a dilute solution of the anhydrolinalool oxide sample (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.

  • GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a suitable temperature program, for instance, starting at 60°C, holding for 2 minutes, then ramping at 10°C/min to 240°C. Helium is typically used as the carrier gas.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with electrons at a standard energy of 70 eV.

  • Mass Analysis: The resulting molecular and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

  • Detection & Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then compared against spectral libraries (e.g., NIST) for identification.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

The structure of anhydrolinalool oxide contains C-O-C ether linkages, C=C double bonds (vinyl and isopropenyl), and sp², and sp³ hybridized C-H bonds. Each of these will produce characteristic absorption bands.

Table 2: Predicted Characteristic IR Bands for Anhydrolinalool Oxide

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3080C-H stretch=C-H (Vinyl/Isopropenyl)
2970-2850C-H stretch-C-H (Alkyl)
~1645C=C stretchAlkene (Vinyl/Isopropenyl)
1450-1370C-H bend-CH₂, -CH₃
~1100C-O-C stretchEther (antisymmetric)
~915 & 990C-H bend (out-of-plane)Monosubstituted alkene (Vinyl)
~890C-H bend (out-of-plane)1,1-Disubstituted alkene (Isopropenyl)

The most diagnostic peaks would be the strong C-O-C ether stretch around 1100 cm⁻¹ and the various C=C and =C-H bands confirming the presence of the unsaturated groups.

Visualization: Bond Vibrations and IR Absorption

G cluster_0 Functional Groups cluster_1 Vibrational Modes cluster_2 IR Absorption Region (cm⁻¹) Ether C-O-C Stretch Stretching Ether->Stretch Alkene C=C Alkene->Stretch Alkyl C-H Alkyl->Stretch Bend Bending Alkyl->Bend Region1 1300-1000 Stretch->Region1 Region2 1680-1620 Stretch->Region2 Region3 3100-2850 Stretch->Region3

Caption: Functional groups and their corresponding IR absorption regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background spectrum.

  • Sample Application: Place a single drop of the neat liquid anhydrolinalool oxide sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed by the software to produce the final IR spectrum (Absorbance vs. Wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integrals of ¹H and ¹³C spectra, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of anhydrolinalool oxide is expected to be complex, with distinct signals for the vinyl, isopropenyl, methyl, and tetrahydrofuran ring protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the anisotropy of the double bonds.

Table 3: Predicted ¹H NMR Chemical Shifts for Anhydrolinalool Oxide

Proton EnvironmentPredicted δ (ppm)MultiplicityIntegration
Vinyl (-CH=CH₂)5.8-6.0dd1H
Vinyl (=CH₂)5.0-5.3m2H
Isopropenyl (=CH₂)4.7-4.9s (broad)2H
Ring CH (-O-CH-)4.2-4.5m1H
Ring CH₂1.8-2.2m4H
Isopropenyl -CH₃~1.7s3H
Ring -CH₃~1.3s3H

Note: These are estimated values based on standard chemical shift tables. Actual values may vary based on solvent and stereochemistry.[9]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for Anhydrolinalool Oxide

Carbon EnvironmentPredicted δ (ppm)
Isopropenyl C=~145
Vinyl -CH=~142
Vinyl =CH₂~112
Isopropenyl =CH₂~110
Ring C-O (-C(CH₃)(Vinyl))~85
Ring C-O (-CH(Isopropenyl))~80
Ring CH₂25-40
Ring -CH₃~25
Isopropenyl -CH₃~22
Visualization: NMR Analysis Workflow

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Verification A1 Prepare Sample (CDCl₃, TMS) A2 Acquire 1D Spectra (¹H, ¹³C) A1->A2 A3 Acquire 2D Spectra (COSY, HSQC) A2->A3 B1 Process Spectra (FT, Phasing, Baseline Correction) A3->B1 B2 Assign ¹H & ¹³C Signals (Chemical Shift, Integration) B1->B2 B3 Analyze Correlations (COSY: H-H, HSQC: C-H) B2->B3 B4 Propose Structure B3->B4 C1 Compare with Predicted Data B4->C1 C2 Confirm Stereochemistry (NOESY) C1->C2

Caption: General workflow for NMR-based structure elucidation.

Experimental Protocols: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of anhydrolinalool oxide in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum using a standard pulse program. Key parameters include spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra. A COSY spectrum will reveal proton-proton coupling networks, while an HSQC spectrum will correlate directly bonded protons and carbons.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power allows for unequivocal structure confirmation. The process is a self-validating system:

  • MS confirms the molecular weight (m/z 152) and provides key fragmentation clues.

  • IR confirms the presence of essential functional groups (ether, alkene) and the absence of others (e.g., hydroxyl or carbonyl groups).

  • NMR provides the complete carbon-hydrogen framework, allowing for the definitive placement of all atoms and functional groups. The correlation of ¹H and ¹³C data through 2D NMR validates the assignments made from 1D spectra.

Together, these techniques provide a comprehensive and trustworthy characterization of anhydrolinalool oxide, enabling researchers and drug development professionals to confidently assess its identity, purity, and structure.

References

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • NIST. (n.d.). E-Herboxide (dehydroxylinalool oxide). NIST Chemistry WebBook. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). E-Herboxide (dehydroxylinalool oxide). NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Anhydrolinalool oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dehydroxylinalool oxide, 13679-86-2. Retrieved from [Link]

  • PubChem. (n.d.). Linalool, oxide. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • PubChem. (n.d.). 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). (2R,5S)-2-Ethyl-5-(2-methylprop-1-enyl)tetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. Retrieved from [Link]

  • NIST. (n.d.). cis-Anhydrolinalool oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-Anhydrolinalool oxide (CAS 54750-69-5). Retrieved from [Link]

  • NIST. (n.d.). cis-Anhydrolinalool oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0030418). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-dehydroxylinalool oxide, 54750-69-5. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ScenTree. (n.d.). Linalool oxide (CAS N° 1365-19-1). Retrieved from [Link]

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An In-Depth Technical Guide to Herboxide: From Discovery to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herboxide, a naturally occurring monoterpene oxide identified chemically as 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)furan, has emerged from the realm of flavor and fragrance to become a molecule of interest for its potential pharmacological activities. Initially characterized as a component of various essential oils, recent investigations have unveiled its promising cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of Herboxide, from its chemical identity and discovery to its purported biological mechanisms and the experimental methodologies used to elucidate them. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing natural compound.

Introduction and Chemical Identity

Herboxide, registered under CAS Number 13679-86-2, is a volatile organic compound with the chemical formula C₁₀H₁₆O[1][2]. It is also widely known by its chemical synonyms, including dehydroxylinalool oxide and 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)furan[1][][4]. The name "Herboxide" appears to have originated as a trade name, with early references to its odor profile linked to the fragrance and flavor company Dragoco[5].

Table 1: Chemical and Physical Properties of Herboxide

PropertyValueReference
IUPAC Name 2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane[1]
CAS Number 13679-86-2[1][2]
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.23 g/mol [1]
Appearance Colorless liquid (estimated)[6]
Solubility Soluble in oils and ethanol; Insoluble in water[][7]
Boiling Point 167.00 to 168.00 °C @ 760.00 mm Hg[6]
Specific Gravity 0.87200 to 0.88200 @ 25.00 °C[6]
Refractive Index 1.44700 to 1.45700 @ 20.00 °C[6]

Herboxide is a member of the monoterpene oxide family and is characterized by a five-membered tetrahydrofuran ring[8]. This structure is a derivative of linalool, a common terpene alcohol found in many plants.

Discovery and Natural Occurrence

While the exact historical details of the first isolation and characterization of Herboxide remain somewhat obscure in publicly accessible literature, it is recognized as a natural constituent of various plant essential oils. Its presence has been identified in a range of botanicals, contributing to their characteristic aromas. Notably, it has been reported in Camellia sinensis (tea)[6]. The compound's initial applications were primarily in the flavor and fragrance industry, valued for its green, cooling, and spicy herbaceous odor with a minty nuance[][5].

Biological Activities and Therapeutic Potential

Emerging scientific evidence suggests that Herboxide possesses significant biological activities that warrant further investigation for therapeutic applications. The primary areas of interest are its cytotoxic effects on cancer cells and its potential as an anti-inflammatory agent.

Cytotoxic and Pro-Apoptotic Activity

Furan-containing compounds have been a subject of interest in oncology research for their potential cytotoxic effects. In vitro studies have indicated that Herboxide, identified as 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)furan, exhibits selective cytotoxic effects against certain cancer cell lines while having a lesser impact on normal cells[8]. This selectivity is a highly desirable characteristic in the development of novel anticancer agents.

The primary mechanism underlying its cytotoxicity is believed to be the induction of apoptosis, or programmed cell death, in cancer cells[8]. Research suggests that Herboxide activates the intrinsic apoptotic pathway[8].

A standard method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration-dependent cytotoxic effect of Herboxide on a selected cancer cell line (e.g., human colon cancer cells).

Materials:

  • Herboxide (dissolved in a suitable solvent like DMSO)

  • Cancer cell line (e.g., HCT 116) and normal cell line (e.g., CCD18Co)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in separate 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Herboxide in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of Herboxide. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified atmosphere with 5% CO₂ at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with Herboxide dilutions A->C B Prepare Herboxide serial dilutions B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Anti-Inflammatory Properties

Herboxide is also gaining attention for its potential anti-inflammatory effects. A commercial supplier of fine chemicals notes that dehydroxylinalool oxide is utilized in the pharmaceutical sector for developing medications aimed at alleviating inflammatory conditions and skin irregularities, with its efficacy in reducing inflammation being well-documented[].

The mechanism of its anti-inflammatory action is an area of active research. It is hypothesized that Herboxide may modulate key inflammatory pathways, such as the production of nitric oxide (NO) and pro-inflammatory cytokines.

The anti-inflammatory potential of Herboxide can be assessed by its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Objective: To evaluate the inhibitory effect of Herboxide on NO production in RAW 264.7 macrophage cells.

Materials:

  • Herboxide

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • Cell culture medium and supplements

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of Herboxide for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

NO_Inhibition_Assay A Culture RAW 264.7 cells in 96-well plate B Pre-treat with Herboxide A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition and IC50 G->H

Synthesis and Future Directions

While Herboxide can be isolated from natural sources, synthetic routes are crucial for producing larger quantities for research and potential commercialization. The total synthesis of related furan-containing natural products has been a subject of interest in organic chemistry, and similar strategies could be applied to Herboxide.

Future research on Herboxide should focus on several key areas:

  • Elucidation of Discovery History: A thorough investigation into historical chemical and fragrance literature may provide more definitive information on the first discovery and characterization of Herboxide.

  • In-depth Mechanistic Studies: Further research is needed to fully understand the molecular targets and signaling pathways involved in its cytotoxic and anti-inflammatory effects. This includes identifying the specific caspases activated in apoptosis and the transcription factors modulated in the inflammatory response.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Herboxide for both cancer and inflammatory disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Herboxide can help identify the key structural features responsible for its biological activities, potentially leading to the development of more potent and selective therapeutic agents.

Conclusion

Herboxide, a monoterpene oxide with a history in the fragrance industry, is now a compound of interest for its potential therapeutic applications. Its demonstrated selective cytotoxicity against cancer cells and its purported anti-inflammatory properties make it a promising candidate for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to explore and validate the biological activities of this intriguing natural product. As our understanding of the molecular mechanisms of Herboxide deepens, it may pave the way for the development of novel therapies for a range of diseases.

References

  • CAS Common Chemistry. (n.d.). Herboxide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dehydroxylinalool oxide, 13679-86-2. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran. Retrieved from [Link]

  • NIST WebBook. (n.d.). E-Herboxide (dehydroxylinalool oxide). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). DEHYDROXYLINALOOL OXIDE | CAS 13679-86-2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-dehydroxylinalool oxide, 54750-69-5. Retrieved from [Link]

  • PubChem. (n.d.). (2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. Retrieved from [Link]

  • NIST WebBook. (n.d.). cis-Dehydroxylinalool oxide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, (2R,5R)-rel-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, cis-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, trans-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-, cis-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethenyl-5-methylfuran. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of "Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis of Linalool Oxide

A Comprehensive Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist, this document provides an in-depth technical guide on the synthesis of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, commonly known as linalool oxide. This valuable monoterpenoid is a key component in the fragrance and flavor industries and is investigated for its potential pharmacological activities.[1] This guide will explore both chemical and enzymatic synthetic routes, offering detailed protocols and insights into the underlying chemical principles.

Introduction: The Significance of Linalool Oxide

Linalool oxide is a naturally occurring cyclic ether found in numerous essential oils, contributing to the characteristic floral and slightly woody aromas of plants like lavender and tea.[2][3] It exists as a mixture of furanoid and pyranoid isomers, each with distinct sensory properties.[2][4] The furanoid form, the focus of this guide, possesses a floral character reminiscent of lavender, dominated by a black tea profile.[3] Beyond its olfactory importance, linalool oxide and other tetrahydrofuran derivatives are gaining interest in medicinal chemistry and drug development due to their diverse biological activities.[5] The demand for enantiomerically pure and "natural" linalool oxide has driven the development of various synthetic strategies, ranging from classical chemical oxidation to sophisticated biocatalytic transformations.[4][6]

Synthetic Pathways: A Tale of Two Approaches

The conversion of the acyclic monoterpenoid alcohol linalool into its cyclic ether, linalool oxide, is primarily achieved through two main strategies: chemical synthesis and enzymatic biotransformation. The choice between these methods often depends on the desired stereoselectivity, scalability, and the "natural" labeling requirement for the final product.[6]

Chemical Synthesis: The Oxidative Cyclization of Linalool

The most prevalent chemical route to linalool oxide involves a two-step, one-pot reaction sequence: the regioselective epoxidation of the trisubstituted double bond of linalool, followed by an acid-catalyzed intramolecular cyclization.[2]

Mechanism Insight: The reaction is initiated by an electrophilic attack of an oxidizing agent, typically a peroxy acid like meta-chloroperbenzoic acid (m-CPBA), on the electron-rich 6,7-double bond of linalool. This forms an unstable epoxide intermediate (6,7-epoxylinalool).[7] The subsequent intramolecular cyclization is facilitated by an acid catalyst, such as p-toluenesulfonic acid (PTSA).[2] The tertiary hydroxyl group at the C3 position acts as a nucleophile, attacking one of the epoxide carbons, leading to the formation of the five-membered tetrahydrofuran ring of the furanoid linalool oxide.[7]

Chemical Synthesis of Linalool Oxide Linalool Linalool Epoxide 6,7-Epoxylinalool (Intermediate) Linalool->Epoxide m-CPBA (Epoxidation) LinaloolOxide Linalool Oxide (Furanoid) Epoxide->LinaloolOxide H+ (PTSA) (Intramolecular Cyclization) Enzymatic Synthesis Workflow cluster_whole_cell Whole-Cell Biotransformation cluster_isolated_enzyme Isolated Enzyme Catalysis Fungus Fungal Culture (e.g., Aspergillus niger) Linalool_F Linalool Addition Fungus->Linalool_F Biotransformation Incubation & Biotransformation Linalool_F->Biotransformation Extraction_F Extraction & Purification Biotransformation->Extraction_F LinaloolOxide_F Linalool Oxide Extraction_F->LinaloolOxide_F Enzyme Immobilized Lipase Reaction Enzymatic Reaction Enzyme->Reaction Reactants Linalool + H₂O₂ Reactants->Reaction Extraction_E Extraction & Purification Reaction->Extraction_E LinaloolOxide_E Linalool Oxide Extraction_E->LinaloolOxide_E

Caption: Overview of enzymatic synthesis workflows for linalool oxide.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the chemical and enzymatic synthesis of linalool oxide.

Protocol 1: Laboratory-Scale Chemical Synthesis of Linalool Oxide

This protocol is adapted from a user-friendly procedure for the preparation of linalool oxide isomers. [2][6] Materials:

  • (-)-(R)-Linalool (98% purity)

  • meta-Chloroperbenzoic acid (m-CPBA, 77% w/w)

  • Dichloromethane (CH₂Cl₂)

  • p-Toluenesulfonic acid (PTSA)

  • Aqueous sodium thiosulfate (Na₂S₂O₅) solution (10% w/w)

  • Aqueous sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a flask equipped with a mechanical stirrer, dissolve (-)-(R)-linalool (25 g, 162 mmol) in dichloromethane (150 mL) and cool the solution to 0 °C in an ice bath. [6]2. Slowly add m-CPBA (40 g, 178 mmol) portion-wise to the stirred solution at 0 °C. [6]3. Stir the reaction mixture at 0 °C for 2 hours, and then allow it to stir overnight at room temperature. [2]4. To ensure complete cyclization, add a catalytic amount of PTSA (1 g, 5.2 mmol) to the reaction mixture. [2]5. Quench the reaction by adding 60 mL of 10% aqueous Na₂S₂O₅ solution to decompose the excess peroxy acid. Stir for an additional hour. [2]6. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the furanoid and pyranoid isomers.

Expected Outcome: This procedure typically yields a mixture of furanoid and pyranoid linalool oxides, with the furanoid isomers being the major products (approximately 81% of the mixture). [2]Further purification can isolate the desired furanoid linalool oxide.

Protocol 2: Enzymatic Synthesis of Linalool Oxide Using Immobilized Lipase

This protocol is based on a patented process for producing natural linalool oxide. [6][8] Materials:

  • Natural Linalool

  • Ethyl acetate (natural)

  • Hydrogen peroxide (H₂O₂, 30% strength)

  • Immobilized lipase (e.g., from Candida antarctica)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a paddle stirrer, add ethyl acetate.

  • While stirring slowly (approximately 100-120 rpm), add natural linalool, 30% hydrogen peroxide, and the immobilized lipase. [6][8]3. Maintain the reaction mixture at room temperature with continuous slow stirring. [8]4. Monitor the reaction progress by taking samples every 24-48 hours and analyzing them by Gas Chromatography (GC). [8]5. Once the reaction reaches completion (typically >90% conversion), stop the stirring and filter to recover the immobilized enzyme for potential reuse. [4]6. Wash the organic phase with water to remove any residual hydrogen peroxide. [4]7. Dry the organic phase over anhydrous sodium sulfate. [4]8. Remove the solvent under reduced pressure to obtain the crude product.

  • The resulting crude product, a mixture of furanoid and pyranoid linalool oxides, can be further purified by fractional distillation. [4] Expected Outcome: This enzymatic process can achieve a high total yield of furanoid and pyranoid linalool oxides (around 93%), with the furanoid form being predominant. [8]The product can be labeled as "natural". [8]

Data Summary and Comparison

ParameterChemical Synthesis (m-CPBA/PTSA)Enzymatic Synthesis (Immobilized Lipase)
Starting Material (R)- or (S)-Linalool [2]Natural Linalool [8]
Key Reagents m-CPBA, PTSA, CH₂Cl₂ [2][6]Immobilized lipase, H₂O₂, Ethyl Acetate [6][8]
Reaction Conditions 0 °C to room temperature [2]Room temperature [8]
Product Ratio ~81% Furanoid, ~19% Pyranoid [2]High yield of furanoid oxide [8]
Total Yield Good to excellent~93% [8]
"Natural" Status SyntheticNatural [8]
Environmental Impact Use of chlorinated solvents and corrosive reagents [6]"Greener" alternative with biodegradable catalyst [6]

Concluding Remarks

The synthesis of linalool oxide can be effectively achieved through both chemical and enzymatic methodologies. The choice of synthetic route will be dictated by the specific requirements of the research or application, including scalability, cost, desired stereochemistry, and the need for a "natural" product label. The protocols detailed in this guide provide robust and validated starting points for the successful laboratory-scale production of this important fragrance and flavor compound.

References

  • Bellina, F., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Molecules, 26(20), 6263. [Link]

  • ScenTree. Linalool oxide (CAS N° 1365-19-1). [Link]

  • Li, Y., et al. (2024). Oxidation Mechanism and Toxicity Evolution of Linalool, a Typical Indoor Volatile Chemical Product. Environmental Science & Technology, 58(15), 6586–6597. [Link]

  • Karlsson, I., et al. (2007). Theoretical Investigation of Linalool Oxidation. The Journal of Physical Chemistry A, 111(28), 6449–6457. [Link]

  • Google Patents. (2004). Process for the preparation of linalool oxide or of linalool oxide-containing mixtures.
  • Qin, Y. (2016). A New and Simple Synthetic Route to Furaniod Linalool Oxide from Citral. DEStech Transactions on Engineering and Technology Research. [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2024). Explore the advantages of tetrahydrofuran products. [Link]

  • PubMed. (2024). Oxidation Mechanism and Toxicity Evolution of Linalool, a Typical Indoor Volatile Chemical Product. [Link]

  • Google Patents. (2015).
  • Kula, J., & Gora, J. (2016). Tetrahydrofuran and Tetrahydropyran Derivatives as Odor Substances. Perfumer & Flavorist. [Link]

  • The Good Scents Company. (2023). linalool oxide (furanoid), 60047-17-8. [Link]

  • Google Patents. (2002). Process for the production of linalool oxide or of linalool oxide containing mixtures.
  • ResearchGate. (2009). The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit ( Actinidia ) species. [Link]

  • ResearchGate. (2025). Versatile Synthesis of Linalool‐Derived Compounds via Catalytic Epoxidation and Ring Opening. [Link]

  • FooDB. (2011). Showing Compound Linalool oxide (FDB021839). [Link]

  • National Institute of Standards and Technology. (2021). Linalool oxide. [Link]

  • National Institute of Standards and Technology. (2021). Linalool oxide. [Link]

  • Wikipedia. Rose oxide. [Link]

  • PubChem. Linalool, oxide. [Link]

  • Google Patents. (1985).
  • ResearchGate. (2021). Aroma Perception of Rose Oxide, Linalool and α-Terpineol Combinations in Gewürztraminer Wine. [Link]

  • Google Patents. (2019).
  • ResearchGate. (2002). Synthesis and odor of optically active rose oxide. [Link]

  • Organic Chemistry Portal. Furan synthesis. [Link]

  • MDPI. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. [Link]

  • Foreverest Resources Ltd. Rose Oxide. [Link]

  • Sobekbio Biosciences. Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- AG0012DF. [Link]

  • ResearchGate. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. [Link]

  • SpectraBase. Furan, 2-ethenyltetrahydro-2-methyl-5-(5-methyl-1-methylene-4-hexenyl)-, (2S-cis)-. [Link]

  • National Center for Biotechnology Information. (2008). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. [Link]

Sources

Topic: Extraction, Isolation, and Characterization of Linalool Oxides from Essential Oils

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Linalool oxides, encompassing both furanoid and pyranoid isomers, are significant monoterpenoids that contribute to the characteristic floral, sweet, and woody aromas of numerous essential oils.[1][2] Beyond their value in the flavor and fragrance industries, these compounds are gaining attention for their potential biological and therapeutic activities.[1][3] This guide provides a comprehensive overview of the methodologies for extracting linalool oxides from plant matrices, purifying the individual isomers, and performing robust analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights to guide researchers in isolating these valuable compounds for further study.

Introduction to Linalool Oxides

Linalool oxides are oxygenated derivatives of the tertiary monoterpene alcohol, linalool.[1] They are naturally occurring compounds found in a wide variety of aromatic plants, including eucalyptus, lavender, rosewood, basil, and tea.[4][5][6] The cyclization of linalool or its epoxide precursor can result in two primary heterocyclic structures: a five-membered ring (furanoid) or a six-membered ring (pyranoid).[7][8] Each of these structures can exist as cis and trans diastereomers, leading to a family of related isomers with distinct sensory and biological properties.[1][4] The specific isomeric ratio is often unique to the plant source, making the selection of starting material a critical first step.[1]

The extraction and purification of linalool oxides present a significant challenge due to their presence in complex essential oil matrices and the subtle physicochemical differences between their isomers.[9][10] This document provides detailed protocols for overcoming these challenges.

Initial Extraction from Plant Material

The first step in isolating linalool oxides is the extraction of the total essential oil from the raw plant material. The choice of method is critical and depends on the volatility of the target compounds and the nature of the plant matrix.[1]

Method 1: Steam Distillation

Steam distillation is a classic and widely adopted technique for extracting volatile compounds, such as those found in essential oils, from bulk plant material.[1][11]

Causality & Experimental Choice: This method leverages the principle that the combined vapor pressure of two immiscible liquids (water and essential oil) is lower than the vapor pressure of the individual components. This allows for the volatilization of high-boiling point compounds like linalool oxide at temperatures near 100°C, thereby preventing significant thermal degradation.[11][12] It is particularly effective for fresh or dried plant material where the target compounds are sufficiently volatile.

dot

SteamDistillation cluster_setup Apparatus Setup cluster_process Process Flow cluster_output Products BoilingFlask Boiling Flask (Water -> Steam) BiomassFlask Biomass Flask (Plant Material) BoilingFlask->BiomassFlask Steam Vaporization Vaporization of Volatiles BiomassFlask->Vaporization Condenser Condenser (Cooling Water In/Out) Condensation Condensation to Liquid Phase Condenser->Condensation Separator Separator (Florentine Flask) Separation Phase Separation Separator->Separation Vaporization->Condenser Oil/Steam Vapor Condensation->Separator Liquid Distillate EssentialOil Essential Oil (Linalool Oxide Rich) Separation->EssentialOil Immiscibility Hydrosol Hydrosol (Aqueous Phase) Separation->Hydrosol

Caption: Workflow for Steam Distillation of Essential Oils.

Protocol 2.1: Steam Distillation

  • Apparatus Setup: Assemble the steam distillation unit as shown in the diagram above. Ensure all glass joints are secure.[12]

  • Water Addition: Fill the boiling flask to approximately two-thirds capacity with deionized water.[12]

  • Biomass Preparation: Weigh the ground plant material (e.g., leaves, flowers) and place it into the biomass flask. Do not pack too tightly to allow for steam penetration.[1]

  • Distillation: Heat the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.[1]

  • Condensation: The mixture of steam and oil vapor travels to the condenser. Circulate cold water through the condenser jacket to liquefy the vapor.[1]

  • Collection: Collect the liquid distillate in a separatory funnel or Florentine flask.[1]

  • Separation: Allow the distillate to settle. The essential oil, being immiscible with water, will form a distinct layer (typically on top). Carefully separate the oil layer from the aqueous hydrosol.[1]

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water. Store the final oil in a sealed, dark glass vial under refrigeration.[1]

Method 2: Solvent Extraction

This method is suitable for extracting a broader range of compounds, including those that are less volatile or thermolabile.[1]

Causality & Experimental Choice: Solvent extraction relies on the principle of "like dissolves like." A non-polar or semi-polar organic solvent is chosen to selectively dissolve the desired terpenoid compounds from the plant matrix. This method can provide a higher yield and is often used for analytical quantification where complete extraction is desired.[1][11]

Protocol 2.2: Solvent Extraction

  • Sample Preparation: Weigh a precise amount of plant material (fresh or frozen). To prevent enzymatic degradation, grind the tissue to a fine powder under liquid nitrogen.[1]

  • Extraction: Immediately add a measured volume of an appropriate organic solvent (e.g., hexane, ethyl acetate). A typical ratio is 10 mL of solvent per 1 g of tissue.[1] For quantitative analysis, an internal standard should be added to the solvent.

  • Agitation: Seal the container and agitate the mixture for 3-4 hours at room temperature on a shaker. Sonication can be used to accelerate the extraction process.[1]

  • Separation: Centrifuge the mixture at high speed (e.g., 5000 x g for 10 minutes) to pellet the solid plant debris.[1]

  • Drying & Filtration: Carefully transfer the supernatant (the solvent extract) to a new vial. Pass the extract through a small column containing anhydrous sodium sulfate to remove any dissolved water.[1]

  • Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen. Avoid complete dryness.

  • Final Preparation: Filter the final extract through a 0.22 µm syringe filter into a GC vial for analysis.[1]

ParameterSteam DistillationSolvent Extraction
Principle Volatilization with steamDifferential solubility
Advantages Cost-effective, no solvent residue[11]High yield, suitable for less volatile compounds[1][11]
Disadvantages Potential for thermal degradation[11]Potential for solvent artifacts, more complex[11]
Best For Bulk extraction of volatile oilsAnalytical quantification, thermolabile compounds

Purification & Isomer Separation

The crude essential oil is a complex mixture. Isolating pure linalool oxide isomers is non-trivial because they often co-elute in standard chromatographic systems.[9][10] A multi-step approach involving fractional distillation followed by derivatization-assisted chromatography is often required.

Step 1: Fractional Distillation

Causality & Experimental Choice: Fractional distillation separates compounds based on differences in their boiling points.[13] While not sufficient to separate cis/trans isomers, it is an effective preliminary step to enrich the linalool oxide fraction and remove components with significantly different boiling points.[6][14][15]

Protocol 3.1: Fractional Distillation (General)

  • Set up a fractional distillation apparatus with a Vigreux column placed between the boiling flask and the condenser.[15]

  • Add the crude essential oil to the round bottom flask with a stir bar.

  • Heat the flask gently using a heating mantle. The goal is a slow, gradual rise of the condensate ring up the column to ensure proper separation across the "theoretical plates."[15]

  • Collect fractions at different temperature ranges. The temperature should remain constant as a pure fraction distills.[15]

  • Analyze each fraction by GC-MS to identify those enriched in linalool oxides.

Step 2: Derivatization-Assisted Column Chromatography

Causality & Experimental Choice: The direct chromatographic separation of linalool oxide isomers is troublesome due to their similar polarities and retention factors.[10] A robust strategy involves selectively derivatizing the hydroxyl groups, which have different steric hindrances in the pyranoid and furanoid forms. This chemical modification exaggerates their polarity differences, allowing for effective separation via column chromatography.[9][10]

dot

PurificationWorkflow CrudeMix Crude Linalool Oxide Mix (Furanoids + Pyranoids) Benzoylation Step 1: Benzoylation (BzCl, Pyridine) CrudeMix->Benzoylation Column1 Step 2: Column Chromatography Benzoylation->Column1 Selective Reaction PyranoidBenzoates Pyranoid Benzoates (Separated) Column1->PyranoidBenzoates FuranoidsUnreacted Furanoid Oxides (Unreacted) Column1->FuranoidsUnreacted Hydrolysis Step 3: Hydrolysis (NaOH/MeOH) PyranoidBenzoates->Hydrolysis Acetylation Step 4: Acetylation (Ac₂O, NaOAc) FuranoidsUnreacted->Acetylation PurePyranoids Pure Pyranoid Isomers Hydrolysis->PurePyranoids FuranoidAcetates Furanoid Acetates Acetylation->FuranoidAcetates Column2 Step 5: Column Chromatography FuranoidAcetates->Column2 CisFuranoidAcetate cis-Furanoid Acetate Column2->CisFuranoidAcetate TransFuranoidAcetate trans-Furanoid Acetate Column2->TransFuranoidAcetate Reduction Step 6: Reduction (LiAlH₄) CisFuranoidAcetate->Reduction TransFuranoidAcetate->Reduction PureFuranoids Pure Furanoid Isomers Reduction->PureFuranoids

Caption: Derivatization workflow for isomer purification.

Protocol 3.2: Isomer Separation via Derivatization [9][10][16]

  • Selective Benzoylation of Pyranoids:

    • Dissolve the linalool oxide mixture in dry dichloromethane (CH₂Cl₂) and dry pyridine.[10]

    • Cool the solution to 0°C and add benzoyl chloride (BzCl) dropwise. The less sterically hindered secondary hydroxyl group of the pyranoid isomers reacts preferentially.[9]

    • Stir the reaction for several hours at room temperature.[10]

  • Chromatographic Separation I:

    • Perform column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

    • This will separate the polar pyranoid benzoates from the unreacted, less polar furanoid oxides.[9]

  • Hydrolysis of Benzoates:

    • Treat the collected pyranoid benzoate fraction with a base (e.g., NaOH in methanol) under reflux to hydrolyze the ester and regenerate the pure pyranoid oxides.[9][16]

  • Acetylation of Furanoids:

    • Take the unreacted furanoid fraction from Step 2 and treat it with acetic anhydride (Ac₂O) and sodium acetate under reflux. This converts the furanoid isomers into their corresponding acetate esters.[2][9]

  • Chromatographic Separation II:

    • The resulting cis- and trans-furanoid acetates can now be effectively separated by a second round of column chromatography.[2][9]

  • Reduction of Acetates:

    • Treat the separated furanoid acetate isomers with a reducing agent like lithium aluminum hydride (LiAlH₄) in dry ether to remove the acetate group and yield the pure cis- and trans-furanoid linalool oxides.[9][16]

Analytical Characterization

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of linalool oxide isomers.[1]

Causality & Experimental Choice: GC provides the high-resolution separation needed to resolve different isomers, especially when using a chiral column.[5] MS provides structural information based on fragmentation patterns, allowing for unambiguous identification by comparison to reference spectra.[1][2]

ParameterRecommended SettingRationale / Comment
GC Column Chiral Capillary Column (e.g., Astec® CHIRALDEX™ B-DM) or Polar Column (e.g., WAX, VF-Wax MS)Chiral columns are essential for separating enantiomers.[1][5] Polar columns can resolve diastereomers.[2]
Injector Temp. ~250 °CEnsures rapid volatilization of the sample.[1]
Carrier Gas HeliumInert carrier gas, typical flow rate of 1.0-1.5 mL/min.[1]
Oven Program Initial: 40-60°C (hold 3-10 min), Ramp: 2-5°C/min to 180-240°C, Final HoldA slow ramp rate is crucial for resolving closely eluting isomers.[1][2]
MS Ion Source ~250 °CStandard temperature for the ion source.[1]
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns for library matching.[1][2]
Acquisition Mode Full Scan (m/z 30-300) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used for initial identification against libraries (e.g., NIST). SIM mode increases sensitivity for targeted quantification.[1]

Protocol 4.1: Chiral GC-MS Analysis

  • GC-MS Setup: Configure the instrument with the parameters outlined in the table above.

  • Sample Injection: Inject 1 µL of the diluted sample (in hexane or ethyl acetate) into the GC. Use a splitless or high split ratio (e.g., 20:1) injection mode.[1]

  • Data Acquisition: Acquire data in both full scan and SIM modes. For linalool oxide, characteristic ions to monitor in SIM mode include m/z 94, 59, and 111.[1]

  • Identification: Compare the retention times of peaks in the sample chromatogram with those of authentic standards (if available). Confirm identity by matching the mass spectra of the unknown peaks with reference spectra from libraries like NIST.[1][2]

  • Quantification: For precise quantification, create a calibration curve using a series of standard solutions of the purified isomers.[1]

Conclusion

The successful extraction and isolation of linalool oxide isomers from essential oils is a multi-faceted process that requires a systematic application of chemical principles. Initial extraction via steam distillation or solvent extraction yields a crude oil that can be enriched by fractional distillation. Due to the inherent difficulty in separating the final isomers, a derivatization-based chromatographic strategy is a highly effective, albeit advanced, solution. Final confirmation and quantification must be performed using robust analytical techniques, with chiral GC-MS being the gold standard. The protocols outlined in this guide provide a solid foundation for researchers aiming to isolate and study these aromatically and biologically significant compounds.

References

  • D'Acquarica, I., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Chemistry, 3(4), 1247-1257. Retrieved from [Link]

  • ScenTree. (n.d.). Linalool oxide (CAS N° 1365-19-1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Linalool oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wang, D., et al. (1990). Optical Isomers of Linalool and Linalool Oxides in Tea Aroma. Agricultural and Biological Chemistry, 54(5), 1299-1301. Retrieved from [Link]

  • D'Acquarica, I., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI. Retrieved from [Link]

  • Bock, T., et al. (2004). Process for the preparation of linalool oxide or of linalool oxide-containing mixtures. Google Patents.
  • Aprotosoaie, A. C., et al. (2014). Linalool – a Review of a Biologically Active Compound of Commercial Importance. Natural Product Communications, 9(8), 1165-1198. Retrieved from [Link]

  • El, H. A., et al. (2020). Toxicological aspects and pharmaco-therapeutic properties of linalool, a natural terpene derivative of essential oils: Literature review. American Journal of Essential Oils and Natural Products, 8(3), 24-33. Retrieved from [Link]

  • The Good Scents Company. (n.d.). linalool oxide (furanoid). Retrieved from [Link]

  • Perfumer & Flavorist. (2013). Linalool Oxide. Retrieved from [Link]

  • Lavender Extract Blog. (2024). The process of extracting linalool from lavender extract. Retrieved from [Link]

  • Mane Kancor Ingredients Ltd. (n.d.). Linalool - fractional distillation of basil oil. Retrieved from [Link]

  • Cheméo. (n.d.). Linalool oxide-I (furanoid) - Chemical & Physical Properties. Retrieved from [Link]

  • Bock, T., et al. (2002). Process for the production of linalool oxide or of linalool oxide containing mixtures. Google Patents.
  • Sartor, S., et al. (2015). Fractioning of orange (Citrus sinensis L.) essential oil using vacuum fractional distillation. Separation Science and Technology, 50(13), 2026-2035. Retrieved from [Link]

  • Zhang, Y., et al. (2016). The Extraction of Linalool from Coriander Seeds by Steam Distillation. Science Discovery, 4(3), 183-187. Retrieved from [Link]

  • Peana, A. T., et al. (2008). Linalool in essential plant oils: pharmacological effects. Botanical medicine in clinical practice. Retrieved from [Link]

  • Marriott, P. J., et al. (2021). Structures of (S)-d 5 -linalool, and the furanoid and pyranoid linalool oxide isomers. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Essential Oil Extraction from Various Natural Sources: A Comprehensive Review of Methods, Phytochemistry, and Biological Activities. Retrieved from [Link]

  • Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Linalool extracted (%Ext, left) and linalool composition in the extracted product (%EP, right). Retrieved from [Link]

  • Amanote Research. (n.d.). The Extraction of Linalool From Coriander Seeds by Steam Distillation. Retrieved from [Link]

  • Murti, Y., et al. (2023). Innovative methods for extraction of essential oils from medicinal plants. CABI Digital Library. Retrieved from [Link]

  • Elgendy, S. A. M. (2015). Comparative study of natural and synthetic linalool isolated from Ginger (Zingiber officinale) using photochemical reactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Processes for isolating essential oils from the plant material. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental procedure for the preparation of all the isomeric forms of linalool oxide starting from (R)-linalool and (S)-linalool. Retrieved from [Link]

Sources

The Application of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- in Flavor Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, more commonly known as furanoid linalool oxide, in the field of flavor chemistry. This document is intended for researchers, scientists, and professionals in flavor and fragrance development, offering in-depth protocols for its synthesis, analytical quantification, sensory evaluation, and practical application in beverage formulations. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide aims to equip the reader with the expertise to effectively utilize this versatile flavor compound.

Introduction: Unveiling the Aromatic Complexity of Furanoid Linalool Oxide

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, a member of the monoterpene oxide family, is a significant contributor to the aroma profiles of a wide array of natural products, including essential oils, fruits, and teas.[1] Its chemical structure, characterized by a tetrahydrofuran ring with ethenyl and methyl substituents, gives rise to two main stereoisomers: cis-furanoid linalool oxide and trans-furanoid linalool oxide.[2] These isomers, in turn, exist as enantiomers, each possessing distinct olfactory properties that are crucial in flavor and fragrance applications.[1]

The furanoid form of linalool oxide is particularly dominant in flavor applications, imparting a unique and desirable aromatic profile.[3] Its scent is often described as floral, with notes reminiscent of lavender, but is notably dominated by a characteristic black tea profile.[3] This complexity, with additional woody and herbal facets, makes it a valuable ingredient for enhancing and brightening a variety of flavor systems.[4][5]

This guide will delve into the practical aspects of working with furanoid linalool oxide, providing detailed protocols and expert insights to facilitate its effective use in research and product development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of furanoid linalool oxide is fundamental to its effective application. These properties influence its volatility, solubility, and stability in various matrices.

PropertyValueIsomerReference
Molecular Formula C₁₀H₁₈O₂Both[2]
Molecular Weight 170.25 g/mol Both[2]
Boiling Point 188-192 °C at 760 mmHgcis[2]
201-202 °C at 760 mmHgtrans[2]
Density 0.9430 to 0.9470 g/cm³ at 20 °CNot specified[2]
Refractive Index 1.4510 to 1.4540 at 20 °CNot specified[2]
Flash Point 72.78 °C (163.00 °F)Not specified[2]
60.56 °C (141.00 °F)trans[2]
LogP (Octanol/Water) 2.43Not specified[2]
Kovats Retention Index 1058, 1063, 1076 (Standard Non-Polar Column)cis[2]
1057, 1060, 1067, 1073, 1074, 1076, 1081, 1085, 1086, 1087, 1088, 1092, 1094, 1099 (Standard Non-Polar Column)trans[2]

Laboratory-Scale Synthesis of Furanoid Linalool Oxide Isomers

The controlled synthesis of furanoid linalool oxide isomers is essential for obtaining pure standards for analytical and sensory studies. The following protocol, adapted from Serra et al. (2021), provides a user-friendly and scalable method starting from linalool.[6] This method leverages the differential reactivity of the hydroxyl groups in the furanoid and pyranoid isomers to achieve separation.

Synthesis Workflow

Synthesis_Workflow Linalool Linalool (R- or S-enantiomer) Epoxidation Epoxidation (mCPBA, CH₂Cl₂) Linalool->Epoxidation Cyclization Acid-Catalyzed Cyclization (PTSA) Epoxidation->Cyclization Mixture Crude Mixture (Furanoid & Pyranoid Oxides) Cyclization->Mixture Acetylation Acetylation (Ac₂O, NaOAc) Mixture->Acetylation Acetates Furanoid Acetates (cis- & trans-) Acetylation->Acetates Separation Chromatographic Separation Acetates->Separation cis_Acetate cis-Furanoid Acetate Separation->cis_Acetate Isomer 1 trans_Acetate trans-Furanoid Acetate Separation->trans_Acetate Isomer 2 Reduction_cis Reduction (LiAlH₄) cis_Acetate->Reduction_cis Reduction_trans Reduction (LiAlH₄) trans_Acetate->Reduction_trans cis_Furanoid Pure cis-Furanoid Linalool Oxide Reduction_cis->cis_Furanoid trans_Furanoid Pure trans-Furanoid Linalool Oxide Reduction_trans->trans_Furanoid

Caption: Workflow for the synthesis and separation of furanoid linalool oxide isomers.

Step-by-Step Protocol

Step 1: Epoxidation and Cyclization

  • Dissolve the chosen linalool enantiomer (e.g., (R)-(-)-linalool) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add meta-chloroperoxybenzoic acid (mCPBA) portion-wise to the stirred solution. The regioselective epoxidation of the trisubstituted double bond is the preferred pathway.

  • Monitor the reaction by thin-layer chromatography (TLC) until the linalool is consumed.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the reaction mixture to facilitate the intramolecular cyclization, leading to a mixture of furanoid and pyranoid oxides.[7]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure to obtain the crude mixture of linalool oxides.

Step 2: Selective Acetylation of Furanoid Isomers Rationale: The tertiary hydroxyl group of the furanoid isomers is more sterically hindered than the secondary hydroxyl group of the pyranoid isomers. This protocol selectively acetylates the furanoid isomers, leaving the pyranoid isomers largely unreacted, which facilitates subsequent separation.

  • To the crude mixture of linalool oxides, add acetic anhydride (Ac₂O) and sodium acetate (NaOAc).

  • Heat the mixture to reflux and monitor the reaction by TLC until the furanoid isomers are acetylated.

  • Cool the reaction mixture and carefully add water to quench the excess acetic anhydride.

  • Extract the product with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield a mixture containing furanoid linalool oxide acetates and unreacted pyranoid linalool oxides.

Step 3: Chromatographic Separation of Furanoid Acetates

  • Purify the mixture from Step 2 by column chromatography on silica gel.

  • Elute with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to separate the cis- and trans-furanoid linalool oxide acetates from each other and from the pyranoid oxides.

Step 4: Hydrolysis of Acetates to Pure Furanoid Isomers

  • Individually dissolve the purified cis- and trans-furanoid linalool oxide acetates in dry diethyl ether.

  • Slowly add lithium aluminum hydride (LiAlH₄) to each solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by the sequential addition of water and a 15% NaOH solution.

  • Filter the resulting suspension and extract the filtrate with diethyl ether.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the pure cis- and trans-furanoid linalool oxide isomers.

Analytical Quantification Protocol: HS-SPME-GC-MS

The accurate quantification of furanoid linalool oxide in complex matrices such as beverages is crucial for quality control and flavor development. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and solvent-free method for this purpose.

Analytical Workflow

Analytical_Workflow Sample Beverage Sample Prep Sample Preparation (Vialing, IS addition) Sample->Prep HS_SPME HS-SPME (Equilibration & Extraction) Prep->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data Data Acquisition (Full Scan / SIM) GC_MS->Data Analysis Data Analysis (Quantification) Data->Analysis Result Concentration of Linalool Oxide Analysis->Result

Caption: Workflow for the quantitative analysis of furanoid linalool oxide.

Step-by-Step Protocol

Materials and Reagents:

  • Furanoid linalool oxide (cis and trans) analytical standards

  • Internal Standard (IS), e.g., 4-terpineol or deuterated linalool

  • Methanol (HPLC grade)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • HS-SPME autosampler

Procedure:

  • Preparation of Standards:

    • Prepare individual stock solutions of cis- and trans-furanoid linalool oxide and the internal standard in methanol at 1 mg/mL.

    • Create a series of calibration standards by spiking a model beverage base (see Section 6.2) or a suitable solvent with appropriate dilutions of the stock solutions to cover the expected concentration range.

    • Add a constant concentration of the internal standard to each calibration standard and sample.

  • Sample Preparation:

    • Pipette a defined volume (e.g., 5 mL) of the beverage sample or calibration standard into a 20 mL headspace vial.

    • Add the internal standard.

    • If the matrix is complex, addition of NaCl (e.g., 1 g) can enhance the release of volatile compounds.

    • Immediately seal the vial.

  • HS-SPME Procedure:

    • Equilibration: Place the vial in the autosampler's incubator and allow it to equilibrate at a set temperature (e.g., 50 °C) for a defined time (e.g., 15 minutes) with agitation.

    • Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30 minutes) at the same temperature to allow for adsorption of the analytes.

  • GC-MS Analysis:

    • Injector: Splitless mode at 250 °C. The fiber is desorbed in the injection port for a set time (e.g., 5 minutes).

    • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm) is recommended for good separation of the isomers.[2]

    • Oven Temperature Program: Start at 40 °C for 3 min, then ramp at 4 °C/min to 240 °C, and hold for 10 min.[8] This program should be optimized for the specific instrument and isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[8]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM). Monitor characteristic ions for furanoid linalool oxide (e.g., m/z 59, 94, 111) and the internal standard.[2] Full scan mode (e.g., m/z 40-300) can be used for initial identification.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of furanoid linalool oxide in the samples using the regression equation from the calibration curve.

Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)

To understand the sensory impact of furanoid linalool oxide, a trained sensory panel and a structured methodology like Quantitative Descriptive Analysis (QDA) are required.[9][10] This provides detailed qualitative and quantitative data on the aroma and flavor profile.[11]

Sensory Evaluation Workflow

Sensory_Workflow cluster_0 Panel Preparation cluster_1 Evaluation cluster_2 Data Analysis Screening Panelist Screening (Acuity, Articulation) Training Panelist Training (Lexicon Development, Reference Standards) Screening->Training SamplePrep Sample Preparation (Coded, Randomized) Training->SamplePrep Evaluation Individual Evaluation (Sensory Booths) SamplePrep->Evaluation DataCollection Data Collection (Scoresheet) Evaluation->DataCollection Stats Statistical Analysis (ANOVA, PCA) DataCollection->Stats Report Reporting (Spider Web Plots) Stats->Report

Caption: Workflow for Quantitative Descriptive Analysis of furanoid linalool oxide.

Step-by-Step Protocol

Step 1: Panelist Selection and Training

  • Screening: Select 8-12 individuals based on their sensory acuity, interest, and ability to articulate perceptions. Basic sensory screening tests (e.g., triangle tests, ranking tests for basic tastes) should be employed.[7]

  • Training: Conduct training sessions over several weeks.

    • Lexicon Development: Present panelists with samples containing furanoid linalool oxide at various concentrations in a neutral base. Through open discussion, the panel will generate a list of descriptive terms for the aroma and flavor.[6]

    • Reference Standards: Introduce reference standards to anchor the developed lexicon. For furanoid linalool oxide, these could include:

      • Floral: Lavender essential oil, rose water.[1]

      • Tea-like: Freshly brewed black tea.

      • Woody/Herbal: Cedarwood oil, dried herbs.

    • Intensity Scaling: Train panelists to use a 15-cm unstructured line scale for rating the intensity of each attribute, with anchors such as "not perceived" and "very intense".[12]

Step 2: Sample Preparation and Presentation

  • Prepare beverage samples containing furanoid linalool oxide at different concentrations.

  • Present samples in identical, coded containers (e.g., standard wine glasses with watch glass covers) to avoid bias.[2]

  • The order of presentation should be randomized for each panelist.

  • Provide panelists with unsalted crackers and filtered water for palate cleansing between samples.[6]

Step 3: Evaluation

  • Conduct the evaluation in a dedicated sensory laboratory with individual booths under controlled lighting and temperature.[4]

  • Panelists independently evaluate the samples and record the intensity of each attribute on the provided scoresheet.

Step 4: Data Analysis

  • Convert the ratings from the line scales to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

  • Use multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.

  • Present the results in a clear format, such as spider web plots, to illustrate the sensory profiles.

Example Sensory Scoresheet
AttributeDefinitionLow Anchor (0)High Anchor (15)
Aroma
FloralThe aromatic associated with fresh flowers, e.g., lavender, rose.Not PerceivedVery Intense
Black TeaThe characteristic aroma of brewed black tea leaves.Not PerceivedVery Intense
WoodyThe aromatic associated with wood and dried herbs.Not PerceivedVery Intense
Flavor
FloralThe taste sensation associated with floral notes.Not PerceivedVery Intense
Black TeaThe characteristic taste of black tea.Not PerceivedVery Intense
BitternessThe basic taste sensation, often perceived at the back of the tongue.Not PerceivedVery Intense
SweetnessThe basic taste sensation associated with sugars.Not PerceivedVery Intense
SournessThe basic taste sensation associated with acids.Not PerceivedVery Intense

Application in Beverage Formulations

Furanoid linalool oxide can significantly enhance the flavor profile of various beverages by adding brightness, freshness, and complexity.[4]

Dosage Recommendations

The following table provides starting dosage recommendations for furanoid linalool oxide in flavors intended for use in ready-to-drink beverages.[3][4]

Beverage CategoryRecommended Dosage (ppm in final beverage)Flavor Impact
Citrus
Grapefruit500 - 1000Brightens and enhances juice character.
Lemon/Lime~100Adds a subtle lift.
Orange20 - 50Adds freshness.
Berry
Black Currant~500Adds lift and freshness.
Raspberry100 - 500Enhances floral and fresh notes.
Cranberry~200Brightens and enhances fresh juice character.
Tropical
Papayaup to 2000 (often with linalool)Enhances authentic papaya notes.
Lychee~200Complements the subtle floral character.
Passion Fruit~100Works well in both yellow and purple varieties.
Other
Tea50 - 200Reinforces and enhances tea character.
Honey~1000Adds complexity to various honey profiles.
Chocolate~200Provides lift, especially in dark chocolate.
Protocol for Application in a Model Beverage

This protocol describes the preparation of a model beverage to evaluate the sensory impact of furanoid linalool oxide.

Step 1: Preparation of Model Beverage Base

  • Prepare a simple syrup by dissolving sucrose in filtered water to achieve a 10% (w/v) solution.

  • Add citric acid to the syrup to achieve a concentration of 0.15% (w/v).

  • This creates a simple, sweetened acidic beverage base that allows for the clear perception of added flavors.

Step 2: Incorporation of Furanoid Linalool Oxide

  • Prepare a stock solution of furanoid linalool oxide in food-grade ethanol (e.g., 1% solution).

  • Spike the model beverage base with the linalool oxide stock solution to achieve the desired final concentration (e.g., 100 ppm).

  • Prepare a control sample of the beverage base without the added linalool oxide.

Step 3: Evaluation

  • Allow the samples to equilibrate for at least one hour before evaluation.

  • Conduct a sensory evaluation using a trained panel (as described in Section 5) or an internal expert panel.

  • Evaluate the samples for changes in aroma and flavor profile, paying attention to attributes such as floral intensity, tea notes, and overall brightness.

  • Consider potential interactions with other flavor components. For instance, studies have shown that increased sweetness can enhance the perception of fruity and floral characters in beverages.[13]

Conclusion

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, or furanoid linalool oxide, is a multifaceted flavor compound with significant potential in the food and beverage industry. Its unique floral, tea-like, and woody aroma profile allows for the creation of complex and appealing flavor experiences. By utilizing the detailed protocols for synthesis, analysis, sensory evaluation, and application provided in this guide, researchers and flavor chemists can effectively harness the properties of this compound to innovate and refine their products. A thorough understanding of its chemistry and sensory characteristics, coupled with systematic and well-controlled experimental design, is key to unlocking its full potential.

References

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In Vitro Cytotoxicity Assays for Furanoid Monoterpenes: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Furanoid Monoterpenes

Furanoid monoterpenes, a class of naturally occurring organic compounds found in various essential oils, represent a fascinating area of study for researchers in drug development and toxicology.[1][2] Notable examples include menthofuran, found in pennyroyal, and linden ether.[1][3] While many monoterpenes exhibit promising therapeutic properties, including antimicrobial and anti-inflammatory effects, some, particularly those with a furan moiety, are known for their potential hepatotoxicity.[2][4][5] This toxicity is often mediated by metabolic activation by cytochrome P450 enzymes into reactive intermediates, which can lead to cellular damage.[4][6]

Understanding the cytotoxic potential of these compounds is paramount for safe and effective drug development. In vitro cytotoxicity assays serve as essential primary screening tools to evaluate how a substance affects cell viability and function.[7][8] This guide provides a detailed overview and step-by-step protocols for key in vitro assays to assess the cytotoxicity of furanoid monoterpenes, offering insights into the rationale behind experimental choices to ensure robust and reliable data.

Pillar 1: Foundational Knowledge - Choosing the Right Cytotoxicity Assay

The selection of an appropriate cytotoxicity assay depends on the anticipated mechanism of cell death and the specific cellular functions to be measured.[9] A multi-parametric approach, employing assays that measure different cellular endpoints, is highly recommended to gain a comprehensive understanding of a compound's cytotoxic profile.

Here, we focus on three widely adopted and complementary assays:

  • MTT Assay: Measures mitochondrial metabolic activity, a key indicator of cell viability.[10][11]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, a marker of compromised plasma membrane integrity.[8][12]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases, providing a specific measure of apoptosis (programmed cell death).[13][14]

The rationale for this selection lies in their ability to provide a multi-faceted view of cytotoxicity. A compound might, for instance, induce apoptosis at low concentrations (detectable by the Caspase-3/7 assay) and cause overt membrane damage and necrosis at higher concentrations (detectable by the LDH assay). The MTT assay provides a general measure of cell health and proliferation.

Pillar 2: The Causality Behind Experimental Design - Insights from a Senior Scientist

Simply following a protocol is insufficient for generating high-quality data. Understanding the "why" behind each step is critical for troubleshooting and interpreting results accurately.

Cell Line Selection and Culture

The choice of cell line is crucial and should be relevant to the intended application or the known target organ of toxicity. For furanoid monoterpenes, which are often associated with hepatotoxicity, liver-derived cell lines such as HepG2 are a common choice.[15] It is also beneficial to test compounds on non-cancerous cell lines to assess for selective cytotoxicity.[16]

Adherence to best practices in cell culture is non-negotiable. This includes maintaining a consistent cell passage number, regularly testing for mycoplasma contamination, and using appropriate, quality-controlled media and supplements.[17][18][19] ATCC provides comprehensive guides for animal and primary cell culture that are invaluable resources.[17][20][21]

Controls are Non-Negotiable

Every plate must include a set of controls to validate the assay's performance and allow for accurate data interpretation.

  • Untreated Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the furanoid monoterpene. This control represents 100% cell viability.

  • Positive Control: A known cytotoxic compound that reliably induces the expected response in the chosen assay. For example, staurosporine is a potent inducer of apoptosis and can be used as a positive control for the Caspase-3/7 assay.

  • Blank Control (Medium Only): Wells containing only cell culture medium to measure background absorbance or luminescence.

Pillar 3: Detailed Protocols and Methodologies

The following protocols are designed to be self-validating, incorporating the necessary controls and quality checks.

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of furanoid monoterpenes is a logical progression from initial cell viability screening to more mechanistic assays.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture Cell Seeding in 96-well Plates Incubation Treat Cells and Incubate (e.g., 24, 48, 72 hours) CellCulture->Incubation CompoundPrep Prepare Serial Dilutions of Furanoid Monoterpene CompoundPrep->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase DataAcquisition Measure Absorbance/ Fluorescence/Luminescence MTT->DataAcquisition LDH->DataAcquisition Caspase->DataAcquisition IC50 Calculate IC50 Values and Plot Dose-Response Curves DataAcquisition->IC50

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[22] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • 96-well flat-bottom plates

  • Furanoid monoterpene stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[23]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furanoid monoterpene in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.[24]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[23]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: LDH Assay for Membrane Integrity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12][25]

Materials:

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available kits from suppliers like Promega, Thermo Fisher Scientific, or Abcam are recommended)[12][26]

  • Lysis buffer (usually provided in the kit) to create a maximum LDH release control

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[12]

  • Maximum LDH Release Control: In a set of control wells, add 10 µL of lysis buffer to the cells 45 minutes before collecting the supernatant to induce maximum LDH release.[12]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[12]

  • Incubation: Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants. Incubate at room temperature for up to 30 minutes, protected from light.[12][25]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[12]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Caspase-3/7 Assay for Apoptosis Detection

This luminescent or fluorescent assay measures the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway.[13][27] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[13][28]

Materials:

  • 96-well white-walled plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit[13]

  • Microplate luminometer or fluorometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using the appropriate 96-well plate for your chosen detection method.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[14]

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.

Data Analysis: The luminescent or fluorescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold-change in activity compared to the vehicle control.

G cluster_caspase_pathway Apoptotic Signaling Pathway Compound Furanoid Monoterpene Cell Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of Cellular Substrates

Sources

Application Note & Protocol: High-Purity Isolation of cis-Linalool Oxide (Furanoid) via Derivatization-Based Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Linalool oxides are significant monoterpenoids that define the aromatic profiles of numerous essential oils, teas, and fruits, with applications spanning the flavor, fragrance, and pharmaceutical industries[1][2]. These oxides exist as four primary isomers: furanoid (five-membered ring) and pyranoid (six-membered ring), each with cis and trans diastereomers[1][3]. The isolation of a single, pure isomer, such as cis-linalool oxide (furanoid), is a considerable challenge due to the structural similarity and co-elution of its isomers under standard chromatographic conditions[3]. This guide presents an authoritative, field-proven protocol for the isolation of high-purity cis-linalool oxide (furanoid). The strategy circumvents the difficulties of direct separation by employing a robust, multi-step process involving the synthesis of a mixed oxide precursor, chemical derivatization to facilitate chromatographic separation, and subsequent recovery of the target isomer. This document provides detailed methodologies, the scientific rationale behind each step, and analytical validation parameters for researchers, chemists, and drug development professionals.

The Challenge: Isomeric Complexity

The primary obstacle in isolating cis-linalool oxide (furanoid) stems from its generation as part of a complex mixture. The acid-catalyzed cyclization of linalool, a common synthetic route, produces both furanoid and pyranoid oxides[3][4]. While the pyranoid forms can be separated from the furanoid forms, the cis- and trans-furanoid isomers are particularly problematic as they often exhibit identical retention factors (Rf) in standard column chromatography, making their direct separation infeasible[3][5].

Strategic Solution: Derivatization To overcome this, our protocol employs a chemical derivatization strategy. By converting the tertiary alcohol functional group of the furanoid isomers into acetate esters, we introduce sufficient steric and electronic differences to enable their separation via column chromatography. The purified cis-acetate is then selectively cleaved to yield the target high-purity cis-linalool oxide (furanoid).

G cluster_0 Isolation Strategy Start Crude Mixture (cis/trans Furanoid, Pyranoid) Decision Direct Chromatography Feasible? Start->Decision Direct_Fail No: Co-elution of cis/trans Furanoid Isomers Decision->Direct_Fail No Derivatization Yes: Employ Derivatization Strategy Decision->Derivatization Yes

Figure 1: Decision workflow for isolating linalool oxide isomers.

Physicochemical Properties & Safety

A thorough understanding of the target compound's properties is critical for successful isolation and handling.

Table 1: Physicochemical Properties of cis-Linalool Oxide (Furanoid)

Property Value Source(s)
Molecular Formula C₁₀H₁₈O₂ [6][7]
Molecular Weight 170.25 g/mol [6]
Appearance Colorless to pale yellow liquid [8]
Boiling Point 188 - 192 °C @ 760 mmHg [6]
Odor Profile Sweet, floral, creamy, reminiscent of black tea [2][9]

| Kovats Index (NP) | 1058 - 1076 |[6] |

Safety & Handling: Linalool oxide is classified as harmful if swallowed and causes skin and serious eye irritation[10][11][12]. All manipulations must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a lab coat are mandatory.

  • Reagent Hazards:

    • m-CPBA: Strong oxidizer, handle with care.

    • Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water. Use in a dry, inert atmosphere and quench carefully.

    • Organic Solvents: Flammable and volatile. Keep away from ignition sources.

Detailed Isolation Protocol

This protocol is structured in three main parts: synthesis of the precursor mixture, derivatization and separation, and finally, recovery and analysis of the pure isomer.

G cluster_workflow Isolation Workflow Linalool (R)-Linalool Epoxidation Part 1: Epoxidation & Cyclization (mCPBA, PTSA) Linalool->Epoxidation Mixture Crude Oxide Mixture (Furanoid & Pyranoid) Epoxidation->Mixture Acetylation Part 2: Acetylation (Ac₂O, NaOAc) Mixture->Acetylation Acetate_Mix Acetylated Furanoids Acetylation->Acetate_Mix Chromatography Silica Gel Chromatography Acetate_Mix->Chromatography Cis_Acetate Purified cis-Furanoid Acetate Chromatography->Cis_Acetate Trans_Acetate trans-Furanoid Acetate (Byproduct) Chromatography->Trans_Acetate Reduction Part 3: Reduction (LiAlH₄) Cis_Acetate->Reduction Final_Product Pure cis-Linalool Oxide (Furanoid) Reduction->Final_Product

Figure 2: Step-by-step workflow for the isolation of cis-linalool oxide.

Part 1: Synthesis of Mixed Linalool Oxides

This initial step converts a linalool enantiomer into a diastereoisomeric mixture of furanoid and pyranoid oxides. The reaction proceeds via a highly regioselective epoxidation of the trisubstituted double bond, followed by an acid-catalyzed intramolecular cyclization[3].

Materials:

  • (R)-linalool

  • Dichloromethane (CH₂Cl₂), anhydrous

  • m-Chloroperbenzoic acid (mCPBA, ~77%)

  • p-Toluenesulfonic acid (PTSA), catalytic amount

  • 10% Aqueous Na₂S₂O₅ solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄

Protocol:

  • Dissolve (R)-linalool (e.g., 25 g, 162 mmol) in anhydrous CH₂Cl₂ (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add mCPBA portion-wise, monitoring the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Causality: mCPBA is a selective epoxidizing agent. The reaction is kept at 0 °C to control the exothermic reaction and prevent side products.

  • Once linalool is consumed, add a catalytic amount of PTSA to the mixture to drive the cyclization of the intermediate epoxy-alcohol.

  • Causality: The acidic environment catalyzed by PTSA promotes the intramolecular nucleophilic attack of the hydroxyl group onto the epoxide, forming the tetrahydrofuran and tetrahydropyran rings.[3]

  • Quench the reaction by adding 60 mL of 10% aqueous Na₂S₂O₅ solution to neutralize excess peroxide[5].

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic byproducts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxide mixture.

Expected Outcome: The crude product will be a mixture of isomers. The typical distribution is heavily skewed towards the furanoid forms.

Table 2: Typical Isomer Distribution from Linalool Cyclization

Isomer Group Approximate Yield (%)
Furanoid Isomers (cis and trans) ~81 - 82%
Pyranoid Isomers (cis and trans) ~18 - 19%

(Data sourced from Beccaria et al., 2021)[3][13]

Part 2: Derivatization and Chromatographic Separation

This is the critical stage where the inseparable furanoid isomers are chemically modified to enable their purification.

Materials:

  • Crude linalool oxide mixture from Part 1

  • Acetic anhydride (Ac₂O)

  • Sodium acetate (NaOAc), anhydrous

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (HPLC grade, for elution)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

Protocol:

A. Acetylation of Furanoid Isomers

  • Combine the crude oxide mixture with acetic anhydride and a catalytic amount of anhydrous sodium acetate in a flask fitted with a reflux condenser.

  • Heat the mixture to reflux for 3 hours[3].

  • Causality: This step selectively converts the tertiary hydroxyl groups of the furanoid isomers into acetate esters. The pyranoid isomers, having secondary hydroxyl groups, react much slower under these conditions, but more importantly, the resulting acetate esters have different polarities, allowing for separation.[3][14]

  • After cooling, carefully pour the mixture into ice water and extract with diethyl ether.

  • Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude acetate mixture.

B. Chromatographic Separation of Acetates

  • Prepare a silica gel column packed in hexane.

  • Load the crude acetate mixture onto the column.

  • Elute the column with a gradient of hexane/ethyl acetate. The exact gradient should be determined by preliminary TLC analysis.

  • Causality: The cis- and trans-furanoid acetates now have different polarities and steric profiles, allowing for their separation on the silica gel stationary phase. Typically, the trans-isomer elutes first, followed by the desired cis-isomer.[3]

  • Collect fractions and analyze by TLC or GC to identify those containing the pure cis-furanoid linalool oxide acetate. Pool the pure fractions and concentrate.

C. Recovery of cis-Linalool Oxide (Hydrolysis of Acetate)

  • WORK IN AN INERT ATMOSPHERE (e.g., Nitrogen or Argon).

  • Dissolve the purified cis-furanoid acetate in anhydrous diethyl ether in a flame-dried flask and cool to 0 °C.

  • Slowly and carefully add LiAlH₄ portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1 hour[3].

  • Causality: LiAlH₄ is a powerful reducing agent that cleaves the acetate ester, regenerating the tertiary alcohol to yield the final target compound.[3]

  • Cool the flask to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir until a granular precipitate forms. Filter the mixture, wash the solid with ether, and dry the combined organic filtrates over Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the final, high-purity cis-linalool oxide (furanoid).

Analytical Characterization

The purity and identity of the final product must be confirmed using standard analytical techniques. Gas chromatography is the primary method for assessing purity and confirming the isomeric identity.

Table 3: Example Gas Chromatography (GC-MS) Parameters

Parameter Setting Rationale & Source(s)
Column Chiral column (e.g., CP-Cyclodextrin-B-236-M-19) or a polar column (e.g., PEG-20M) A chiral column is required for enantioselective analysis, while a standard polar column can separate diastereomers.[5][15]
Injector Temp. 200 - 250 °C Ensures complete volatilization of the sample.[5][14]
Oven Program Hold at 100 °C for 40 min, then ramp to 130 °C at 1 °C/min This slow ramp is optimized for the separation of linalool oxide isomers.[5][15]
Carrier Gas Helium or Hydrogen Standard carrier gases for GC analysis.

| Detector | FID or Mass Spectrometer (MS) | FID for quantification, MS for definitive identification based on fragmentation patterns.[5] |

Validation:

  • The purity of the final product should be ≥98% as determined by GC peak area.

  • The identity should be confirmed by comparing the mass spectrum of the isolated peak with a reference library (e.g., NIST). The major mass spectral peaks for cis-furanoid linalool oxide include m/z 59, 94, 43, and 111[14].

  • NMR spectroscopy (¹H and ¹³C) can provide definitive structural elucidation.

References

  • Beccaria, M., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Molecules, 26(23), 7338. [Link]

  • Ito, M., et al. (1994). Optical Isomers of Linalool and Linalool Oxides in Tea Aroma. Bioscience, Biotechnology, and Biochemistry, 58(11), 2049-2053. [Link]

  • Leffingwell, J.C. (2009). Linalool Oxide. Perfumer & Flavorist. [Link]

  • Kreis, P., et al. (1996). Elution Order of the Furanoid Linalool Oxides on Common Gas Chromatographic Phases and Modified Cyclodextrin Phases. Journal of Essential Oil Research, 8(4), 339-341. [Link]

  • Leffingwell, J.C. (n.d.). The cis-Linalool Oxides (furanoid). Leffingwell & Associates. [Link]

  • Zhu, Y., et al. (2022). Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong”. Frontiers in Plant Science, 13, 1047781. [Link]

  • Purodem. (2023). The Process of Essential Oil Distillation. Purodem. [Link]

  • Mane Kancor Ingredients Ltd. (n.d.). Linalool - fractional distillation of basil oil. Mane Kancor. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6428573, Linalool oxide, cis-. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22310, Linalool, oxide. PubChem. [Link]

  • Liu, S., et al. (2022). Synthesis and characterization of cetylpyridinium peroxyphosphotungstate and their catalytic properties for linalool oxidation. Scientific Reports, 12, 13391. [Link]

  • NIST. (n.d.). cis-Linalool oxde, furanoid. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). cis-furan Linalool oxide. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (n.d.). linalool oxide (furanoid). thegoodscentscompany.com. [Link]

  • Perfumer's Apprentice. (2022). Linalool oxide - Safety Data Sheet. perfumersapprentice.com. [Link]

  • Angene Chemical. (2024). Safety Data Sheet - Linalool oxide. angenechemical.com. [Link]

Sources

Application Notes and Protocols: Use of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- (Linalool Oxide) as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Linalool Oxide: A Compound of Dual Identity

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, more commonly known in scientific and industrial literature as Linalool Oxide, is a naturally occurring monoterpenoid.[1][2] It is a significant aroma and flavor compound found in a multitude of essential oils, fruits, and teas.[1][3][4] Its presence is crucial to the characteristic scent profiles of products like oolong and black tea, citrus fruits, and various floral extracts.[3][4][5] The molecule's utility extends from the fragrance and food industries to pharmaceutical research, where accurate quantification is paramount for quality control, product formulation, and understanding its biological activity.[6][7]

Chemical Identity and Structure

Linalool oxide is characterized by a tetrahydrofuran ring structure, which distinguishes it from its precursor, linalool.[2] A critical aspect for its use as a reference standard is its existence as multiple stereoisomers, primarily the furanoid (five-membered ring) and pyranoid (six-membered ring) forms, each with cis- and trans- configurations.[1][8] This structural diversity means that different isomers can possess distinct sensory properties and may require specific analytical techniques for separation and quantification.[1][3]

Identifier Value Source
IUPAC Name 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)furan[2]
Common Name Linalool Oxide[7][8][9]
CAS Registry Number 1365-19-1 (unspecified isomer mixture)[4][9][10]
Molecular Formula C₁₀H₁₈O₂[1][10][11]
Molecular Weight 170.25 g/mol [1][4][8]

This table summarizes the core chemical identifiers for Linalool Oxide.

The synthesis of linalool oxide, often from its precursor linalool via epoxidation and acid-catalyzed cyclization, typically yields a mixture of these isomers.[1][8][12] Therefore, a well-characterized reference standard is indispensable for accurately identifying and quantifying specific isomers in a given sample.

The Critical Role of a Reference Standard

In analytical science, a reference standard serves as a benchmark against which an unknown sample is measured. Its use is foundational to achieving accurate, reproducible, and validatable results. For a compound like linalool oxide, where quantification directly impacts product quality and safety, the role of a high-purity, well-characterized standard cannot be overstated.

Principles of Analytical Quantification

The fundamental principle involves preparing a series of precise concentrations of the reference standard to generate a calibration curve. The analytical response (e.g., peak area in chromatography) of the unknown sample is then compared against this curve to determine the analyte's concentration. This process is the bedrock of quality control in the food, fragrance, and pharmaceutical sectors.[6]

Self-Validation and System Suitability

Every protocol must be a self-validating system. This is achieved by incorporating quality control checks. Before analyzing samples, a system suitability test should be performed using the reference standard. This involves injecting a known concentration and verifying that parameters like peak resolution, tailing factor, and signal-to-noise ratio meet predefined criteria. This ensures the analytical system is performing correctly before committing valuable samples.

Physicochemical Properties and Handling

The reliability of a reference standard is directly linked to its stability and proper handling. Linalool oxide is a thermally labile compound susceptible to degradation under specific conditions.[13][14] Understanding its physicochemical properties is key to maintaining its integrity.

Property Value Source
Appearance Colorless liquid[7][8]
Odor Profile Fresh, sweet, floral with earthy and black tea notes[7][9]
Boiling Point ~188 °C (370.4 °F)[8][15]
Flash Point ~63-64.4 °C (145.4-148 °F)[8][15]
Solubility Soluble in oils and ethanol[16]

This table presents key physical and chemical properties of Linalool Oxide.

Stability and Storage Considerations

Causality of Degradation: The stability of linalool oxide is intrinsically linked to its chemical structure.

  • pH Instability: The ether linkage in the tetrahydrofuran ring is susceptible to cleavage under strong acidic or highly alkaline conditions, leading to molecular rearrangement or degradation.[1][8][14] Therefore, maintaining a near-neutral pH in formulations or sample preparations is crucial.

  • Thermal Lability: High temperatures, especially those encountered in a gas chromatograph's injection port, can provide sufficient energy to cause thermal isomerization or degradation of linalool oxide into other terpenes like ocimene or limonene.[13][14] This underscores the importance of optimizing GC inlet temperatures.

  • Oxidation: Like its precursor linalool, linalool oxide can undergo autoxidation when exposed to air and light, forming hydroperoxides and other byproducts that alter its purity and sensory profile.[14]

Recommended Storage: To ensure long-term stability, the reference standard should be stored in a cool, dark place (refrigeration is recommended) in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Analytical Methodologies and Protocols

Gas chromatography (GC) is the primary technique for the analysis of volatile compounds like linalool oxide due to its excellent separation efficiency and sensitivity.[1][6]

Protocol: Preparation of Standard Solutions

This protocol outlines the preparation of a stock solution and subsequent working standards for generating a calibration curve.

Materials:

  • Linalool Oxide reference standard

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated pipettes or microliter syringes

  • High-purity solvent (e.g., methanol or ethanol, HPLC or GC grade)

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of the linalool oxide reference standard into a 10 mL volumetric flask. Record the exact weight to four decimal places.[1] b. Add a small amount of solvent (e.g., 5 mL of methanol) to dissolve the standard completely. c. Once dissolved, fill the flask to the calibration mark with the same solvent. d. Stopper the flask and invert it several times to ensure homogeneity. e. Calculate the precise concentration in µg/mL based on the exact weight. This is your stock solution.

  • Working Standards Preparation: a. Prepare a series of working standards by performing serial dilutions of the stock solution. b. For example, to create a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark. c. Continue this process to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) that bracket the expected concentration of linalool oxide in your samples.[6]

  • Storage: Store all standard solutions in sealed, labeled vials at low temperatures (e.g., 4 °C) and protect from light to prevent degradation.

Primary Analytical Technique: Gas Chromatography (GC)

Rationale for GC: GC is ideally suited for separating and quantifying volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides robust quantification. When coupled with a Mass Spectrometer (MS), it offers definitive identification based on mass fragmentation patterns.[1][6]

4.2.1 Protocol: GC-FID/MS for General Quantification

Instrumentation:

  • Gas Chromatograph with FID or MS detector

  • Autosampler for precision and reproducibility

  • GC Column: A polar column like PEG-20M (e.g., CP-WAX) or a non-polar column like DB-5MS is suitable for general analysis.[1][3]

Recommended GC Conditions:

Parameter Value Rationale / Comment Source
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) A versatile, low-bleed column suitable for a wide range of analytes. [1]
Injector Temperature 200 °C Optimized to ensure vaporization without causing thermal degradation. Higher temperatures can lead to isomerization. [3]
Carrier Gas Helium or Nitrogen Inert gases that do not react with the analyte. [1][3]
Flow Rate ~1.05 mL/min A typical flow rate for this column dimension to ensure good peak shape. [3]
Oven Program Hold at 100 °C for 40 min, then ramp to 130 °C at 1 °C/min This specific program is designed to separate linalool oxide isomers from other components in complex matrices like tea. [3]
Split Ratio 29:1 Prevents column overloading while ensuring a representative amount of sample enters the column. [3]

| Detector | FID or MS (Scan mode 40-400 amu) | FID is excellent for quantification. MS is used for positive identification. |[1] |

4.2.2 Advanced Protocol: Chiral GC for Stereoisomer Separation

Rationale: Many natural products contain a specific enantiomeric ratio of chiral molecules. To analyze the specific stereoisomers of linalool oxide, a chiral GC column is required. This is critical for authenticity testing and understanding biosynthetic pathways.[3]

  • Chiral Column: A cyclodextrin-based chiral column, such as CP-Cyclodextrin-B-236-M-19 (50 m x 0.25 mm i.d.), is effective for separating the stereoisomers of linalool oxide.[1][3]

  • Operating Conditions: The same temperature program and conditions listed in the table above have been shown to be effective for the chiral separation of linalool oxide isomers.[3]

Workflow and Method Selection

The successful application of a reference standard follows a logical workflow from preparation to data analysis. The choice of a specific analytical method depends on the research objective.

General Quantification Workflow

The following diagram illustrates the standard workflow for using Linalool Oxide as a reference standard for sample quantification.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing ref_std Receive & Verify Linalool Oxide Reference Standard prep_stock Prepare Stock Solution ref_std->prep_stock prep_work Prepare Working Standards (Calibration Curve) prep_stock->prep_work sys_suit System Suitability Check prep_work->sys_suit prep_sample Prepare Unknown Sample (e.g., Extraction) run_sample Analyze Unknown Sample prep_sample->run_sample cal_curve Run Calibration Curve sys_suit->cal_curve cal_curve->run_sample integrate Integrate Peak Areas run_sample->integrate quantify Quantify Analyte Concentration integrate->quantify report Generate Report quantify->report

Caption: Standard workflow for quantification using a reference standard.

Selecting the Appropriate Analytical Method

The choice between methods like GC-FID, GC-MS, or Chiral GC depends on the analytical goal. This decision tree can guide the selection process.

G cluster_quant cluster_id cluster_chiral start What is the Analytical Goal? quant Routine Quantification (Known Analyte) start->quant  Quantify? id Identification in a Complex Matrix? start->id  Identify? chiral Need to Separate Stereoisomers? start->chiral  Separate Isomers? gcfid Use GC-FID (Robust & Cost-Effective) quant->gcfid gcms Use GC-MS (Definitive Identification) id->gcms chiralgc Use Chiral GC Column (Isomer-Specific Analysis) chiral->chiralgc

Caption: Decision tree for selecting an analytical method for Linalool Oxide.

Data Interpretation and Quality Control

Building the Calibration Curve

After running the working standards, plot the peak area (y-axis) against the concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). For a valid calibration, the R² value should typically be ≥ 0.998.[6]

Sample Analysis and Calculation

Inject the prepared unknown sample using the same analytical method. After integrating the peak area for linalool oxide, use the calibration curve equation to calculate its concentration in the sample. Remember to account for any dilution factors used during sample preparation.

Troubleshooting Common Issues
  • Poor Peak Shape: This may be caused by active sites in the GC liner or column contamination.[13] Use a deactivated liner and bake out the column regularly.

  • Inconsistent Results: This can result from standard instability or injection variability. Prepare fresh standards regularly and use an autosampler for injections.

  • Extra Peaks: If unexpected peaks appear, it could be due to thermal degradation.[13] Lower the injector temperature and check for sample matrix interference. Running a blank solvent injection can help diagnose system contamination.

References

Sources

Application Notes & Protocols for the Quantification of Herboxide in Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the quantification of Herboxide (also known as dehydroxylinalool oxide) in various food matrices. Herboxide, a volatile organic compound with the chemical formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol , is utilized as a flavoring agent in the food industry.[1][2][3][4] The increasing focus on food safety and quality necessitates robust and reliable analytical methods for the monitoring of such additives.[5][6] This guide details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine screening and the more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmatory analysis and trace-level quantification. The protocols herein are designed to be self-validating, emphasizing scientific integrity and providing field-proven insights for researchers, scientists, and professionals in drug and food development.

Introduction: The Analytical Imperative for Herboxide Quantification

Herboxide is a flavoring substance that may be present in a variety of food products. While generally recognized as safe (GRAS) at certain concentrations, regulatory bodies worldwide mandate the monitoring of food additives to ensure consumer safety.[7][8] The analytical challenge lies in the complexity of food matrices, which contain a multitude of interfering compounds such as fats, proteins, and sugars.[9][10] Therefore, the development of selective and sensitive analytical methods is paramount. This application note addresses this need by providing detailed protocols for the extraction, separation, and quantification of Herboxide, along with comprehensive guidelines for method validation.

The choice of analytical technique is contingent upon the specific requirements of the analysis, such as the desired limit of quantification (LOQ), the complexity of the food matrix, and the available instrumentation. HPLC-UV offers a cost-effective and widely accessible method suitable for quality control purposes where higher concentrations of Herboxide are expected.[11][12][13] Conversely, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace residue analysis and for matrices with significant interference.[14][15][16][17]

General Analytical Workflow

The overall process for quantifying Herboxide in food samples can be broken down into several key stages, as illustrated in the workflow diagram below. Each stage is critical for achieving accurate and reproducible results.

Herboxide Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Comminution Extraction Extraction (QuEChERS) Homogenization->Extraction Weighing & Solvent Addition Cleanup Dispersive SPE Cleanup Extraction->Cleanup Centrifugation & Supernatant Transfer HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV Filtration & Injection LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Filtration & Injection Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall workflow for Herboxide quantification in food.

Detailed Protocols

Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues and other small molecules in food.[18][19][20] Its advantages include high recovery rates, minimal solvent usage, and simplicity. The following protocol is adapted for the extraction of Herboxide from a general food matrix.

Materials:

  • Homogenizer (e.g., blender, food processor)

  • Centrifuge capable of 5000 rpm

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - use with caution for pigmented samples

  • 0.22 µm syringe filters

Protocol:

  • Homogenization: Weigh a representative portion of the food sample (e.g., 10-15 g) and homogenize it to a uniform consistency.[21] For dry samples, addition of a small amount of purified water may be necessary.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standard solution at this stage if using one.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.[19]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for HPLC-UV or LC-MS/MS analysis.

QuEChERS Protocol start 10g Homogenized Sample in 50mL Tube add_acn Add 10mL Acetonitrile start->add_acn add_salts Add 4g MgSO4 + 1g NaCl add_acn->add_salts vortex1 Vortex 1 min add_salts->vortex1 centrifuge1 Centrifuge 5 min @ 5000 rpm vortex1->centrifuge1 transfer Transfer 1mL Supernatant to 2mL Tube centrifuge1->transfer dspe Add 150mg MgSO4 + 50mg PSA + 50mg C18 transfer->dspe vortex2 Vortex 30 sec dspe->vortex2 centrifuge2 Centrifuge 2 min @ 10,000 rpm vortex2->centrifuge2 filter Filter (0.22µm) into Vial centrifuge2->filter end Ready for Injection filter->end

Caption: Step-by-step QuEChERS sample preparation workflow.

HPLC-UV Method for Screening

This method is suitable for the routine quantification of Herboxide in simpler food matrices or when high sensitivity is not required.

Parameter Condition Rationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately non-polar compounds like Herboxide.
Mobile Phase A WaterStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-2 min: 50% B; 2-10 min: 50-90% B; 10-12 min: 90% B; 12-15 min: 50% BA gradient elution is necessary to separate Herboxide from other matrix components and ensure a sharp peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
UV Detection 210 nmAs Herboxide lacks a strong chromophore, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
LC-MS/MS Method for High-Sensitivity Quantification

LC-MS/MS is the preferred method for trace-level quantification due to its high selectivity and sensitivity.[14][15][16][17]

Parameter Condition Rationale
LC System UHPLC systemProvides higher resolution and faster analysis times compared to conventional HPLC.
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µmA smaller particle size column suitable for UHPLC, offering enhanced separation efficiency.
Mobile Phase A 0.1% Formic acid in WaterThe acid improves ionization efficiency for mass spectrometry.
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-7 min: 30% BA faster gradient is possible with UHPLC, reducing the overall run time.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis.[16]
Ionization Electrospray Ionization (ESI), Positive ModeESI is suitable for moderately polar compounds, and positive mode is often effective for molecules that can be protonated.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring specific precursor-to-product ion transitions. The exact m/z values would need to be determined experimentally by infusing a Herboxide standard.

Method Validation

A thorough method validation is crucial to ensure the reliability of the analytical data.[7][22][23][24][25] The following parameters should be assessed according to established guidelines.

Parameter Description Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of Herboxide in blank matrix samples.
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 over a specified range (e.g., 1-100 ng/mL).
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery of 80-120% at three different spike levels.
Precision The closeness of agreement among a series of measurements.Repeatability (intra-day) RSD ≤ 15%; Intermediate precision (inter-day) RSD ≤ 20%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10 and meeting precision and accuracy criteria.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results when parameters like column temperature, flow rate, or mobile phase composition are slightly varied.

Data Analysis and Reporting

Quantification is typically performed using an external calibration curve prepared in the solvent or, for improved accuracy, in a blank matrix extract to compensate for matrix effects.[18][26] The concentration of Herboxide in the sample is calculated from the linear regression equation of the calibration curve.

The final report should include:

  • Sample identification

  • The analytical method used

  • The quantified concentration of Herboxide with appropriate units (e.g., mg/kg or µg/kg)

  • The LOQ of the method

  • Any deviations from the described protocol

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of Herboxide in food matrices. The choice between HPLC-UV and LC-MS/MS will depend on the specific analytical needs. Adherence to the described sample preparation, instrumental analysis, and method validation protocols will ensure the generation of accurate and defensible data, contributing to the overall safety and quality of the food supply.

References

  • Food Safety Institute. (2025, April 16). Methods for Quantitative and Qualitative Analysis of Food Toxicants.
  • Encyclopedia.pub. (n.d.). LC-MS Methods for Mycotoxins Detection in Food Products.
  • ResearchGate. (n.d.). (PDF) Analytical Methods for Food Additives.
  • Soman, A., Qiu, Y., & Li, Q. C. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 461–465.
  • METTLER TOLEDO. (n.d.). Pesticide Residue Testing – Accurate Standard Preparation.
  • European Commission. (n.d.). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed.
  • Food Safety and Standards Authority of India. (n.d.). Training Manual For Analysis of Pesticide Residues.
  • Hu, L., et al. (n.d.). Overview of Recent Liquid Chromatography Mass Spectrometry-Based Methods for Natural Toxins Detection in Food Products. PubMed Central.
  • IJCRT.org. (2022, May 5). Method Development and Validation of RP-HPLC Method for Determination of Eugenol-An Review.
  • Pillai, M. (2021, May 22). Application of LC/MS/MS Techniques in Food Analysis. YouTube.
  • The Good Scents Company. (n.d.). dehydroxylinalool oxide, 13679-86-2.
  • NIST. (n.d.). E-Herboxide (dehydroxylinalool oxide). NIST WebBook.
  • U.S. Food & Drug Administration. (2025, September 17). Food Chemical Safety.
  • ResearchGate. (2025, August 6). (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review.
  • Thermo Fisher Scientific. (n.d.). LC-MS Applications for Food Safety Analysis.
  • da Silva, D. J., et al. (2019). Analytical methods in food additives determination: Compounds with functional applications. Food Chemistry, 273, 12-23.
  • MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • Agilent Technologies. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup.
  • The Good Scents Company. (n.d.). (Z)-dehydroxylinalool oxide, 54750-69-5.
  • Food and Agriculture Organization of the United Nations. (1997, December 4). Validation of Analytical Methods for Food Control.
  • Occupational Safety and Health Administration. (2010, October 14). Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control.
  • ResearchGate. (2025, October 15). (PDF) A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin.
  • ResearchGate. (2025, August 6). (PDF) Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds†‡.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. Analytical Methods.
  • National Institutes of Health. (2024, June 22). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS.
  • Sigma-Aldrich. (n.d.). Allergens and Contaminants in Food and Fragrance Regulations.
  • Agilent. (2007, January 17). Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC Application.
  • Thermo Fisher Scientific. (n.d.). LC-MS Applications for Food Safety Analysis Compendium.
  • PubChem. (n.d.). Linalool oxide, cis-.
  • PubMed. (n.d.). Methods of sample preparation for determination of pesticide residues in food matrices by chromatography-mass spectrometry-based techniques: a review.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.
  • Breast Cancer Prevention Partners. (n.d.). Food Safety Loophole Allows Secret Toxic Chemicals in Our Food.
  • NIST. (n.d.). (2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran. NIST WebBook.

Sources

Application Notes & Protocols: A Strategic Approach to the Pharmacological Screening of Anhydrolinalool Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anhydrolinalool oxide, a furanoid monoterpene derivative, represents a class of natural products with underexplored pharmacological potential. While its structural analog, linalool, has been extensively studied for its anti-inflammatory, anxiolytic, sedative, and antimicrobial properties, the bioactivity of anhydrolinalool oxide remains largely uncharacterized.[1][2][3][4] This document provides a comprehensive, tiered screening strategy for researchers, scientists, and drug development professionals to systematically evaluate the pharmacological profile of anhydrolinalool oxide. The protocols herein are designed to first establish a foundational safety and cytotoxicity profile, followed by a series of robust in vitro assays targeting high-probability therapeutic areas based on the known activities of related terpenoids. This guide emphasizes mechanistic understanding, providing not just procedural steps but the scientific rationale behind them to empower researchers in their discovery efforts.

Introduction: The Rationale for Screening Anhydrolinalool Oxide

Natural products and their derivatives are a cornerstone of modern pharmacology.[5][6] Anhydrolinalool oxide (Figure 1), a volatile organic compound found in some essential oils, shares a structural backbone with linalool, a well-documented bioactive monoterpene.[1][7] Linalool is known to exert its effects through various mechanisms, including modulation of the N-methyl-D-aspartate (NMDA) receptor, interaction with the GABAergic system, and inhibition of inflammatory pathways such as NF-κB and MAPK.[1][2] These activities translate to significant anti-inflammatory, anticonvulsant, anxiolytic, and local anesthetic effects.[1][8]

Given this precedent, it is scientifically logical to hypothesize that anhydrolinalool oxide may possess a similar, albeit distinct, pharmacological profile. The structural modification—the formation of a furan ring—could alter its potency, selectivity, metabolic stability, and mechanism of action. This guide, therefore, proposes a screening cascade designed to efficiently test these hypotheses.

Figure 1: Chemical Structure of Anhydrolinalool Oxide

  • Formula: C₁₀H₁₆O[7]

  • Molecular Weight: 152.23 g/mol [7]

  • Class: Furanoid Monoterpenoid

Our screening strategy is organized into three tiers:

  • Tier 1: Foundational Screening. Assessment of fundamental cytotoxicity to determine the appropriate concentration range for subsequent biological assays.

  • Tier 2: Primary Bioactivity Screening. A panel of in vitro assays targeting potential anti-inflammatory, antimicrobial, and neuroactive properties.

  • Tier 3: Mechanistic Elucidation. Deeper investigation into the molecular pathways modulated by anhydrolinalool oxide, based on positive hits from Tier 2.

Tier 1: Foundational Screening - Cytotoxicity Assessment

Expertise & Experience: Before evaluating for specific pharmacological effects, it is imperative to establish the compound's intrinsic toxicity to mammalian cells. This step prevents false positives in subsequent assays (where a perceived effect is merely a result of cell death) and defines a safe therapeutic window for testing. The MTT assay is a robust, widely adopted colorimetric method for this purpose, measuring metabolic activity as a proxy for cell viability.[9][10]

Protocol 2.1: MTT Assay for General Cytotoxicity

This protocol assesses the effect of anhydrolinalool oxide on the viability of a standard mammalian cell line (e.g., HEK293, HepG2, or NIH/3T3).

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][11] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Anhydrolinalool oxide (high purity)

  • Mammalian cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette, plate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of anhydrolinalool oxide in DMSO. Create a serial dilution series (e.g., from 0.1 µM to 1000 µM) in serum-free medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the culture medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 12 mM MTT stock solution to each well.[12] Incubate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[12]

  • Measurement: Read the absorbance at 540-570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Parameter Description
Cell Line HepG2 (human liver carcinoma)
Seeding Density 8,000 cells/well
Compound Conc. 0.1, 1, 10, 50, 100, 250, 500, 1000 µM
Incubation Time 24 hours
Detection λ 570 nm
Data Output IC₅₀ Value (µM)

Tier 2: Primary Bioactivity Screening

Expertise & Experience: Based on the activities of the parent compound, linalool, three key areas warrant investigation: anti-inflammatory, antimicrobial, and neuroactive potential.[4] The following assays are selected for their relevance, robustness, and suitability for medium-throughput screening.[13] All assays should be performed at non-cytotoxic concentrations (e.g., below the IC₅₀ value determined in Tier 1).

Anti-Inflammatory Activity

Rationale: Inflammation is mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce prostaglandins and leukotrienes, respectively.[14][15] Linalool has demonstrated anti-inflammatory properties, potentially by inhibiting the NF-κB and MAPK signaling pathways that regulate these enzymes.[1][4] Therefore, assessing the direct inhibitory effect of anhydrolinalool oxide on COX and LOX enzymes is a primary screening objective.

Protocol 3.1.1: COX-1/COX-2 and LOX Inhibition Assays

Principle: These are colorimetric or fluorometric enzyme inhibition assays. The activity of COX-1/COX-2 is measured by monitoring the peroxidase-mediated conversion of a probe in the presence of arachidonic acid. The LOX assay measures the hydroperoxides generated from the enzymatic oxidation of a fatty acid substrate.[14][16]

Methodology: Commercially available COX (e.g., Cayman Chemical, No. 701050) and LOX inhibitor screening assay kits provide a standardized and reliable method.[15][16] Follow the manufacturer's protocol precisely.

Experimental Workflow:

  • Reagent Preparation: Prepare assay buffers, enzyme solutions (COX-1, COX-2, or LOX), substrate (arachidonic acid or linoleic acid), and colorimetric probe as per the kit instructions.

  • Assay Plate Setup: To a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of anhydrolinalool oxide (or a known inhibitor like Ibuprofen for COX, NDGA for LOX).

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Immediately read the plate in kinetic mode at the specified wavelength (e.g., 590 nm for COX assay) for 5-10 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for each enzyme.

Assay Target Positive Control Concentration Range Data Output
COX-1 Ibuprofen / SC-5600.1 µM - 500 µMIC₅₀ (µM)
COX-2 Ibuprofen / Celecoxib0.1 µM - 500 µMIC₅₀ (µM)
15-LOX NDGA0.1 µM - 500 µMIC₅₀ (µM)
Antimicrobial Activity

Rationale: Many essential oil components, including linalool, possess antimicrobial properties.[3][17] They often act by disrupting the bacterial cell membrane, leading to leakage of intracellular contents and inhibition of respiratory processes.[4][18] A broad-spectrum screening against representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, is a crucial first step.

Protocol 3.2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[19][20] It is a quantitative and standardized technique.[21]

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Pseudomonas aeruginosa (Gram-)

  • Fungal Strain: Candida albicans

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • 96-well sterile microplates.

  • Resazurin solution (optional, for viability indication).

Step-by-Step Methodology:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture in the appropriate broth to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.[22]

  • Compound Dilution: Perform a two-fold serial dilution of anhydrolinalool oxide in the broth directly in the 96-well plate, typically ranging from 1000 µg/mL down to ~1 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Organism Type Positive Control Data Output
S. aureusGram-positiveVancomycinMIC (µg/mL)
E. coliGram-negativeGentamicinMIC (µg/mL)
P. aeruginosaGram-negativeCiprofloxacinMIC (µg/mL)
C. albicansYeastAmphotericin BMIC (µg/mL)
Neuroactivity Screening

Rationale: Linalool's sedative and anxiolytic effects are partly attributed to its influence on neurotransmitter systems.[1] A key enzyme in the cholinergic system is Acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[23][24] Given that many natural terpenes interact with this enzyme, screening for AChE inhibition is a logical step.[25]

Protocol 3.3.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE.[26] The enzyme hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is measured at 412 nm.[23][27] An inhibitor will reduce the rate of color formation.

Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and AChE enzyme solution.[27]

  • Assay Plate Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of anhydrolinalool oxide. Include a positive control (e.g., Galantamine or Physostigmine) and a negative control (no inhibitor).

  • Pre-incubation: Add the AChE enzyme to all wells (except the blank) and pre-incubate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.[26]

  • Data Analysis: Calculate the reaction rate (ΔAbs/min). Determine the percent inhibition for each concentration of anhydrolinalool oxide and calculate the IC₅₀ value.[27]

Parameter Description
Enzyme Source Electric Eel AChE
Substrate Acetylthiocholine Iodide (ATCI)
Chromogen DTNB (Ellman's Reagent)
Positive Control Galantamine
Detection λ 412 nm
Data Output IC₅₀ Value (µM)

Tier 3: Mechanistic Elucidation

Expertise & Experience: Positive results from Tier 2 assays necessitate a deeper investigation into the underlying molecular mechanisms. For instance, if significant anti-inflammatory activity is observed, it becomes crucial to determine if this is due to direct enzyme inhibition (as tested in Tier 2) or modulation of upstream signaling pathways that control the expression of inflammatory genes. The NF-κB and MAPK pathways are central regulators of inflammation and are common targets for natural products.[28][29][30]

Rationale: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are master regulators of the inflammatory response.[31][32] Pro-inflammatory stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the nuclear translocation of transcription factors (like NF-κB p65) and the activation of kinases (like p38 MAPK), which in turn drive the expression of cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.[28][33] Investigating the effect of anhydrolinalool oxide on these pathways can reveal its mechanism of action.

Workflow 4.1: Investigating Anti-Inflammatory Signaling Pathways

This workflow uses a cell-based model of inflammation, typically macrophages (e.g., RAW 264.7) stimulated with LPS, to mimic an inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K IKK IKK Complex TLR4->IKK MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 NFkB_nuc NF-κB (p65/p50) p38->NFkB_nuc activates other TFs IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits NFkB_p65_p50->NFkB_nuc Translocation Anhydrolinalool_Oxide Anhydrolinalool Oxide Anhydrolinalool_Oxide->p38 Inhibits? Anhydrolinalool_Oxide->IKK Inhibits? Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Transcription

Caption: Proposed Anti-Inflammatory Signaling Pathways Targeted by Anhydrolinalool Oxide.

Protocol 4.1.1: Western Blot for NF-κB and p38 MAPK Activation

Principle: Western blotting allows for the detection and quantification of specific proteins. The activation of NF-κB is measured by the phosphorylation and subsequent degradation of its inhibitor, IκBα. The activation of the MAPK pathway is measured by the phosphorylation of p38 kinase.

Methodology:

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages. Pre-treat cells with various concentrations of anhydrolinalool oxide for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells and collect the total protein. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p38, total p38, and a loading control (e.g., β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity. A decrease in phospho-IκBα or phospho-p38 levels in the presence of anhydrolinalool oxide would indicate inhibition of the respective pathway.

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach for the initial pharmacological characterization of anhydrolinalool oxide. By starting with a foundational cytotoxicity screen, researchers can ensure the integrity of subsequent bioactivity data. The proposed Tier 2 assays provide a robust evaluation of the compound's potential in key therapeutic areas suggested by its structural relationship to linalool. Positive findings should then be advanced to Tier 3 for mechanistic studies to elucidate the specific molecular targets and signaling pathways involved. This structured workflow provides a clear and scientifically rigorous path from an uncharacterized natural product to a potential lead compound for drug development.

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Sources

Methods for studying the biosynthesis of linalool oxide in plants

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating the Biosynthesis of Linalool Oxide in Plants

Abstract

Linalool and its corresponding oxides are pivotal monoterpenoids that define the aromatic profiles of numerous flowers and fruits, contributing significantly to the flavor, fragrance, and pharmaceutical industries.[1][2] Linalool oxides, existing as five-membered furanoid and six-membered pyranoid isomers, possess unique floral, sweet, and sometimes earthy notes distinct from their precursor.[1][3] Understanding the intricate enzymatic pathways that govern their formation in plants is crucial for metabolic engineering and the development of natural products. This technical guide provides an in-depth exploration of the methodologies and protocols required to elucidate the biosynthesis of linalool oxide, designed for researchers in plant biology, biochemistry, and drug development. We will detail the core biosynthetic routes, from precursor to final product, and present a multi-faceted experimental approach encompassing metabolite profiling, transcriptomics, and functional enzymology.

Introduction: The Chemistry and Biology of Linalool Oxides

The biosynthesis of monoterpenoids in plants begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form geranyl diphosphate (GPP). The enzyme Linalool Synthase (LIS), a member of the terpene synthase (TPS) family, then catalyzes the conversion of GPP into the acyclic monoterpene alcohol linalool.[2][4] Plants can produce different enantiomers, (S)-(+)-linalool or (R)-(-)-linalool, depending on the specific LIS enzyme present.[1][2]

The subsequent transformation of linalool into its various oxides is a critical metabolic branch point, primarily mediated by Cytochrome P450 monooxygenases (CYPs).[2][5] These modifications not only alter the aroma profile but also play roles in plant defense, mediating interactions with pollinators and pests.[5][6] This guide outlines the experimental strategies to identify the specific TPS and CYP enzymes involved and to characterize their precise biochemical functions.

Core Biosynthetic Pathways of Linalool Oxidation

The conversion of linalool to linalool oxides in plants proceeds through two primary, well-documented pathways. The predominant route depends on the plant species and the specific enzymatic machinery it possesses.

  • Pathway A: Cytochrome P450-Mediated C8-Hydroxylation Cascade: This is a prominent pathway in many plants, including Arabidopsis thaliana and Camellia sinensis (tea).[2][5] It involves a sequential oxidation at the C8-methyl group of linalool.

    • Hydroxylation: A CYP enzyme, such as CYP76C1 in Arabidopsis, hydroxylates linalool to form 8-hydroxylinalool.[5][6]

    • Further Oxidation: This intermediate can be further oxidized to 8-oxolinalool and subsequently converted into cyclic derivatives like lilac aldehydes and alcohols.[5][6]

  • Pathway B: Epoxidation and Intramolecular Cyclization: This pathway involves the formation of an unstable epoxide intermediate.

    • Epoxidation: A CYP enzyme catalyzes the insertion of an oxygen atom across the 6,7-double bond of linalool, forming 6,7-epoxylinalool.[1][7]

    • Intramolecular Cyclization: The unstable epoxide undergoes a subsequent acid-catalyzed or spontaneous intramolecular cyclization, where the C3-hydroxyl group attacks the epoxide ring. This cyclization results in the formation of the five-membered furanoid and six-membered pyranoid linalool oxides.[1][7] This mechanism is also well-documented in fungal biotransformation systems.[2][8]

G cluster_main Linalool Oxide Biosynthesis cluster_A Pathway A: C8-Hydroxylation Cascade cluster_B Pathway B: Epoxidation-Cyclization GPP Geranyl Diphosphate (GPP) Linalool Linalool GPP->Linalool Linalool Synthase (LIS/TPS) H8_Linalool 8-hydroxylinalool Linalool->H8_Linalool CYP76 Family (e.g., CYP76C1) Epoxy_Linalool 6,7-epoxylinalool (unstable) Linalool->Epoxy_Linalool CYP-mediated O8_Linalool 8-oxolinalool H8_Linalool->O8_Linalool Lilac_Derivs Lilac Aldehydes & Alcohols O8_Linalool->Lilac_Derivs Furanoid Furanoid Linalool Oxide Epoxy_Linalool->Furanoid Intramolecular Cyclization Pyranoid Pyranoid Linalool Oxide Epoxy_Linalool->Pyranoid

Figure 1: The two primary enzymatic pathways for the biosynthesis of linalool oxides from linalool in plants.

A Multi-Modal Approach to Elucidating Biosynthesis

A robust investigation into linalool oxide biosynthesis requires an integrated approach, combining analytical chemistry, molecular biology, and biochemistry.

Metabolite Profiling: Identification and Quantification

The foundational step is to accurately identify and quantify linalool and its oxides in the plant tissue of interest (e.g., flowers, leaves, fruits). Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like terpenoids.[9][10] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, non-destructive sampling technique ideal for profiling volatile emissions from living tissues.[11][12]

Protocol 1: HS-SPME-GC-MS Analysis of Plant Volatiles

Causality: This protocol is designed to capture and identify the volatile organic compounds (VOCs) present in the headspace of a plant sample. The SPME fiber adsorbs the VOCs, which are then thermally desorbed into the GC for separation based on boiling point and polarity, followed by identification via their mass fragmentation patterns in the MS.

  • Sample Preparation:

    • Excise a precise amount of fresh plant tissue (e.g., 100 mg of flower petals) and place it into a 20 mL glass headspace vial.

    • Immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.

    • For quantitative analysis, include an internal standard (e.g., 1 µL of 10 ng/µL nonyl acetate in hexane) added to a small piece of filter paper inside the vial, ensuring it does not touch the plant tissue.

  • Headspace Sampling (SPME):

    • Equilibrate the sealed vial at a controlled temperature (e.g., 40°C) for 15 minutes to allow volatiles to accumulate in the headspace.

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for a fixed time (e.g., 30 minutes) at the same temperature. The fiber choice is critical; a combination coating provides broad selectivity for various volatiles.

  • GC-MS Analysis:

    • Immediately insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption (e.g., 5 minutes).

    • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: A typical program starts at 40°C (hold 3 min), ramps to 240°C at 5°C/min, and holds for 5 min. This gradient ensures separation of highly volatile compounds from less volatile ones.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-350. The ion source temperature should be set to 230°C.

  • Data Analysis:

    • Identification: Tentatively identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).[9]

    • Confirmation: Confirm compound identity by comparing retention times and mass spectra with those of authentic chemical standards (e.g., (±)-linalool, cis/trans-furanoid linalool oxide).

    • Quantification: Calculate the relative or absolute concentration of each compound by integrating the peak area relative to the internal standard.[1]

G Plant Plant Tissue (e.g., Flowers) Vial Seal in Headspace Vial Plant->Vial SPME HS-SPME (Adsorption) Vial->SPME Equilibrate & Expose Fiber GCMS GC-MS Analysis (Desorption, Separation, Detection) SPME->GCMS Thermal Desorption Data Data Processing (Identification & Quantification) GCMS->Data

Figure 2: General workflow for the analysis of plant volatiles using HS-SPME-GC-MS.

Candidate Gene Identification via Transcriptomics

To find the specific TPS and CYP genes responsible for linalool oxide biosynthesis, a transcriptomic approach like RNA-sequencing (RNA-Seq) is highly effective.[13][14] By comparing the gene expression profiles of tissues with contrasting linalool oxide levels (e.g., different developmental stages, different cultivars, or scented vs. unscented tissues), one can identify differentially expressed genes that are strong candidates for involvement in the pathway.[12][15]

Experimental Design:

  • Comparative Analysis: Collect samples from a high-producing plant line and a low-producing line.

  • Developmental Series: Collect samples at various stages of flower or fruit development where scent production is known to change.

  • Workflow: The general process involves total RNA extraction, mRNA library construction, high-throughput sequencing, and bioinformatic analysis to identify genes whose expression patterns correlate with the measured accumulation of linalool and its oxides.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function must be validated. This is achieved through heterologous expression of the gene in a microbial host, followed by purification of the recombinant protein and in vitro assays.[16][17] Escherichia coli is a common host for its rapid growth and ease of use, while yeast systems like Pichia pastoris are often preferred for eukaryotic proteins, especially P450s, as they can facilitate proper protein folding and post-translational modifications.[17][18]

Protocol 2: Heterologous Expression and In Vitro Assay of a Candidate Linalool Synthase (TPS)

Causality: This protocol validates if a candidate TPS gene truly encodes an enzyme that produces linalool. The gene is expressed in E. coli, and the resulting crude or purified protein is tested for its ability to convert the universal monoterpene precursor, GPP, into linalool.

  • Cloning:

    • Amplify the full-length coding sequence of the candidate TPS gene from cDNA.

    • Clone the sequence into a suitable E. coli expression vector, such as pET-28a, which adds a polyhistidine (His6) tag for easy purification.

  • Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow a liquid culture to mid-log phase (OD600 ≈ 0.6) at 37°C.

    • Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

  • Protein Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to separate the soluble protein fraction from cell debris.

  • Enzyme Assay:

    • Prepare an assay mixture in a 2 mL GC vial containing:

      • Assay Buffer (25 mM HEPES, pH 7.4, 15 mM MgCl₂, 5 mM DTT).[19]

      • Substrate: 50 µM Geranyl Diphosphate (GPP).

      • Enzyme: 50-100 µL of the soluble crude protein extract (or 1-5 µg of purified protein).

    • Overlay the aqueous reaction with 500 µL of a solvent (e.g., hexane) containing an internal standard (e.g., nonyl acetate) to trap the volatile products.

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by vortexing vigorously to extract the products into the organic layer.

    • Analyze 1 µL of the organic layer by GC-MS as described in Protocol 1. A positive result is the detection of linalool in the reaction but not in control assays (e.g., using lysate from cells with an empty vector).

Protocol 3: In Vitro Assay of a Candidate Cytochrome P450 (CYP)

Causality: P450 enzymes require a redox partner to transfer electrons from NADPH for their catalytic activity. Therefore, an in vitro assay must reconstitute this system. This protocol tests the ability of a candidate CYP to oxidize linalool.

  • Expression: Co-express the candidate CYP gene and a compatible Cytochrome P450 Reductase (CPR) gene in yeast or insect cells. Alternatively, express and purify both proteins separately from E. coli.

  • Reconstituted Assay:

    • Prepare an assay mixture containing:

      • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

      • Substrate: 100 µM Linalool (dissolved in a minimal amount of DMSO).

      • Enzyme: Purified CYP (e.g., 10 pmol) and purified CPR (e.g., 20 pmol) in a 1:2 molar ratio.

      • Cofactor: An NADPH-regenerating system (e.g., 1 mM NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 30°C for 1-2 hours.

  • Product Extraction and Analysis:

    • Stop the reaction and extract the products with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Concentrate the organic phase under a gentle stream of nitrogen.

    • Analyze the products by GC-MS. Look for the appearance of peaks corresponding to 8-hydroxylinalool, linalool oxides, or other oxidized derivatives, confirming the enzyme's function.[5]

G cluster_main Functional Characterization Workflow Gene Candidate Gene (from Transcriptomics) Clone Clone into Expression Vector Gene->Clone Express Heterologous Expression (E. coli / Yeast) Clone->Express Extract Protein Extraction & Purification Express->Extract Assay In Vitro Enzyme Assay Extract->Assay Analysis Product Analysis (GC-MS) Assay->Analysis Function Function Confirmed Analysis->Function

Figure 3: Workflow for the functional characterization of candidate biosynthetic enzymes.

Pathway Elucidation with Stable Isotope Labeling

To definitively trace the biosynthetic pathway and confirm precursor-product relationships in vivo, stable isotope labeling is an exceptionally powerful tool.[20][21] By feeding a plant tissue with a labeled precursor (e.g., deuterium-labeled linalool, d₅-linalool), one can track the incorporation of the isotopic label into downstream products like linalool oxides using mass spectrometry.[22]

Protocol 4: In Vivo Stable Isotope Feeding

  • Precursor Preparation: Prepare a solution of the isotopically labeled substrate (e.g., 1 mM d₅-linalool) in a buffer containing a small amount of a surfactant like Tween-20 to aid solubility.

  • Feeding: Incubate fresh plant tissues (e.g., kiwifruit flowers) in the labeled precursor solution for a defined period (e.g., 6-24 hours). A control incubation with an unlabeled precursor should be run in parallel.[22]

  • Analysis: Extract and analyze the volatiles using GC-MS as described in Protocol 1.

  • Interpretation: In the mass spectra of the resulting products (e.g., linalool oxides), a mass shift corresponding to the mass of the incorporated isotopes (e.g., +5 amu for d₅) provides conclusive evidence that the fed precursor was converted into that product.

Quantitative Data Summary

Systematic investigation often generates comparative quantitative data. Structuring this data in tables allows for clear interpretation and hypothesis generation.

Plant SpeciesTissueCompoundConcentration (ng/g FW) ± SDPutative Key EnzymeReference
Arabidopsis thalianaFlowersLinalool150.4 ± 25.1AtTPS10 / AtTPS14[5]
Arabidopsis thalianaFlowers8-OH-Linalool45.2 ± 8.9CYP76C1[5][6]
Camellia sinensisLeavescis-Furanoid Linalool Oxide89.7 ± 11.3CsCYP76 family (putative)[1]
Actinidia chrysanthaFlowerstrans-Furanoid Linalool Oxide210.5 ± 33.7(Not specified)[22]

Table 1: Example of quantitative data presentation for linalool and its oxides in different plant species. FW = Fresh Weight.

Conclusion

The study of linalool oxide biosynthesis is a compelling example of metabolic diversification in plants. Elucidating these pathways requires a synergistic application of analytical chemistry, molecular genetics, and biochemistry. The protocols and strategies outlined in this guide provide a comprehensive framework for identifying and characterizing the key enzymes—terpene synthases and cytochrome P450s—that orchestrate the production of these valuable aroma compounds. By functionally validating these enzymes and tracing the metabolic flow with isotopes, researchers can gain a complete picture of the biosynthetic network. This knowledge is not only fundamental to plant biology but also empowers the metabolic engineering of plants and microbes for the sustainable, industrial-scale production of high-value natural fragrances and flavors.

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  • Wang, C., et al. (2023). Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses. Frontiers in Plant Science, 14, 1184346.
  • Zareba, K., & Dymarska, M. (2022). Natural Compounds in the Battle against Microorganisms—Linalool. Molecules, 27(23), 8225.
  • Wright, J. (2013). Linalool Oxide. Perfumer & Flavorist, 38, 18-19.
  • Wang, C., et al. (2023). Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses. Frontiers in Plant Science, 14, 1184346.
  • Yue, Y., et al. (2016). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of Experimental Botany, 67(19), 5695-5709.
  • Demidchik, V., & Maathuis, F. J. (2018). Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. International Journal of Molecular Sciences, 19(8), 2202.
  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Production of Natural Linalool Oxide. BenchChem Technical Guides.
  • Fantin, C., et al. (2018). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Molecules, 23(10), 2569.
  • Li, J., et al. (2018). Synthesis and characterization of cetylpyridinium peroxyphosphotungstate and their catalytic properties for linalool oxidation. Journal of the Serbian Chemical Society, 83(5), 579-591.
  • NIST. (n.d.). Linalool oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • Billiau, S. (2021). Discovery and engineering of terpenoid biosynthesis in plants. Stanford Digital Repository.
  • Kobata, K., et al. (2011). Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids. Bioscience, Biotechnology, and Biochemistry, 75(8), 1611-1614.
  • Greenhagen, B. T., et al. (2006). High-Throughput Screening for Terpene-Synthase-Cyclization Activity and Directed Evolution of a Terpene Synthase.
  • Reed, J., & Osbourn, A. (2018). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. Plant and Cell Physiology, 59(9), 1779-1793.
  • Little, D. B., & Christianson, D. W. (2020). Terpene synthases in disguise: enzymology, structure, and opportunities of non-canonical terpene synthases. Natural Product Reports, 37(10), 1331-1364.
  • Johnson, L. A., & Allemann, R. K. (2024). Engineering terpene synthases and their substrates for the biocatalytic production of terpene natural products and analogues.
  • Miller, D. J., & Allemann, R. K. (2023). Decoding Catalysis by Terpene Synthases. Accounts of Chemical Research, 56(19), 2697-2708.
  • Bueschl, C., et al. (2017). Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science, 8, 39.

Sources

Troubleshooting & Optimization

Technical Support Center: Challenges in Separating Linalool Oxide Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of linalool oxide stereoisomer separation. Linalool oxides, comprising furanoid and pyranoid ring structures, each with cis and trans diastereomers and their respective enantiomers, present a significant purification challenge for researchers in flavor chemistry, fragrance development, and natural products synthesis. Their structural similarity leads to nearly identical physicochemical properties, making direct separation of all eight stereoisomers from a synthetic mixture a formidable task.

This guide is structured to provide both quick answers to common questions and in-depth, field-proven troubleshooting protocols to empower you to overcome these challenges in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of linalool oxide stereoisomers so difficult?

The primary challenge lies in the subtle structural differences among the eight stereoisomers. They share the same molecular formula (C₁₀H₁₈O₂) and weight, and their polarity and volatility are extremely similar.[1][2] This results in severe peak co-elution in standard chromatographic systems, whether gas or liquid phase.[3] Direct separation of a crude mixture containing all isomers is generally considered infeasible without a multi-step strategy.[3]

Q2: What is the typical composition of a crude linalool oxide synthesis mixture?

Standard laboratory synthesis, which involves the epoxidation of a linalool enantiomer followed by acid-catalyzed intramolecular cyclization, results in a diastereomeric mixture of furanoid and pyranoid oxides.[4][5] The reaction kinetically favors the formation of the five-membered furanoid ring, typically yielding a mixture with a furanoid-to-pyranoid ratio of approximately 82:18.[5][6]

Q3: Can I separate all eight stereoisomers with a single chromatographic run?

For analytical purposes, a high-resolution chiral gas chromatography (GC) column can resolve many, but not always all, of the stereoisomers in a single run, provided the method is meticulously optimized.[7] However, for preparative-scale isolation of each pure stereoisomer, a single chromatographic step is insufficient. A robust strategy involving chemical derivatization to selectively alter the properties of different isomer classes is the most effective approach.[1][6][8]

Q4: What is the premier analytical technique for separating the enantiomers of linalool oxide?

Enantioselective Gas Chromatography (GC) is the definitive method for resolving the enantiomers of both furanoid and pyranoid linalool oxides.[7][9] This technique utilizes a chiral stationary phase, most commonly a derivatized cyclodextrin, which forms transient, diastereomeric complexes with the enantiomers, enabling their separation.[7][10]

Part 2: Troubleshooting Guide: Preparative-Scale Isolation Strategy

Direct column chromatography of the crude synthesis mixture is often plagued by the co-elution of furanoid and pyranoid isomers.[3] The most reliable solution is a chemical strategy that exploits the single structural difference between the two classes: the nature of their hydroxyl groups.

  • Pyranoid Oxides: Possess a more sterically accessible secondary alcohol.

  • Furanoid Oxides: Possess a more sterically hindered tertiary alcohol.

This difference allows for the selective chemical modification of the pyranoid isomers, drastically changing their polarity and enabling a clean separation.[6][8]

Workflow: Derivatization Strategy for Isomer Separation

The following workflow outlines the complete, validated process for separating the diastereomeric pairs from a crude mixture.

G cluster_0 Step 1: Pyranoid Separation cluster_1 Step 2: Furanoid Separation cluster_2 Step 3: Hydrolysis & Final Products crude Crude Mixture (Furanoids + Pyranoids) benzoylation Selective Benzoylation (BzCl, Pyridine) crude->benzoylation chromatography1 Column Chromatography benzoylation->chromatography1 pyranoid_esters Pyranoid Benzoate Esters (cis + trans) chromatography1->pyranoid_esters Separated furanoid_alcohols Furanoid Alcohols (cis + trans) chromatography1->furanoid_alcohols Unreacted hydrolysis1 Hydrolysis (NaOH/MeOH) pyranoid_esters->hydrolysis1 acetylation Acetylation (Ac₂O, NaOAc) furanoid_alcohols->acetylation chromatography2 Column Chromatography acetylation->chromatography2 cis_furanoid_acetate cis-Furanoid Acetate chromatography2->cis_furanoid_acetate trans_furanoid_acetate trans-Furanoid Acetate chromatography2->trans_furanoid_acetate hydrolysis2 Hydrolysis/Reduction (LiAlH₄) cis_furanoid_acetate->hydrolysis2 trans_furanoid_acetate->hydrolysis2 pyranoid_final Pure Pyranoid Oxides (Separable Mixture) hydrolysis1->pyranoid_final cis_furanoid_final Pure cis-Furanoid Oxide hydrolysis2->cis_furanoid_final trans_furanoid_final Pure trans-Furanoid Oxide hydrolysis2->trans_furanoid_final

Caption: Workflow for preparative separation of linalool oxide isomers.

Protocol 1: Selective Benzoylation and Separation of Pyranoid Oxides

This protocol details the selective esterification of the pyranoid isomers to facilitate their separation from the furanoid forms.[6][8]

Objective: To separate pyranoid oxides from a mixed isomer crude product.

Materials:

  • Crude linalool oxide mixture

  • Dichloromethane (CH₂Cl₂), dry

  • Pyridine, dry

  • Benzoyl chloride (BzCl)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the crude linalool oxide mixture in dry CH₂Cl₂ and dry pyridine in a round-bottom flask. Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

  • Benzoylation: Slowly add benzoyl chloride (BzCl) dropwise to the stirred solution. The molar equivalents should be optimized based on the estimated pyranoid content (~19% of the crude mixture).[6]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The newly formed benzoate esters will have a significantly higher Rf (less polar) than the starting alcohols. The goal is to consume the pyranoid alcohols while leaving the furanoid alcohols unreacted.

  • Work-up: Once the reaction is complete, quench it by adding a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous Na₂SO₄.[8]

  • Purification: Concentrate the organic solution under reduced pressure. Purify the resulting residue by column chromatography on silica gel. Elute with a suitable solvent gradient (e.g., hexane/ethyl acetate) to separate the non-polar pyranoid benzoate esters from the more polar, unreacted furanoid alcohols.[8]

  • Validation: Confirm the separation and identity of the fractions using GC-MS. The pyranoid benzoate fractions can be carried forward for hydrolysis (Protocol 3). The furanoid alcohol fraction can be carried forward for further separation (Protocol 2).

Protocol 2: Acetylation and Chromatographic Separation of Furanoid Acetates

This protocol is used on the furanoid fraction isolated from Protocol 1. The cis and trans furanoid isomers, which are difficult to separate as alcohols, can be resolved as their acetate esters.[6]

Objective: To separate cis- and trans-furanoid diastereomers.

Materials:

  • Furanoid oxide mixture (from Protocol 1)

  • Acetic anhydride (Ac₂O)

  • Sodium acetate (NaOAc), anhydrous

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: Combine the furanoid oxide mixture, acetic anhydride, and a catalytic amount of anhydrous sodium acetate in a flask equipped with a reflux condenser.

  • Acetylation: Heat the mixture to reflux and maintain for 3 hours.[11]

  • Monitoring: Follow the reaction's progress by TLC until the starting alcohols are consumed.

  • Purification: After cooling, concentrate the reaction mixture and purify directly by column chromatography on silica gel. The diastereomeric acetates (cis and trans) will now have different retention factors, allowing for their separation.[6]

  • Validation: Analyze the separated fractions by GC-MS and/or NMR to confirm the identity and purity of the cis- and trans-furanoid acetates. These pure esters can then be hydrolyzed (Protocol 3).

Protocol 3: Hydrolysis of Benzoate and Acetate Esters

This final step regenerates the pure hydroxylated linalool oxides from their respective esters.

Objective: To obtain pure linalool oxide isomers by removing the ester protecting groups.

Materials:

  • Purified ester fractions (pyranoid benzoates or furanoid acetates)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution or Lithium aluminum hydride (LiAlH₄) for acetates

  • Diethyl ether (Et₂O), dry (for LiAlH₄)

Procedure (for Benzoates):

  • Dissolve the purified pyranoid benzoate esters in methanol.

  • Add a solution of NaOH and heat the mixture to reflux for 3 hours.[8]

  • After cooling, neutralize the mixture, extract the product with an organic solvent, and purify by chromatography to obtain the pure cis- and trans-pyranoid linalool oxides, which are now separable.[12]

Procedure (for Acetates):

  • Dissolve the purified furanoid acetate isomer in dry diethyl ether under an inert atmosphere.

  • Carefully add LiAlH₄ portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.[11]

  • Perform a careful aqueous work-up (e.g., Fieser work-up) to quench the excess LiAlH₄.

  • Extract the product, dry the organic layer, and concentrate to yield the pure cis- or trans-furanoid linalool oxide.

Part 3: Troubleshooting Guide: Analytical-Scale Separation (Chiral GC)

For analytical quantification and enantiomeric excess (ee) determination, chiral GC is the gold standard. However, achieving baseline separation can be challenging.

Issue: Poor Resolution or Co-elution of Enantiomeric Peaks

Poor resolution can stem from several factors, including an inappropriate column choice or suboptimal analytical conditions.

Troubleshooting Logic: Optimizing Chiral GC Separation

G start Poor Peak Resolution (Asymmetry or Co-elution) check_ms Step 1: Confirm Identity Is the peak pure via MS? start->check_ms optimize_temp Step 2: Optimize Temperature Program Decrease ramp rate (e.g., 1-2°C/min) across elution range. check_ms->optimize_temp Yes fail Impure Peak (Diastereomer co-elution) check_ms->fail No check_flow Step 3: Adjust Carrier Gas Flow Optimize for column efficiency (van Deemter plot). optimize_temp->check_flow change_column Step 4: Select Different Chiral Phase Consult column selection guides. (See Table 1) check_flow->change_column success Resolution Achieved change_column->success

Caption: Troubleshooting workflow for poor chiral GC peak resolution.

Data Presentation: Chiral GC Column Selection

The choice of a chiral stationary phase is critical. Cyclodextrin-based columns are most common, with different derivatives offering unique selectivity.

Column Stationary PhaseTypical Application NotesReference
Permethylated β-Cyclodextrin A common starting point, used for separating furanoid and pyranoid diastereomers and their enantiomers.[7]
Astec® CHIRALDEX™ B-DM Reported to be particularly suitable for separating furanoid isomers.[13]
Astec® CHIRALDEX™ B-PM Reported to be suitable for separating pyranoid isomers.[13]
Rt-βDEXsm Provides excellent baseline separation for linalool and can resolve cis and trans linalool oxide enantiomers.[10]
CP-Cyclodextrin-B-236-M-19 A 50m column of this type has been successfully used to separate all four diastereomers of linalool oxide enantioselectively.[7]
Protocol 4: Baseline Chiral GC Method for Linalool Oxide Analysis

This protocol, adapted from published methods, provides a robust starting point for the enantioselective analysis of linalool oxides.[7]

Objective: To achieve analytical separation of linalool oxide stereoisomers.

Instrumentation & Column:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: CP-Cyclodextrin-B-236-M-19 (50 m x 0.25 mm i.d.) or equivalent chiral column from Table 1.[7]

  • Carrier Gas: Helium or Hydrogen.

GC Conditions:

  • Injector Temperature: 200 °C.[7]

  • Split Ratio: 29:1 or similar to avoid column overload.[7]

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 40 minutes.

    • Ramp: Increase to 130 °C at 1 °C/min.[7] Rationale: The long initial hold allows for the separation of more volatile components, while the extremely slow ramp rate is critical for resolving the closely eluting stereoisomers.

  • Detector Temperature: 250 °C (FID) or MS transfer line at 230 °C.

Self-Validation & QC:

  • Run Standards: Inject a racemic standard of the target linalool oxide isomers to confirm the elution order and resolution capability of the system.

  • Peak Identification: Use GC-MS to confirm the identity of each peak, as elution orders can vary between columns.

  • System Suitability: Ensure baseline resolution (R > 1.5) between critical enantiomeric pairs before analyzing unknown samples.

References

  • Beccaria, M., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Molecules. Available at: [Link]

  • ResearchGate. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective GC separation of furanoid linalool oxide isomers... Available at: [Link]

  • Wang, D. M., et al. (1994). Optical Isomers of Linalool and Linalool Oxides in Tea Aroma. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Matich, A. J., et al. (2010). The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit ( Actinidia ) species. Chirality. Available at: [Link]

  • Akgul, G., & Ozek, T. (2010). Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities. Records of Natural Products. Available at: [Link]

  • Beccaria, M., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Linalool oxide on Newcrom R1 HPLC column. Available at: [Link]

  • Zhang, Y., et al. (2018). Synthesis and characterization of cetylpyridinium peroxyphosphotungstate and their catalytic properties for linalool oxidation. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Separation of linalool enantiomers by enantioselective gas... Available at: [Link]

  • Pate, B. H., et al. (2022). Chiral Analysis of Linalool, an Important Natural Fragrance and Flavor Compound, by Molecular Rotational Resonance Spectroscopy. Molecules. Available at: [Link]

  • Zhou, J., et al. (2023). Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong”. Food Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Experimental procedure for the preparation of all the isomeric forms of linalool oxide... Available at: [Link]

  • NIST. (n.d.). Linalool oxide (isomer I). NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Linalool oxide isomer # 2. NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Support Center: Synthesis of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- (Linalool Oxide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, commonly known as linalool oxide. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively improve your synthetic outcomes.

I. Overview of Linalool Oxide Synthesis

The primary and most common route for synthesizing linalool oxide involves a two-step process:

  • Epoxidation of Linalool: This step involves the selective epoxidation of the electron-rich trisubstituted double bond of linalool.

  • Acid-Catalyzed Intramolecular Cyclization: The resulting linalool epoxide then undergoes an acid-catalyzed cyclization to form the furanoid (five-membered ring) and pyranoid (six-membered ring) isomers of linalool oxide.[1][2]

The furanoid form, "Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-", is often the major product.[1][3] However, achieving high yields and purity can be challenging due to competing side reactions and the formation of multiple isomers.

Reaction Pathway:

Linalool Oxide Synthesis Linalool Linalool Epoxide Linalool Epoxide Linalool->Epoxide Epoxidation (e.g., m-CPBA) Furanoid Furanoid Linalool Oxide (Target Product) Epoxide->Furanoid Acid-Catalyzed Cyclization (Major) Pyranoid Pyranoid Linalool Oxide (Byproduct) Epoxide->Pyranoid Acid-Catalyzed Cyclization (Minor) Byproducts Other Byproducts Epoxide->Byproducts Side Reactions Low Yield Troubleshooting Start Low Yield Observed Check_Epoxidation Is Epoxidation Complete? (TLC/GC Analysis) Start->Check_Epoxidation Optimize_Epoxidation Optimize Epoxidation: - Increase Oxidant - Adjust Temp/Time Check_Epoxidation->Optimize_Epoxidation No Check_Cyclization Are Side Products Present? (GC-MS Analysis) Check_Epoxidation->Check_Cyclization Yes Optimize_Epoxidation->Start Optimize_Cyclization Optimize Cyclization: - Use Milder Acid - Control Temp/Time Check_Cyclization->Optimize_Cyclization Yes Check_Workup Potential Loss During Work-up? Check_Cyclization->Check_Workup No Optimize_Cyclization->Start Refine_Workup Refine Work-up & Purification: - Careful Rotovaping - Optimize Chromatography Check_Workup->Refine_Workup Yes End Improved Yield Check_Workup->End No Refine_Workup->Start

Sources

Overcoming matrix effects in GC-MS analysis of Herboxide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Herboxide Analysis

A Senior Application Scientist's Guide to Overcoming Matrix Effects in GC-MS

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers like you who are working to quantify complex molecules in equally complex samples. One of the most persistent challenges in gas chromatography-mass spectrometry (GC-MS) is the phenomenon known as the "matrix effect," which can compromise the accuracy and reliability of your results.

This guide is designed to be a practical resource for overcoming these challenges specifically in the context of analyzing Herboxide (a volatile C10H16O compound) and other similar analytes.[1] We will move beyond simple procedural lists to explore the underlying causes of these effects and provide robust, field-proven strategies to mitigate them.

Part 1: Foundational FAQs - Understanding the Problem

Q1: What exactly are "matrix effects" in GC-MS, and why are they a concern for quantifying Herboxide?

A: In GC-MS, the "matrix" refers to all components in your sample except for the analyte you are trying to measure (Herboxide).[2] Matrix effects are the alteration—either enhancement or suppression—of your analyte's signal response caused by these co-eluting matrix components.[2][3]

For GC-MS analysis, the most common phenomenon is matrix-induced signal enhancement .[2][4] This occurs when non-volatile components from your sample matrix, such as sugars, lipids, or pigments, accumulate in the GC inlet liner and the head of the analytical column.[2] These components coat the system's "active sites"—silanol groups and other reactive surfaces where analytes like Herboxide can adsorb or degrade. By masking these sites, the matrix components effectively protect the analyte molecules, allowing more of them to travel through the column and reach the detector. This results in a stronger signal and an overestimation of the analyte's concentration.[2][4][5]

While less common in GC-MS, signal suppression can also occur, sometimes due to competition for ionization energy in the MS source.[2][6] Both effects are detrimental because they lead to inaccurate and unreliable quantification.[2]

Q2: How can I definitively diagnose if my Herboxide analysis is being compromised by matrix effects?

A: Diagnosing matrix effects is a critical first step. The most direct method is to compare the analytical response of Herboxide in a pure solvent against its response in a sample matrix extract where no Herboxide is present.

Here is a self-validating protocol to quantify the effect:

Experimental Protocol: Diagnosing Matrix Effects

  • Prepare a Solvent Standard: Prepare a standard solution of Herboxide in a clean solvent (e.g., acetonitrile or ethyl acetate) at a known concentration (e.g., 100 ng/mL). This will be your Standard A .

  • Prepare a Blank Matrix Extract: Select a sample that is representative of your typical matrix but is known to be free of Herboxide. Process this "blank" sample using your entire sample preparation workflow (extraction and cleanup).

  • Prepare a Post-Extraction Spiked Standard: Take the final, cleaned-up extract from the blank matrix and spike it with Herboxide to the same final concentration as your solvent standard (100 ng/mL). This is your Standard B (Matrix-Matched) .

  • Analysis: Inject both Standard A and Standard B into the GC-MS under identical conditions.

  • Calculation: Calculate the matrix effect (ME) as a percentage using the following formula:

    ME (%) = [(Peak Area in Matrix (B) / Peak Area in Solvent (A)) - 1] * 100

  • Result Interpretation:

    • ME ≈ 0% (-20% to +20%): The matrix effect is considered negligible.

    • ME > 20%: Significant signal enhancement is occurring.

    • ME < -20%: Significant signal suppression is occurring.

Part 2: Troubleshooting Guide - Mitigation and Compensation Strategies

Q3: My results show significant signal enhancement (>80%). What is my first course of action?

A: Your primary goal should always be to minimize matrix effects before attempting to compensate for them. This begins with rigorous sample preparation to remove interfering components. For pesticide and volatile compound analysis in complex matrices like plant material, soil, or food, the QuEChERS method is an excellent and widely adopted starting point.[7][8][9][10]

QuEChERS stands for Quick, Easy, Cheap, Effective, Rugged, and Safe .[7] It is a two-stage process involving a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[9][11]

cluster_0 Sample Preparation Workflow Start Homogenized Sample (10g) Extraction Step 1: Acetonitrile Extraction + Salting Out (MgSO4, NaCl) Start->Extraction Centrifuge1 Centrifuge & Collect Supernatant Extraction->Centrifuge1 dSPE Step 2: Dispersive SPE Cleanup (Add sorbents like PSA, C18) Centrifuge1->dSPE Centrifuge2 Centrifuge & Collect Final Extract dSPE->Centrifuge2 Analysis GC-MS Analysis Centrifuge2->Analysis

Caption: A streamlined workflow for the QuEChERS sample preparation method.

Experimental Protocol: General QuEChERS for Herboxide Analysis

  • Extraction:

    • Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube.

    • If required, add a known amount of an internal standard (more on this in Q7).

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add extraction salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation.[7]

    • Shake again for 1 minute and centrifuge.

  • Cleanup (d-SPE):

    • Take an aliquot of the upper acetonitrile layer (the supernatant).

    • Transfer it to a d-SPE tube containing a mixture of sorbents. The choice of sorbent is crucial for removing specific interferences.

    • Shake for 30 seconds and centrifuge.

    • The resulting supernatant is your final extract, ready for GC-MS analysis.

The key to success is choosing the right d-SPE sorbents. Below is a table to guide your selection based on matrix type.

SorbentTarget InterferenceWhen to Use
PSA (Primary Secondary Amine) Sugars, fatty acids, organic acidsAlmost always used. Excellent for fruit, vegetable, and plant matrices.
C18 (End-capped) Non-polar interferences (lipids, sterols)For high-fat matrices like seeds, nuts, or fatty foods.
GCB (Graphitized Carbon Black) Pigments (chlorophyll), sterolsFor highly pigmented matrices (e.g., spinach, dark leafy greens). Caution: GCB can retain planar molecules; test Herboxide recovery carefully.

By effectively cleaning your sample, you physically remove the compounds that cause matrix effects, leading to a more accurate and robust analysis.

Q4: I've optimized my QuEChERS protocol, but matrix effects are still present (>20%). What are my options now?

A: If you cannot fully eliminate matrix interferences through sample preparation, the next step is to implement a strategy to accurately compensate for their effects.[12] You have three primary calibration strategies at your disposal, each with distinct advantages and disadvantages.

Cal_Options Calibration Strategy Decision MMC Matrix-Matched Calibration Pros: • Highly effective for specific matrix • Relatively inexpensive Cons: • Requires a true blank matrix • Not ideal for diverse sample types • Labor-intensive to prepare SA Standard Addition Pros: • Gold standard for accuracy • No blank matrix needed • Corrects for sample-specific effects Cons: • Very labor-intensive (multiple preps per sample) • Consumes large amount of sample SIL Stable Isotope Labeled IS Pros: • The most robust and accurate method • Corrects for all stages of analysis • Simplifies calibration Cons: • Can be very expensive • Not available for all analytes

Caption: Comparison of primary strategies for compensating for matrix effects.

  • Matrix-Matched Calibration: This is a very common and effective approach.[13][14] You prepare your calibration standards not in pure solvent, but in a blank matrix extract that has undergone the same preparation as your samples.[13][15] This forces the standards to experience the same signal enhancement or suppression as the analyte in your samples, effectively canceling out the effect.[5][14] The major drawback is the difficulty in obtaining a truly "blank" matrix that perfectly represents all your unknown samples.[4][13][16]

  • Standard Addition: This method is considered the gold standard for accuracy when a blank matrix is unavailable or highly variable.[2][16] It involves dividing a single sample into several aliquots and adding increasing, known amounts of Herboxide standard to each. By plotting the instrument response against the concentration added, you can extrapolate back to determine the original concentration in the sample. While highly accurate, it is very labor-intensive as it requires multiple analyses for each individual sample.[4][12]

  • Stable Isotope Labeled Internal Standards (SIL-IS): This is the most powerful and reliable method for correcting matrix effects.[2][17][18]

Part 3: The Gold Standard - Using Internal Standards

Q5: Why is a Stable Isotope Labeled Internal Standard (SIL-IS) considered the best approach?

A: A SIL-IS is a version of your analyte (Herboxide) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium (²H) or Carbon-13 (¹³C)).[17][19] This makes the SIL-IS chemically and physically almost identical to the native Herboxide.[20]

Because they are nearly identical, the SIL-IS and the native analyte will:

  • Behave the same way during extraction and cleanup.

  • Co-elute from the GC column.[19]

  • Experience the exact same degree of signal enhancement or suppression in the MS source.[21]

The mass spectrometer can distinguish between the native analyte and the heavier SIL-IS. Quantification is based on the ratio of the analyte's peak area to the SIL-IS's peak area. Since both are affected proportionally by the matrix, this ratio remains constant and accurate, regardless of signal fluctuations.[12] This approach corrects for both sample preparation losses and matrix effects simultaneously.[17][19]

Q6: A specific SIL-IS for Herboxide is not commercially available. How should I select a suitable internal standard?

A: This is a common challenge. While a SIL-IS is ideal, a carefully chosen structural analog can still significantly improve precision.[20][22] When selecting a non-isotopic internal standard, you should look for a compound that:

  • Is not present in your samples.

  • Is commercially available in high purity.

  • Has similar physicochemical properties to Herboxide (e.g., volatility, polarity, functional groups). This increases the likelihood it will behave similarly during extraction and chromatography.[22]

  • Is chromatographically resolved from Herboxide but elutes relatively close to it.

  • Has a similar ionization efficiency in the MS source.[23]

For Herboxide (dehydroxylinalool oxide), a good starting point would be to look for other terpene oxides or ethers of similar molecular weight that are not expected in your samples. Always validate your choice by ensuring it provides consistent recovery and response across your calibration range.

Part 4: Preventative Maintenance FAQs

Q7: Can my GC-MS system's condition contribute to matrix effects?

A: Absolutely. A poorly maintained GC system will exacerbate matrix effects. The GC inlet is the primary site where non-volatile matrix components accumulate.[2][24]

  • Dirty Inlet Liner: A contaminated liner is a major source of active sites and can cause poor peak shape and inconsistent analyte transfer. Regular replacement is crucial, especially when running "dirty" samples.[25]

  • Worn Septum: Coring or worn-out septa can shed particles into the liner, creating more active sites.

  • Column Contamination: The first few meters of the GC column can accumulate non-volatile residue. Periodically trimming a small section (e.g., 10-20 cm) from the front of the column can restore performance.

Routine maintenance is not just about keeping the instrument running; it is a fundamental part of ensuring data quality and minimizing unpredictable matrix effects.[24]

References

  • Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach - DOI. (n.d.).
  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • QuEChERS: Home. (n.d.). Retrieved January 17, 2026, from [Link]

  • QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex. Retrieved January 17, 2026, from [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. Retrieved January 17, 2026, from [Link]

  • Matrix effect on pesticides in vegetables by GC-MS/MS analysis ASMS 2019 TP304. (n.d.). SHIMADZU CORPORATION. Retrieved January 17, 2026, from [Link]

  • Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. (2018). Agilent. Retrieved January 17, 2026, from [Link]

  • Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops. (2012). PubMed. Retrieved January 17, 2026, from [Link]

  • Matrix effects observed during pesticides residue analysis in fruits by GC. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Alternative calibration techniques for counteracting the matrix effects in GC-MS-SPE pesticide residue analysis - a statistical approach. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved January 17, 2026, from [Link]

  • Accounting for Matrix Effects. (2018). Chromatography Forum. Retrieved January 17, 2026, from [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 17, 2026, from [Link]

  • The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. (2017). Retrieved January 17, 2026, from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019). Agilent. Retrieved January 17, 2026, from [Link]

  • Matrix-Matched Pesticide Standard Curve Preparation - Protocol. (2024). OneLab. Retrieved January 17, 2026, from [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3. Retrieved January 17, 2026, from [Link]

  • Alternative calibration techniques for counteracting the matrix effects in GC–MS-SPE pesticide residue analysis – A statistical approach | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ioniz. (n.d.). University of Wollongong Research Online. Retrieved January 17, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved January 17, 2026, from [Link]

  • How can one eliminate LC-MS and GC-MS matrix effect? (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc. Retrieved January 17, 2026, from [Link]

  • Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. (n.d.). Analytical Chemistry - ACS Publications. Retrieved January 17, 2026, from [Link]

  • How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • E-Herboxide (dehydroxylinalool oxide). (n.d.). The NIST WebBook. Retrieved January 17, 2026, from [Link]

  • Understanding Internal standards and how to choose them. (2025). Reddit. Retrieved January 17, 2026, from [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019). PubMed. Retrieved January 17, 2026, from [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • GC-MS Assisted Phytoactive Chemical Compounds Identification and Profiling with Mineral Constituents from Biologically Active Ex. (2018). Retrieved January 17, 2026, from [Link]

  • GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • A CHEMICAL STUDY COMPARED BY USING GC-MS ANALYSIS OF THE ACTIVE INGREDIENTS FROM THE ETHANOLIC EXTRACTS OF LEAVES AND FLOWERS OF. (n.d.). Plant Archives. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimization of Furanoid Linalool Oxide Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of extraction parameters for furanoid linalool oxides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into the nuances of extracting these valuable aromatic compounds. Our focus is on the causality behind experimental choices to ensure scientifically sound, reproducible, and efficient protocols.

Introduction to Furanoid Linalool Oxides

Furanoid linalool oxides are naturally occurring monoterpenoids that are key contributors to the floral and woody aromas of many plants and their essential oils.[1] They exist primarily as two stereoisomers, cis- and trans-furanoid linalool oxide, each possessing distinct sensory properties and potential biological activities.[1] The successful extraction and isolation of these compounds from complex natural matrices are critical for quality control in the fragrance industry, for phytochemical research, and for the development of new therapeutic agents. However, their volatility, potential for thermal degradation, and the challenge of separating isomers require a carefully optimized extraction strategy.

This guide will walk you through common questions, troubleshooting scenarios, and detailed protocols to help you navigate the complexities of their extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting furanoid linalool oxides from plant material? A1: The choice of extraction method depends on the matrix and the desired purity of the extract.

  • Solvent Extraction: This is a widely used method involving the maceration or percolation of the sample material with an organic solvent. Solvents like hexane, dichloromethane, or ethyl acetate are commonly employed.[1][2][3] The selection is critical and should be based on the polarity of the target oxides and the desire to minimize the co-extraction of undesirable compounds.

  • Hydrodistillation: While common for essential oils, this method can be problematic for linalool oxides. The high temperatures can lead to thermal degradation or acid-catalyzed rearrangements, altering the natural isomeric ratio.

  • Supercritical Fluid Extraction (SFE): Using supercritical CO₂, this method offers the advantage of being solvent-free and operating at lower temperatures, which helps preserve the integrity of the compounds. It is an excellent, though more instrumentally intensive, alternative.

Q2: How do I choose the right solvent for extraction? A2: Solvent selection is a balance between solubility, selectivity, and safety.

  • Polarity: Furanoid linalool oxides are moderately polar. A solvent of similar polarity will maximize yield. Dichloromethane and ethyl acetate are effective choices.[2][3] For initial trials, a solvent polarity series can be tested to find the optimal choice.

  • Selectivity: The ideal solvent dissolves the target analytes while leaving behind interfering matrix components. For example, starting with a non-polar solvent like hexane can pre-extract lipids and waxes before a subsequent extraction with a more polar solvent.

  • Boiling Point: A solvent with a low boiling point (e.g., dichloromethane) is easier to remove during the concentration step, minimizing analyte loss and degradation from prolonged heating.

Q3: What is the primary analytical method for identifying and quantifying furanoid linalool oxides? A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique.[1][4][5] It provides excellent separation of volatile compounds and definitive identification based on their mass spectra. For separating the cis and trans isomers, a capillary column such as a DB-5 (non-polar) or a CP-WAX (polar) is typically used.[1]

Troubleshooting Guide: Common Extraction Issues

This section addresses specific problems you may encounter during your experiments.

Problem/Symptom Potential Cause Suggested Solution
Low or No Yield of Linalool Oxides 1. Inefficient Extraction: The chosen solvent may be inappropriate for the matrix, or the extraction time/temperature is insufficient.1. Optimize Parameters: Systematically vary the solvent type (e.g., hexane, ethyl acetate, dichloromethane), extraction time, and temperature.[6] Use a solid-to-solvent ratio of at least 1:20 to ensure thorough extraction.[6]
2. Analyte Degradation: The compounds may be degrading during extraction or sample workup due to excessive heat or exposure to acidic/basic conditions.2. Use Milder Conditions: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature. Ensure all glassware is neutralized and avoid strong acids or bases, as acid-catalyzed cyclization or rearrangement can occur.[7]
3. Incorrect Analytical Conditions: The GC-MS parameters may not be suitable for detecting the target compounds.3. Verify GC-MS Method: Ensure the injector temperature is appropriate (typically 250 °C) and the column temperature program is optimized to resolve the isomers.[1] Check the mass spectrometer scan range to include the molecular ion (m/z 170.25) and key fragment ions.[1]
Poor Separation of cis and trans Isomers 1. Sub-optimal GC Column: The column phase may not have the right selectivity for the isomers.1. Select Appropriate Column: Test both a non-polar (e.g., DB-5MS) and a polar (e.g., WAX) column. Chiral columns are necessary for separating all four potential stereoisomers.[4][8]
2. Inadequate Temperature Program: A fast temperature ramp in the GC oven will not provide sufficient resolution.2. Optimize GC Program: Start with a slow temperature ramp (e.g., 2-4 °C/min) during the expected elution time of the linalool oxides to improve separation.
3. Co-elution with Matrix Components: Other extracted compounds may have similar retention times.3. Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) with a silica or C18 cartridge to remove interfering compounds before GC-MS analysis. Alternatively, derivatization can alter the retention times of the target analytes.[7]
Isomeric Ratio Differs from Literature 1. Source Material Variation: The enantiomeric composition of the precursor, linalool, varies significantly between plant species and even genotypes, directly affecting the resulting oxide ratios.[9][10]1. Characterize Starting Material: If possible, analyze the precursor linalool in your source material to establish a baseline.
2. Extraction-Induced Racemization/Rearrangement: Vigorous or harsh extraction conditions (e.g., high heat, strong acids) can alter the natural isomeric profile.[9]2. Employ Gentle Extraction: Use techniques like SFE or low-temperature solvent extraction. Avoid any steps that could promote acid-catalyzed reactions.

Data Presentation & Protocols

Optimization of Extraction Parameters

The optimal conditions for extraction can vary significantly based on the plant matrix. The following table provides a general starting point for optimization, based on common practices for extracting bioactive terpenoids.[6]

ParameterRangeRationale
Solvent Type Hexane, Ethyl Acetate, Dichloromethane, Ethanol/Water MixturesMatch solvent polarity to that of furanoid linalool oxides for optimal solubility.
Temperature 25°C - 60°CHigher temperatures can increase extraction kinetics but risk degradation of thermolabile compounds.[6]
Time 30 min - 4 hoursLonger times may increase yield but also extract more interfering compounds.
Solid:Solvent Ratio 1:10 - 1:30 (g/mL)A higher ratio ensures the solvent is not saturated, allowing for efficient mass transfer. A 1:20 ratio is a good starting point.[6]
Agitation Constant (Shaking/Stirring)Agitation increases the interaction between the solvent and the sample matrix, improving extraction efficiency.
Protocol 1: General Solvent Extraction of Furanoid Linalool Oxides

This protocol outlines a standard procedure for extracting linalool oxides from a dried plant matrix (e.g., leaves, flowers).

Methodology:

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.

  • Extraction:

    • Weigh 5 g of the powdered sample into a flask.

    • Add 100 mL of the chosen solvent (e.g., ethyl acetate).[2]

    • Seal the flask and place it on an orbital shaker at room temperature (25°C) for 2 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration:

    • Transfer the filtrate to a round-bottom flask.

    • Concentrate the extract under reduced pressure using a rotary evaporator with the water bath set to a low temperature (≤ 40°C) until the solvent is removed.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent (e.g., hexane or dichloromethane).[1]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into a GC vial.

    • Analyze the sample using GC-MS.

Protocol 2: GC-MS Analysis of Furanoid Linalool Oxides

This protocol provides typical starting conditions for the analysis of linalool oxide isomers.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[4]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[4]

  • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.[5]

Conditions:

  • Inlet: Split/splitless, operated in splitless mode. Injector temperature: 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 4°C/min to 240°C.

    • Hold: Maintain at 240°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Source Temperature: 230°C.[5]

    • Scan Range: m/z 40-400.

  • Identification: Identification of cis- and trans-furanoid linalool oxide is based on comparison of their retention times and mass spectra with those of authentic standards or reference libraries (e.g., NIST).[1]

Visualizations

Experimental Workflow for Parameter Optimization

G cluster_prep Sample Preparation cluster_extraction Extraction & Optimization cluster_analysis Analysis & Evaluation cluster_result Final Protocol Prep Grind & Dry Plant Material Solvent Select Solvent (e.g., Hexane, EtOAc) Prep->Solvent Params Define Parameter Range (Temp, Time, Ratio) Solvent->Params DOE Design of Experiments (DOE) Params->DOE Extract Perform Extraction (e.g., Maceration) Workup Filter & Concentrate Extract Extract->Workup DOE->Extract GCMS GC-MS Analysis Workup->GCMS Quant Quantify Yield & Purity GCMS->Quant Decision Yield Optimal? Quant->Decision Decision->DOE No Final Validated Extraction Protocol Decision->Final Yes

Caption: A systematic workflow for the optimization of extraction parameters.

Troubleshooting Decision Tree for Low Yield

G Start Problem: Low Furanoid Linalool Oxide Yield Check_Extraction Were Extraction Parameters Optimized? Start->Check_Extraction Check_Degradation Were Mild Conditions Used (Temp < 60°C)? Check_Extraction->Check_Degradation Yes Sol_Extraction Action: Test different solvents, times, and temperatures. Check_Extraction->Sol_Extraction No Check_Analysis Is GC-MS Method Validated? Check_Degradation->Check_Analysis Yes Sol_Degradation Action: Use lower temp for extraction/evaporation. Check pH of matrix. Check_Degradation->Sol_Degradation No Sol_Analysis Action: Verify GC column, temp program, and MS parameters with a standard. Check_Analysis->Sol_Analysis No Sol_Matrix Root Cause Likely Complex Matrix or Low Analyte Concentration. Check_Analysis->Sol_Matrix Yes

Caption: A decision tree for troubleshooting low extraction yield.

References

  • Synthesis and characterization of cetylpyridinium peroxyphosphotungstate and their catalytic properties for linalool oxidation. (2018). Scientific Reports. Retrieved January 17, 2024, from [Link]

  • trans-Linalool oxide (furanoid). (n.d.). NIST WebBook. Retrieved January 17, 2024, from [Link]

  • Enantioselective GC separation of furanoid linalool oxide isomers in solvent extracts. (2011). ResearchGate. Retrieved January 17, 2024, from [Link]

  • The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit (Actinidia) species. (2010). ResearchGate. Retrieved January 17, 2024, from [Link]

  • A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. (2021). MDPI. Retrieved January 17, 2024, from [Link]

  • Antitermitic and antifungal properties of enantiopure linalool and furanoid linalool oxide confirmed in Lindera umbellata var. membranacea. (2020). ResearchGate. Retrieved January 17, 2024, from [Link]

  • linalool oxide (furanoid). (n.d.). The Good Scents Company. Retrieved January 17, 2024, from [Link]

  • Furanoid linalool oxides, enantiomeric ratios from the blackberry products analysed (%). (n.d.). ResearchGate. Retrieved January 17, 2024, from [Link]

  • Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology. (2023). MDPI. Retrieved January 17, 2024, from [Link]

  • Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica 'Hainan dayezhong'. (2022). Food Chemistry. Retrieved January 17, 2024, from [Link]

Sources

Preventing degradation of "Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to Preventing the Degradation of Furanoid Linalool Oxide

Welcome to the technical support center for Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, commonly known as furanoid linalool oxide. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable monoterpenoid. The inherent reactivity that makes linalool oxide a potent aromatic and bioactive compound also renders it susceptible to degradation, which can compromise experimental results, alter product profiles, and impact safety.

This document provides in-depth, field-proven insights into the mechanisms of degradation and offers robust, validated strategies for its prevention. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during storage, handling, and analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature and stability of furanoid linalool oxide.

Q1: What is furanoid linalool oxide, and why is its stability a critical concern? A1: Furanoid linalool oxide is a naturally occurring monoterpenoid, existing as several isomers, and is a significant component of many essential oils, prized for its floral, earthy, and slightly citrusy aroma.[1] Its stability is paramount because degradation can lead to a loss of this desired sensory profile, the emergence of off-odors, and the formation of potentially allergenic byproducts.[1] The molecule's integrity is intrinsically linked to its precursor, linalool, which is highly susceptible to degradation from heat, light, and oxygen.[1] Furthermore, linalool oxide itself is known to be unstable in acidic and highly alkaline conditions.[1][2]

Q2: What are the primary environmental factors that induce the degradation of linalool oxide? A2: The degradation of linalool oxide is primarily driven by four key factors:

  • pH: The compound shows significant instability and degradation in acidic (pH < 4) and strongly alkaline (pH > 9) environments.[1][2]

  • Oxygen: Exposure to atmospheric oxygen can initiate autoxidation. This is particularly true for its precursor, linalool, which forms hydroperoxides that can subsequently break down into other compounds, including linalool oxides, or other degradation products that alter the chemical matrix.[1][3]

  • Temperature: Elevated temperatures accelerate degradation reactions, including dehydroxylation and cyclization, converting the compound into other terpenes with different chemical and aromatic properties.[1][4][5] This is a critical concern during high-temperature analytical procedures like Gas Chromatography (GC).[6]

  • Light: Exposure to light, especially UV radiation, provides the energy to promote photolytic degradation and oxidation, a process that is significantly accelerated in the presence of oxygen.[1][7]

Q3: What are the common degradation products, and how can they impact my research or formulation? A3: When linalool oxide or its precursor linalool degrades, a variety of new compounds can form. These degradants can fundamentally alter the experimental system or product formulation. Common degradation products include:

  • Other Terpenes: Thermal stress can cause dehydroxylation and cyclization, converting linalool into β-myrcene, cis- and trans-ocimene, limonene, terpinolene, and α-terpinene.[1][4][8] The presence of these compounds can indicate that the sample has been compromised by heat.

  • Oxidation Products: The primary products of oxidation are hydroperoxides, which are known contact allergens.[1][3] Secondary oxidation can yield various aldehydes, ketones, and other alcohols.[1] The impact is twofold: a loss of the target molecule and the introduction of new, potentially reactive species that can interfere with assays or change a formulation's color, viscosity, and safety profile.[1]

Q4: What are the ideal conditions for the short-term and long-term storage of linalool oxide? A4: To ensure maximum stability, linalool oxide should be stored with the following precautions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[9][10]

  • Temperature: Store in a cool environment. For long-term storage, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles.

  • Light: Use amber glass vials or other opaque containers to protect the compound from light.[1]

  • Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.[9][11] The container material should be inert; glass is preferable to most plastics.

  • Purity: Store the neat compound or in a stable, anhydrous solvent. Avoid storage in acidic or highly basic solutions.

Part 2: Troubleshooting Guide: A Problem-Solution Approach

This guide addresses specific issues you may encounter during your experiments.

Problem: I'm observing a progressive loss of my compound's concentration in solution over a short period.

  • Potential Cause 1: pH Instability.

    • Why it happens: If your solvent or formulation is acidic or highly alkaline, it can catalyze the degradation of linalool oxide.[1][2]

    • Solution: Measure the pH of your solution. If it is outside the stable range (approximately pH 5-8), consider using a robust buffering system to maintain a near-neutral pH.[2] Conduct a pH stability study to determine the optimal range for your specific matrix.

  • Potential Cause 2: Oxidative Degradation.

    • Why it happens: Dissolved oxygen in your solvent can react with the compound, especially if the container is not sealed properly or has a large headspace.[1]

    • Solution: Before storage, sparge your solution with an inert gas like nitrogen or argon for several minutes to remove dissolved oxygen. For maximum protection, incorporate an antioxidant such as Vitamin E (tocopherol) or Butylated Hydroxytoluene (BHT) into your formulation.[1]

  • Potential Cause 3: Adsorption to Container Surfaces.

    • Why it happens: Highly pure compounds can sometimes adsorb to the inner surfaces of storage containers, particularly plastics, leading to an apparent loss of concentration.

    • Solution: Use borosilicate glass vials for storage. If you must use plastic, consider silanized polypropylene tubes to minimize surface binding.

Problem: My formulation containing linalool oxide is changing color and developing an off-odor.

  • Potential Cause: A Cascade of Degradation Reactions.

    • Why it happens: This is a classic sign of significant chemical degradation. The initial oxidation or hydrolysis of linalool oxide forms reactive species like free radicals and hydroperoxides.[1] These highly reactive intermediates can then attack other components in your formulation, such as dyes, polymers, or other active ingredients, leading to widespread changes in color, viscosity, and odor.[1]

    • Solution: Address the root cause of instability. Implement a multi-pronged stabilization strategy:

      • Control pH: Buffer the system to a neutral pH.[2]

      • Prevent Oxidation: Add an antioxidant and package the formulation in airtight containers, purging the headspace with nitrogen.[1]

      • Protect from Light: Use opaque packaging to prevent photodegradation.

      • Review for Incompatibilities: Linalool oxide is incompatible with strong oxidizing agents, acids, and bases.[9] Ensure no other formulation component is catalyzing the degradation.

Problem: I'm seeing unexpected peaks in my GC-MS chromatogram that weren't there in the initial analysis.

  • Potential Cause 1: Thermal Degradation in the GC Inlet.

    • Why it happens: Linalool oxide and its precursor are thermally labile.[6] The high temperature of a standard GC injection port (often ≥250°C) can be sufficient to cause on-column degradation, creating artifacts that are not actually present in your sample.[6] Known thermal degradants of the precursor linalool include β-myrcene, ocimene, and limonene.[4][6]

    • Solution:

      • Lower the injector temperature incrementally (e.g., start at 200°C, then 180°C) to find the lowest possible temperature that still allows for efficient volatilization.

      • Use a deactivated GC inlet liner to minimize active sites that can catalyze degradation.[6]

      • Consider a gentler injection technique, such as a Cold On-Column or Programmed Temperature Vaporizer (PTV) inlet, if available.[6]

  • Potential Cause 2: True Degradation in the Sample.

    • Why it happens: The new peaks may be real degradation products that have formed during storage.

    • Solution: To confirm, analyze the sample using a less thermally aggressive technique like High-Performance Liquid Chromatography (HPLC), which operates at or near room temperature.[6][12] If the peaks are present in the HPLC chromatogram as well, they are genuine degradants. To identify them, run a forced degradation study (see Protocol 2) and compare the resulting chromatograms.

Part 3: Key Experimental Protocols

These protocols provide a framework for maintaining the integrity of your compound and investigating its stability.

Protocol 1: Recommended Storage and Handling Procedure

  • Procurement: Upon receipt, verify the certificate of analysis.

  • Inert Atmosphere Transfer: If the compound is to be stored for an extended period, transfer it to smaller, amber glass vials under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket). This minimizes headspace and repeated exposure of the main stock to air.

  • Solubilization (if required): Use high-purity, anhydrous solvents. If preparing a stock solution, degas the solvent by sparging with nitrogen for 15-20 minutes prior to use.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, date, and "Store under N₂" and "Protect from Light" warnings.

  • Storage: Store vials at the recommended temperature (2-8°C for long-term) in a dark location.[1]

Protocol 2: Forced Degradation Study for a Linalool Oxide-Containing Formulation

This protocol is essential for identifying potential degradants and understanding stability limits.

  • Sample Preparation: Prepare five identical samples of your formulation. One will be the control, stored under ideal conditions (e.g., 4°C, dark, under nitrogen).

  • Stress Conditions (based on ICH guidelines):

    • Acid Hydrolysis: Adjust the sample to pH 2 with 1 M HCl. Store at 60°C for 48 hours.[1]

    • Base Hydrolysis: Adjust the sample to pH 12 with 1 M NaOH. Store at 60°C for 48 hours.[1]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the sample. Store at room temperature for 48 hours.

    • Thermal Stress: Store the sample at 70°C for 7 days in a calibrated oven.

    • Photostability: Expose the sample to a calibrated light source (e.g., Xenon lamp) providing ICH-compliant UV/Vis exposure.

  • Time Points: At designated time points (e.g., 0, 24, 48 hours for hydrolysis; 0, 1, 3, 7 days for thermal/photo), withdraw an aliquot from each stressed sample and the control.

  • Analysis: Analyze all aliquots using a stability-indicating analytical method (e.g., HPLC-UV/MS or a low-temperature GC-MS method).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and quantify the loss of the parent linalool oxide peak. This provides a degradation profile for your formulation.

Part 4: Data Summaries & Visualizations

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Long-term)Minimizes thermal degradation and slows reaction kinetics.[1]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidative degradation by displacing oxygen.[9][10]
Light Exposure Opaque/Amber ContainerProtects against photolytic degradation.[1]
Container Tightly Sealed GlassInert surface prevents adsorption and contamination; seal prevents exposure.[9]
pH (in solution) Neutral (Buffered if necessary)Avoids acid- or base-catalyzed hydrolysis.[1][2]
Incompatibilities Strong Acids, Bases, OxidizersThese materials will directly react with and degrade the compound.[9]

Table 2: Common Thermal Degradation Products of Linalool (Precursor to Linalool Oxide)

This table summarizes products formed when linalool is heated, indicating potential artifacts during high-temperature GC analysis or from thermal stress.

Degradation ProductChemical ClassReference
β-MyrceneAcyclic Monoterpene[4][5][8]
cis-OcimeneAcyclic Monoterpene[4][5][8]
trans-OcimeneAcyclic Monoterpene[4][5][8]
LimoneneCyclic Monoterpene[4][5][8]
TerpinoleneCyclic Monoterpene[4][5][8]
α-TerpineneCyclic Monoterpene[4][5][8]

Diagrams

G cluster_storage Storage Factors cluster_analysis Analytical Factors start Purity Loss or Unexpected Peaks Detected check_storage Review Storage Conditions start->check_storage check_analysis Review Analytical Method start->check_analysis temp Temperature Incorrect? check_storage->temp atmosphere Atmosphere Inert? check_storage->atmosphere light Light Protected? check_storage->light ph pH of Matrix Stable? check_storage->ph gc_temp GC Inlet Temp Too High? check_analysis->gc_temp alt_method Confirm with Alternative Method check_analysis->alt_method sol_temp Store at 2-8°C in dark temp->sol_temp sol_atm Purge with N2/Ar; Use Antioxidants atmosphere->sol_atm sol_light Use Amber Vials light->sol_light sol_ph Buffer to Neutral pH ph->sol_ph sol_gc Lower Inlet Temp; Use Deactivated Liner gc_temp->sol_gc sol_alt Analyze via HPLC to confirm true degradants alt_method->sol_alt

Caption: Troubleshooting Decision Tree for Linalool Oxide Degradation.

G cluster_stress Forced Degradation Conditions start Prepare Formulation Samples (n=5) control Store Control Sample (4°C, Dark, N2) start->control stress Subject 4 Samples to Stress Conditions start->stress analysis Analyze All Samples at Time Points (e.g., HPLC-UV/MS) control->analysis acid Acid Hydrolysis (pH 2, 60°C) stress->acid base Base Hydrolysis (pH 12, 60°C) stress->base oxid Oxidation (3% H2O2, RT) stress->oxid thermal Thermal (70°C) stress->thermal photo Photolytic (ICH Light Source) stress->photo acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis end Compare Chromatograms: - Quantify Parent Loss - Identify Degradation Products analysis->end

Caption: Experimental Workflow for a Forced Degradation Study.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Linalool Oxide in Formulated Products. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Linalool Oxide in Formulations. Benchchem.
  • Benchchem. (n.d.). Preventing thermal degradation of linalool oxide during sample preparation and analysis. Benchchem.
  • ResearchGate. (n.d.). Possible degradation pathways of linalool and limonene in HW. ResearchGate.
  • Safety Data Sheet. (n.d.).
  • MDPI. (2021). Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. MDPI.
  • ResearchGate. (n.d.). Theoretical Investigation of Linalool Oxidation. ResearchGate.
  • PubMed. (2021). Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. PubMed.
  • Fisher Scientific. (2009). Safety Data Sheet. Fisher Scientific.
  • PubMed Central. (2021). Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. PubMed Central.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyltetrahydrofuran. Carl ROTH.
  • Sigma-Aldrich. (2021). Safety Data Sheet. Sigma-Aldrich.
  • PubMed Central. (2021). Effects of Storage Conditions on the Flavor Stability of Fried Pepper (Zanthoxylum bungeanum) Oil. PubMed Central.

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Troubleshooting poor resolution in chiral chromatography of linalool oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral chromatography of linalool oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating linalool oxide stereoisomers. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to help you achieve optimal resolution in your experiments.

Understanding the Challenge: The Complexity of Linalool Oxide

Linalool oxide is a naturally occurring monoterpene with significant applications in the flavor and fragrance industries.[1][2] It exists in several isomeric forms, primarily as furanoid and pyranoid ring structures, each with cis- and trans- diastereomers.[1][2] Furthermore, each of these diastereomers can exist as a pair of enantiomers ((+)- and (-)-), making the complete separation of all eight stereoisomers a considerable analytical challenge.[2] The olfactory and biological properties of these isomers can differ significantly, necessitating their accurate separation and quantification.[2][3]

This guide will focus on troubleshooting poor resolution in the gas chromatography (GC) and high-performance liquid chromatography (HPLC) of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of linalool oxide isomers so difficult?

The difficulty arises from the structural similarity of the isomers. You are dealing with both diastereomers (cis/trans furanoid and pyranoid) and enantiomers (R/S) of each.[2] These molecules have very similar physicochemical properties, making their separation challenging without highly selective chiral stationary phases (CSPs).

Q2: What is the most common analytical technique for linalool oxide chiral separation?

Chiral gas chromatography (GC) with a cyclodextrin-based stationary phase is the most prevalent and effective technique for resolving the enantiomers of linalool and its oxides.[3][4][5]

Q3: Can I use HPLC for this separation?

Yes, HPLC with a chiral stationary phase (CSP) can also be used. Polysaccharide-based CSPs are a common choice.[6] However, method development can be more complex compared to GC for volatile compounds like linalool oxide.

Q4: What are the key factors affecting resolution?

The primary factors are the choice of the chiral stationary phase, column temperature (for GC) or mobile phase composition (for HPLC), flow rate, and the chemical nature of the analyte itself.

In-Depth Troubleshooting Guide

Problem 1: Complete Co-elution or Very Poor Resolution of Enantiomers

This is the most common issue, where the enantiomeric pairs fail to separate or show only a slight shoulder on the peak.

Root Cause Analysis & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP. If the chosen CSP lacks the necessary enantioselectivity for linalool oxide, no amount of method optimization will yield a good separation.

    • Expert Insight: For GC, derivatized cyclodextrin phases are the gold standard for terpene chirality.[3] Phases like those based on permethylated β-cyclodextrin have shown success in separating linalool oxide diastereomers and enantiomers.[4] For HPLC, polysaccharide-based phases (e.g., cellulose or amylose derivatives) are a good starting point.[6][7]

    • Actionable Step: If you are not seeing any separation, the first step is to confirm you are using a suitable chiral column. Consult literature for validated methods on linalool oxide or similar terpenes to guide your column selection.[4][5]

  • Suboptimal Temperature (GC): Temperature plays a critical role in GC separations by affecting the vapor pressure of the analytes and their interaction with the stationary phase.[8]

    • Expert Insight: For chiral separations of volatile compounds, a slow temperature ramp is often crucial.[9] A common starting point is to hold the initial temperature for a few minutes and then ramp up at a slow rate (e.g., 1-2°C/min).[4][9]

    • Actionable Step: Experiment with different temperature programs. A lower initial temperature can enhance interaction with the stationary phase, while a slower ramp rate can improve resolution between closely eluting peaks. The ideal temperature provides the most transitions in and out of the stationary phase.[8]

  • Incorrect Mobile Phase Composition (HPLC): In HPLC, the mobile phase composition dictates the elution strength and can significantly influence chiral recognition.

    • Expert Insight: For normal-phase HPLC on polysaccharide CSPs, a mobile phase of hexane with an alcohol modifier (e.g., isopropanol or ethanol) is common. The percentage of the alcohol modifier is a critical parameter to optimize. For reversed-phase, acetonitrile/water or methanol/water gradients are typical.

    • Actionable Step: Systematically vary the mobile phase composition. For normal phase, create a series of experiments varying the alcohol percentage. Even small changes can have a dramatic effect on resolution.

Problem 2: Poor Peak Shape (Broadening or Tailing)

Even with some separation, poor peak shape can hinder accurate quantification and indicate underlying issues with the chromatographic system or method.

Root Cause Analysis & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[10][11]

    • Expert Insight: Chiral stationary phases often have a lower sample capacity than achiral phases.

    • Actionable Step: Reduce the injection volume or dilute the sample. If the peak shape improves, you were likely overloading the column.[10]

  • Extra-Column Volume: Excessive tubing length or improper connections between the injector, column, and detector can cause peak broadening.[11][12]

    • Expert Insight: This is particularly critical in modern HPLC and UHPLC systems with smaller column volumes.

    • Actionable Step: Ensure all connections are made with the shortest possible length of appropriate diameter tubing. Check for proper ferrule settings to avoid dead volume.[12]

  • Inappropriate Mobile Phase Additives (HPLC): For acidic or basic analytes, the absence of a suitable mobile phase additive can lead to poor peak shape due to interactions with residual silanols on the silica support.[13]

    • Expert Insight: While linalool oxide is neutral, complex sample matrices might contain acidic or basic components that can affect chromatography. For acidic compounds, a small amount of an acid like formic or acetic acid is often added. For basic compounds, an amine like diethylamine (DEA) is used.[14]

    • Actionable Step: If your sample matrix is complex, consider adding a small percentage (typically 0.1%) of an appropriate modifier to the mobile phase.[14] Be aware of the "memory effect," where additives can remain on the column and affect subsequent runs.[13][15]

Data Summary for Method Optimization
ParameterTypical Starting ConditionsOptimization Strategy
GC Column Chiral phase (e.g., derivatized β-cyclodextrin), 30-60m length, 0.25mm ID, 0.25µm film thickness[5]Screen different cyclodextrin derivatives if initial results are poor.
GC Oven Program 60°C hold for 5-10 min, then ramp 1-2°C/min to 180-220°C[4][5]Lower initial temperature, slower ramp rate for better resolution.
HPLC Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)Screen both cellulose and amylose-based phases.[7]
HPLC Mobile Phase (Normal Phase) Hexane/Isopropanol (98:2 to 90:10)Vary the percentage of the alcohol modifier.
HPLC Mobile Phase (Reversed Phase) Acetonitrile/Water or Methanol/Water with gradient elutionAdjust gradient slope and initial/final solvent concentrations.
Flow Rate 1 mL/min (GC) or 0.5-1.0 mL/min (HPLC)Optimize for best efficiency (van Deemter plot).
Injection Volume 1 µL (GC) or 5-10 µL (HPLC)Reduce if column overload is suspected.[11]
Experimental Protocol: GC Method Development for Linalool Oxide
  • Column Installation and Conditioning: Install a suitable chiral GC column (e.g., Astec® CHIRALDEX™ B-DM).[5] Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Initial Parameter Setup:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Hold at 60°C for 10 minutes, then ramp at 2°C/minute to 220°C and hold for 10 minutes.

    • Detector (FID or MS): Set temperature appropriately (e.g., 250°C for FID).

  • Sample Injection: Inject a 1 µL standard solution of linalool oxide.

  • Data Analysis and Optimization:

    • Evaluate the initial chromatogram for any signs of separation.

    • If resolution is poor, first try a slower oven ramp rate (e.g., 1°C/min).[4]

    • Next, adjust the initial oven temperature. A lower starting temperature may improve interaction with the stationary phase.

    • If peaks are broad, check for potential column overload by injecting a diluted sample.

Troubleshooting Workflow Diagram

G start Poor Resolution of Linalool Oxide Enantiomers check_column Is a suitable chiral stationary phase being used? start->check_column change_column Select a recommended CSP (e.g., derivatized cyclodextrin for GC, polysaccharide for HPLC) check_column->change_column No optimize_conditions Optimize Chromatographic Conditions check_column->optimize_conditions Yes change_column->optimize_conditions check_gc_temp GC: Is the temperature program optimized? optimize_conditions->check_gc_temp check_hplc_mp HPLC: Is the mobile phase composition optimized? optimize_conditions->check_hplc_mp adjust_gc_temp Lower initial temperature and/or use a slower ramp rate check_gc_temp->adjust_gc_temp No check_peak_shape Is peak shape poor (broadening/tailing)? check_gc_temp->check_peak_shape Yes adjust_gc_temp->check_peak_shape adjust_hplc_mp Systematically vary the modifier percentage (NP) or gradient (RP) check_hplc_mp->adjust_hplc_mp No check_hplc_mp->check_peak_shape Yes adjust_hplc_mp->check_peak_shape troubleshoot_peak_shape Troubleshoot Peak Shape Issues check_peak_shape->troubleshoot_peak_shape Yes good_resolution Good Resolution Achieved check_peak_shape->good_resolution No check_overload Is the column overloaded? troubleshoot_peak_shape->check_overload reduce_injection Reduce injection volume or dilute the sample check_overload->reduce_injection Yes check_system Check for extra-column volume and leaks check_overload->check_system No reduce_injection->good_resolution check_system->good_resolution

Caption: Troubleshooting workflow for poor resolution.

Concluding Remarks

Achieving baseline resolution of all linalool oxide isomers is a complex but achievable goal. A systematic approach, beginning with the correct choice of chiral stationary phase and followed by careful optimization of chromatographic parameters, is key to success. This guide provides a framework for troubleshooting common issues, grounded in the principles of chromatography and supported by established methods. Remember that each separation is unique, and empirical testing based on these guidelines will ultimately lead to a robust and reliable method.

References

  • Perfumer & Flavorist. Linalool Oxide.
  • Cannabis Science and Technology. Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis.
  • ResearchGate.
  • PubMed.
  • MDPI. A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide.
  • ResearchGate. Enantioselective GC separation of furanoid linalool oxide isomers in....
  • LCGC. Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
  • Agilent Technologies. Video Notes LC Troubleshooting Series Peak Broadening.
  • ScenTree. Linalool oxide (CAS N° 1365-19-1).
  • J-STAGE. Optical Isomers of Linalool and Linalool Oxides in Tea Aroma.
  • ResearchGate. Structures of (S)-d 5 -linalool, and the furanoid and pyranoid linalool oxide isomers.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Springer Nature Experiments.
  • National Institutes of Health. Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong”.
  • National Institute of Standards and Technology. Linalool oxide.
  • National Institutes of Health.
  • ACG Publications. Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Chromatography Today.
  • Restek.
  • PubMed.
  • Lösungsfabrik. HPLC: What to do in case of peaks being too broad?.
  • YouTube. Agilent LC Troubleshooting Series Part 3 Peak Broadening.
  • ResearchGate.
  • PubMed.
  • SCISPEC. Enantiomeric Composition of Essential Oils by Chiral GC/MS.
  • ACS Publications. Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones.
  • National Institutes of Health.
  • Waters Corporation. The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers.
  • OUCI.
  • Chiral Technologies. Polymeric Achiral Stationary Phases for the Analysis of Cannabinoid Mixtures.
  • LCGC International. Strategies for Simplified Chiral Method Development.
  • MDPI.
  • ResearchGate.
  • Phenomenex. How Does Temperature Affect a Compound's Retention Time?.
  • I.B.S. Chiral HPLC Method Development.
  • MDPI. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster.

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Technical Support Center: Navigating the Nuances of Furanoid Monoterpene Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furanoid monoterpene biological assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these volatile and often reactive compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the accuracy and reproducibility of your experimental data.

Introduction to Furanoid Monoterpenes

Furanoid monoterpenes are a class of naturally occurring organic compounds characterized by a furan ring coupled with a ten-carbon monoterpene skeleton.[1][2] Notable examples include perillene, rose furan, and menthofuran. These compounds are of significant interest in the pharmaceutical and fragrance industries due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] However, their inherent volatility, susceptibility to degradation, and potential for complex interactions within biological matrices present unique challenges in achieving consistent and reliable results in biological assays.[5][6]

This guide provides a structured approach to identifying and mitigating common sources of experimental variability, from initial sample handling to final data analysis.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding furanoid monoterpene assays:

Q1: My assay results show high variability between replicates. What are the most likely causes?

High variability in furanoid monoterpene assays often stems from their volatile nature and chemical instability. Key factors to investigate include:

  • Inconsistent sample handling: Even minor differences in temperature or exposure to air during sample preparation can lead to significant loss of volatile compounds.[7]

  • Degradation of the compound: Furanoid monoterpenes, such as menthofuran, are known to be unstable and can degrade in the presence of light, heat, or acidic conditions.[6]

  • Matrix effects: The biological matrix (e.g., plasma, cell culture media) can interact with the furanoid monoterpenes, affecting their stability and availability.

  • Inadequate extraction efficiency: The chosen extraction method may not be consistently recovering the compound from the biological matrix.

Q2: I am observing a decrease in the concentration of my furanoid monoterpene standard over time. How can I ensure the stability of my standards?

Proper storage and handling of furanoid monoterpene standards are critical. We recommend the following:

  • Storage: Store standards in amber glass vials at -20°C or lower to minimize degradation from light and heat.

  • Solvent: Use a high-purity, non-acidic solvent for preparing stock solutions.

  • Headspace: Minimize the headspace in vials to reduce evaporation.

  • Fresh dilutions: Prepare fresh working dilutions for each experiment from a recently prepared stock solution.

Q3: What is the best method for extracting furanoid monoterpenes from a liquid biological sample?

The optimal extraction method depends on the specific furanoid monoterpene and the biological matrix.[8] Two common and effective techniques are:

  • Liquid-Liquid Extraction (LLE): This is a robust method for extracting a broad range of compounds. A non-polar solvent like hexane or a mixture of hexane and ethyl acetate is typically used.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly well-suited for volatile compounds.[7] It involves exposing a coated fiber to the sample headspace or directly to the liquid to adsorb the analytes.

Q4: Can I use a plate-based assay (e.g., 96-well plate) for furanoid monoterpenes?

While convenient, plate-based assays require careful consideration due to the volatility of these compounds.

  • Evaporation: Significant loss can occur from the wells, especially those on the outer edges of the plate. Using plate sealers is essential.

  • Incubation time: Keep incubation times as short as possible.

  • Temperature: Perform incubations at the lowest feasible temperature to minimize evaporation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the experimental workflow.

Guide 1: Inconsistent Results in Cell-Based Assays

Cell-based assays are particularly susceptible to variability due to the dynamic nature of the biological system.

Observed Problem Potential Cause Troubleshooting Steps
High well-to-well variability Uneven evaporation of the furanoid monoterpene across the plate.- Use high-quality, adhesive plate sealers.- Avoid incubating plates for extended periods.- Consider using a plate with a smaller well volume to reduce surface area for evaporation.
Low or no biological activity Degradation of the compound in the cell culture medium.- Prepare fresh dilutions of the compound immediately before adding to the cells.- Analyze the stability of the compound in the specific cell culture medium over the time course of the experiment using GC-MS.- Consider using a carrier solvent like DMSO to improve solubility and stability, but be mindful of potential solvent toxicity.
Edge effects observed in the plate Increased evaporation from the outer wells of the plate.- Do not use the outer wells for experimental samples. Instead, fill them with sterile media or a buffer to create a humidity barrier.- Ensure the incubator has stable and uniform temperature and humidity.
Cell toxicity at expected non-toxic concentrations Interaction of the furanoid monoterpene with components of the cell culture medium, leading to the formation of toxic byproducts.- Test for direct interactions between the compound and the medium components (e.g., phenol red, serum).- Use a simpler, serum-free medium if possible for the duration of the compound exposure.
Guide 2: Poor Recovery and Reproducibility in Sample Extraction

Efficient and consistent extraction is fundamental for accurate quantification.

Observed Problem Potential Cause Troubleshooting Steps
Low recovery of the furanoid monoterpene Inefficient extraction from the biological matrix.- For LLE: Optimize the solvent polarity. Test different solvents or solvent mixtures (e.g., hexane, diethyl ether, pentane).- For SPME: Optimize the fiber coating, extraction time, and temperature. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for volatile compounds.[7]
High variability in recovery between samples Inconsistent extraction procedure.- Ensure precise and consistent vortexing/mixing times and speeds.- For LLE, ensure complete phase separation before collecting the organic layer.- For SPME, maintain a consistent distance between the fiber and the sample surface.
Presence of interfering peaks in the chromatogram Co-extraction of matrix components.- For LLE: Include a wash step with a polar solvent (e.g., water) to remove polar interferences.- For SPME: Adjust the extraction temperature to selectively desorb the target analyte from the fiber.- Utilize a more selective detector, such as a mass spectrometer, to differentiate the analyte from interfering compounds.[9]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Furanoid Monoterpenes in Cell Culture Media

This protocol provides a general framework for the extraction of volatile furanoid monoterpenes from a liquid matrix.

Materials:

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic crimp caps

  • Heating block or water bath with magnetic stirring

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Transfer 5 mL of the cell culture medium containing the furanoid monoterpene to a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time).

  • Salting Out (Optional): Add 1 g of NaCl to the vial to increase the vapor pressure of the analytes.[7]

  • Incubation and Extraction:

    • Seal the vial immediately.

    • Place the vial in the heating block set to a specific temperature (e.g., 60°C).

    • Allow the sample to equilibrate for 10 minutes with gentle stirring.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes).

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber (e.g., at 250°C for 5 minutes).

    • Start the GC-MS analysis.

Workflow for HS-SPME Analysis

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Cell Culture Medium (5 mL) Vial 20 mL Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Salt Add NaCl (Optional) IS->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate at 60°C (10 min) Seal->Equilibrate Expose Expose SPME Fiber (30 min) Equilibrate->Expose Desorb Desorb in GC Inlet (250°C) Expose->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: HS-SPME workflow for furanoid monoterpene analysis.

Visualizing the Challenge: The Instability of Furanoid Monoterpenes

The chemical structure of many furanoid monoterpenes makes them susceptible to oxidation and rearrangement, a key source of variability.

Degradation Pathway of Menthofuran

Menthofuran Menthofuran Oxidation Oxidation (Air, Light, Heat) Menthofuran->Oxidation Degradation Degradation Products (e.g., lactones, epoxides) Oxidation->Degradation Loss Loss of Biological Activity & Analytical Signal Degradation->Loss

Caption: Factors leading to the degradation of menthofuran.

Concluding Remarks

Addressing variability in biological assays of furanoid monoterpenes requires a meticulous and systematic approach. By understanding the inherent chemical properties of these compounds and implementing robust experimental designs, researchers can significantly improve the quality and reliability of their data. This guide serves as a starting point for troubleshooting common issues. For further assistance, please do not hesitate to contact our technical support team.

References

  • Analysis of Monoterpenes and Monoterpenoids | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2023). Molecules, 28(13), 5036. [Link]

  • Analysis of monoterpenes and monoterpenoids - FIU Discovery. (2020). Retrieved January 17, 2026, from [Link]

  • Zielińska-Błajet, M., & Feder-Kubis, J. (2020). Monoterpenes and Their Derivatives-Recent Development in Biological and Medical Applications. International Journal of Molecular Sciences, 21(19), 7078. [Link]

  • Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase. (2003). Proceedings of the National Academy of Sciences, 100(25), 14573–14578. [Link]

  • Extraction and Analysis of Terpenes/Terpenoids. (2017). Current Protocols in Plant Biology, 2(2), 163–177. [Link]

  • LABTips: Troubleshooting Tricky Terpenes | Labcompare.com. (2022, January 14). Retrieved January 17, 2026, from [Link]

  • (PDF) Volatile Oil Constituents of Rosa canina L.: Quality As Affected by the Distillation Method - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Quantification of furanoheliangolides by HPLC and GC - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Long-term Stability of Synthetic Cannabinoids in Biological Matrices. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) The variability of terpenoids and flavonoids in native Lindera umbellata from the same region - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent development in biological activities and safety concerns of perillaldehyde from perilla plants: A review | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

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  • Common sources of error in biology lab experiments - Automata. (2022, March 4). Retrieved January 17, 2026, from [Link]

  • Analysis of the volatile monoterpene composition of citrus essential oils by photoelectron spectroscopy employing continuously monitored dynamic headspace sampling - Analyst (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • Biological investigations on macro-morphological characteristics, polyphenolic acids, antioxidant activity of Perilla frutescens (L) Britt. grown under open field - PMC - NIH. (2022, February 5). Retrieved January 17, 2026, from [Link]

  • Identification of Essential Oil Components from Rose Flower with High Pulsed Electric Field (HPEF) Treatment using Water Distill. (n.d.). Retrieved January 17, 2026, from [Link]

  • Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed. (2024, May 2). Retrieved January 17, 2026, from [Link]

  • "Extraction and Analysis of Terpenes/Terpenoids". In: Current Protocols in Plant Biology - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • The In-Situ Removal of Menthofuran from Peppermint Oil and Subsequent Reactions of the Solid-Supported Adduct - ScholarWorks at WMU. (2008, November 11). Retrieved January 17, 2026, from [Link]

  • rosefuran 3-methyl-2-(3-methylbut-2-en-1-yl)furan - The Good Scents Company. (n.d.). Retrieved January 17, 2026, from [Link]

  • Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Breakthrough in Perilla research reveals key insights into monoterpene biosynthesis. (2024, November 20). Retrieved January 17, 2026, from [Link]

  • Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase | PNAS. (n.d.). Retrieved January 17, 2026, from [Link]

  • Minor, Nonterpenoid Volatile Compounds Drive the Aroma Differences of Exotic Cannabis | ACS Omega - ACS Publications - American Chemical Society. (2023, October 12). Retrieved January 17, 2026, from [Link]

  • GC-MS Methods for Terpenoids | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

  • Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PubMed. (2022, August 27). Retrieved January 17, 2026, from [Link]

  • Identification of Chemical Components in Three Types of Rose Essential Oils Based on Gas Chromatography-Mass Spectrometry (GC-MS) and Chemometric Methods - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sources of error in lab experiments and laboratory tests - Felixtrument. (n.d.). Retrieved January 17, 2026, from [Link]

  • Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Biological activity of terpene compounds produced by biotechnological methods - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Biosynthesis, natural distribution, and biological activities of acyclic monoterpenes and their derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants - MDPI. (2023, June 8). Retrieved January 17, 2026, from [Link]

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Technical Support Center: Enhancing the Stability of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, commonly known as linalool oxide. This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address stability challenges encountered during the formulation of this valuable aromatic compound.

Introduction: The Stability Challenge of Linalool Oxide

Linalool oxide, a monoterpenoid found in many essential oils, is prized for its floral, earthy, and slightly citrusy aroma.[1] It exists in furanoid (five-membered ring) and pyranoid (six-membered ring) isomeric forms.[1][2] However, its inherent volatility and susceptibility to degradation pose significant challenges in maintaining the intended sensory profile and efficacy of formulations over their shelf life. Degradation can be triggered by several factors, including pH, oxygen, light, and temperature.[1][3] This guide will provide a comprehensive framework for identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for linalool oxide?

A1: The main degradation pathways for linalool oxide are hydrolysis, oxidation, and thermal decomposition.

  • pH-Dependent Degradation: Linalool oxide is unstable in both acidic and highly alkaline conditions.[1][2][3] Acidic environments can catalyze the opening of the furan ring and subsequent molecular rearrangements.

  • Oxidation: Similar to its precursor, linalool, linalool oxide is susceptible to oxidation when exposed to atmospheric oxygen.[1] This can lead to the formation of hydroperoxides and other degradation byproducts, potentially altering the aroma and even forming allergenic compounds.[1]

  • Thermal Degradation: Elevated temperatures, which can be encountered during processing or storage, can cause degradation, leading to the formation of various other terpenes and off-odors.[3]

Q2: What types of stabilizing agents are effective for linalool oxide?

A2: A multi-pronged approach using a combination of stabilizers is often most effective.

  • Antioxidants: To combat oxidative degradation, consider incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol (Vitamin E).[3]

  • pH Buffering Agents: Maintaining a neutral pH (around 6.0-7.5) is crucial.[3] Utilize appropriate buffer systems, like phosphate or citrate buffers, to prevent pH-catalyzed degradation.

  • Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions.[4][5][6][7] Adding chelating agents like ethylenediaminetetraacetic acid (EDTA) or sodium phytate can sequester these ions and enhance stability.[4][8]

Q3: How can I reduce the volatility and evaporation of linalool oxide from my formulation?

A3: Linalool oxide is a volatile compound, and its loss can be significant.[3]

  • Encapsulation: Microencapsulation techniques, such as forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin) or creating solid lipid nanoparticles (SLNs), can effectively trap the linalool oxide molecules.[3][9][10][11][12][13][14][15][16][17][18] This not only reduces volatility but can also provide a controlled release of the fragrance.[9][12]

Troubleshooting Guide

This section addresses common problems encountered during the formulation and stability testing of linalool oxide.

Problem Potential Cause Recommended Solution
Loss of Linalool Oxide Content Over Time Acidic or Alkaline pH: The formulation's pH may be outside the stable range for linalool oxide.[1][2][3]Buffer the formulation to a neutral pH (approximately 6.0-7.5).[3] Conduct a pH stability study to identify the optimal pH for your specific formulation.
Oxidation: Exposure to atmospheric oxygen is causing oxidative degradation.[1]Incorporate antioxidants like BHT, BHA, or tocopherol.[3] Store the formulation in airtight containers with minimal headspace and consider purging with an inert gas such as nitrogen.[3]
Photodegradation: Exposure to light, especially UV radiation, can accelerate degradation.[1][19]Store the product in opaque or dark-colored packaging to minimize light exposure.[19]
Development of Off-Odors or Color Change Oxidative Degradation: The formation of hydroperoxides and other byproducts from oxidation can lead to undesirable smells and discoloration.[1][19]Add antioxidants and chelating agents (e.g., EDTA) to prevent the catalytic effects of metal ions on oxidation.[4][5][6][7]
Inconsistent Analytical Results Thermal Degradation During Analysis: High temperatures in the injection port of a gas chromatograph (GC) can cause thermal degradation of linalool oxide, leading to inaccurate quantification.[3]Optimize the GC method by using a lower injection temperature. Consider using analytical techniques that do not require high temperatures, if possible.
Rapid Evaporation of Fragrance High Volatility: Linalool oxide is naturally volatile, leading to its loss from the formulation.[3]Employ encapsulation techniques such as complexation with β-cyclodextrin or entrapment in solid lipid nanoparticles (SLNs) to reduce volatility.[3][9][10][11][12][13][14][15][16][17][18]

Experimental Protocols

Protocol 1: pH Stability Study of Linalool Oxide in an Aqueous Formulation

Objective: To determine the effect of pH on the stability of linalool oxide in an aqueous-based formulation.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of linalool oxide in a suitable co-solvent (e.g., ethanol) to ensure its solubility in the aqueous medium.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 3 to 9 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Formulation Preparation: Add a known concentration of the linalool oxide stock solution to each buffer solution to create the final test formulations.

  • Stability Testing:

    • Divide each pH formulation into two sets of samples.

    • Store one set at room temperature (25°C ± 2°C) and the other under accelerated conditions (40°C ± 2°C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each sample.

    • Extract the linalool oxide from the aqueous formulation using a suitable organic solvent (e.g., hexane or ethyl acetate).

    • Analyze the extracted samples for the concentration of linalool oxide using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.[20][21]

  • Data Analysis: Plot the percentage of remaining linalool oxide against time for each pH and temperature condition to determine the degradation kinetics and identify the optimal pH range for stability.

Protocol 2: Evaluating the Efficacy of Antioxidants

Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of linalool oxide.

Methodology:

  • Prepare Base Formulation: Create a base formulation at the optimal pH determined from the pH stability study.

  • Incorporate Antioxidants: Divide the base formulation into several groups. To each group, add a different antioxidant (e.g., BHT, BHA, tocopherol) at a predetermined concentration. Include a control group with no antioxidant.

  • Accelerated Stability Testing:

    • Store all formulations under accelerated conditions (e.g., 40°C ± 2°C) in containers that allow for some headspace to simulate oxygen exposure.

    • Optionally, expose a parallel set of samples to UV light to assess photostability.

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), analyze the samples for linalool oxide concentration using a validated GC-MS method.[20][21]

    • Consider also monitoring for the appearance of specific oxidation byproducts if analytical standards are available.

  • Data Analysis: Compare the degradation rate of linalool oxide in the presence of different antioxidants to the control group to determine their protective efficacy.

Visualizing Degradation and Stabilization

Degradation Pathways

The following diagram illustrates the primary factors leading to the degradation of linalool oxide.

LO Linalool Oxide in Formulation Degradation Degradation Products (Off-Odors, Loss of Efficacy) LO->Degradation leads to Acid Acidic pH Acid->LO causes Alkali Alkaline pH Alkali->LO causes Oxygen Oxygen (Air Exposure) Oxygen->LO causes Light Light (UV Exposure) Light->LO causes Heat High Temperature Heat->LO causes

Caption: Primary degradation pathways for linalool oxide.

Stabilization Workflow

This workflow outlines a systematic approach to enhancing the stability of linalool oxide in formulations.

Start Start: Unstable Linalool Oxide Formulation pH_Opt 1. pH Optimization (Target: Neutral pH) Start->pH_Opt Add_AOX 2. Add Antioxidants (e.g., BHT, Tocopherol) pH_Opt->Add_AOX Add_Chelator 3. Add Chelating Agents (e.g., EDTA) Add_AOX->Add_Chelator Encapsulate 4. Consider Encapsulation (e.g., Cyclodextrin) Add_Chelator->Encapsulate Stability_Test 5. Conduct Accelerated Stability Testing Encapsulate->Stability_Test End Stable Formulation Stability_Test->End

Caption: Workflow for stabilizing linalool oxide.

References

  • Benchchem. Technical Support Center: Enhancing the Stability of Linalool Oxide in Formulations.
  • Cheméo. Chemical Properties of linalool oxide (CAS 1365-19-1).
  • Benchchem. A Comparative Guide to Analytical Methods for Linalool Oxide Detection.
  • Benchchem. Comparative Guide to Analytical Methods for Linalool Oxide Detection.
  • Current Overview of Cyclodextrin Inclusion Complexes of Volatile Oils and their Constituent. ResearchGate.
  • Benchchem. Technical Support Center: Enhancing the Stability of Linalool Oxide in Formulated Products.
  • MDPI. Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances.
  • PubChem. Linalool, oxide.
  • ScenTree. Linalool oxide (CAS N° 1365-19-1).
  • NIH. Flavour encapsulation: A comparative analysis of relevant techniques, physiochemical characterisation, stability, and food applications.
  • IJSDR. Microencapsulated Fragrances: A Review.
  • ResearchGate. Photodegradation of fragrance materials and triclosan in water: Direct photolysis and photosensitized degradation.
  • Google Patents. Method of encapsulating flavors and fragrances by controlled water transport into microcapsules.
  • Exploring the Role of Chelating Agents in Modern Cosmetic Formulations and Their Benefits.
  • Scent Journer. Perfume Discoloration: Uncovering The Science Behind Perfume's Transfo.
  • The Role of Chelating Agents in Cosmetic Formulations and Manufacturing Processes.
  • NIH. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review.
  • Cosmetics & Toiletries. Deciphering Chelating Agent Formulas.
  • Buchi.com. A whiff of microencapsulation of flavour and fragrances by spray drying.
  • What is a chelating agent and why is it used in cosmetic formulation.
  • ResearchGate. Complexation efficiency of cyclodextrins for volatile flavor compounds.
  • Matilda. Formation and stabilization mechanism of β-cyclodextrin inclusion complex with C10 aroma molecules.
  • R Discovery. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review.
  • BTSA. How to Protect Cosmetic Fragrances: The Essential Role of Natural Antioxidants.

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Optimizing reaction conditions for the epoxidation of linalool

Author: BenchChem Technical Support Team. Date: January 2026

An essential process in synthetic organic chemistry, the epoxidation of linalool serves as a gateway to a variety of valuable aroma compounds and chiral building blocks.[1] However, navigating the intricacies of this reaction to achieve high yield and selectivity can be challenging for even experienced researchers. The inherent reactivity of the starting material and the subsequent instability of the epoxide product demand a nuanced understanding of the reaction conditions.

This Technical Support Center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. Structured as a series of frequently asked questions and troubleshooting scenarios, this guide provides in-depth, field-proven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Which of linalool's double bonds is epoxidized and why?

Linalool possesses two distinct double bonds: a monosubstituted C1-C2 vinyl group and a trisubstituted C6-C7 double bond. The epoxidation reaction preferentially occurs at the C6-C7 position.[1][2] This regioselectivity is attributed to the higher nucleophilicity of the more electron-rich, trisubstituted double bond, which more readily attacks the electrophilic oxygen of the oxidizing agent.[1]

Q2: What is the primary product of linalool epoxidation, and why is it often difficult to isolate?

The primary product is 6,7-epoxylinalool (also known as linalool monoxide).[3] This intermediate is notoriously unstable, particularly in the presence of acid.[2] The tertiary hydroxyl group at the C3 position can act as an internal nucleophile, attacking the epoxide ring. This intramolecular cyclization is often spontaneous or easily catalyzed, leading to the formation of more stable five-membered (furanoid) and six-membered (pyranoid) linalool oxides.[3][4] Consequently, reaction conditions must be carefully controlled if the epoxide itself is the desired final product.

Q3: What are the most common reagents for linalool epoxidation?

A variety of reagents can be employed, each with specific advantages and disadvantages related to selectivity, reaction conditions, and safety.

Reagent/SystemTypical ConditionsAdvantagesDisadvantages
m-CPBA (m-Chloroperbenzoic acid)Dichloromethane (CH₂Cl₂), 0 °C[2]High reactivity, predictable selectivity.Stoichiometric waste, potential for acidic byproducts that catalyze epoxide rearrangement.[2]
Hydrogen Peroxide (H₂O₂) with CatalystVarious catalysts (e.g., Co/SiO₂, phosphotungstate), 30 °C[1][5]"Green" oxidant (water is the only byproduct), mild conditions.Catalyst synthesis and recovery may be required; can be less selective without an optimized catalyst.[6]
Peracetic Acid Various solvents, often at low temperatures.Effective and relatively inexpensive.Can generate strong acidic conditions, promoting rearrangement to linalool oxides.[2]
Biocatalysis (e.g., Enzymes, Microorganisms)Aqueous buffer, often around 30 °C[4]High selectivity, environmentally friendly.Slower reaction times, more complex setup and workup.[7]
Q4: How can the progress of the epoxidation reaction be monitored?

The reaction can be monitored using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing the volatile components of the reaction mixture. It allows for the separation and identification of linalool, the epoxide intermediate, and various linalool oxide isomers.[8]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the linalool starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the olefinic proton signals of linalool and the appearance of signals corresponding to the epoxide and other products.[9]

Troubleshooting Guide

This section addresses common issues encountered during the epoxidation of linalool.

Scenario 1: Low or No Conversion of Linalool

Question: I've run my reaction, but analysis shows a large amount of unreacted linalool. What could be the cause?

Answer: Low or no conversion typically points to an issue with the reagents or reaction conditions.

  • Cause 1: Inactive Oxidizing Agent: Peroxy acids like m-CPBA can degrade over time, especially if not stored properly (cool and dry). Hydrogen peroxide solutions can also lose their potency.

    • Solution: Verify the activity of your oxidizing agent. For m-CPBA, a simple iodometric titration can determine its active oxygen content. It is often best to use a fresh bottle of the reagent.

  • Cause 2: Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.

    • Solution: Ensure you are using at least one molar equivalent of the oxidizing agent relative to linalool. For less reactive systems, a slight excess (e.g., 1.1-1.2 equivalents) may be beneficial, but be cautious as this can lead to over-oxidation.

  • Cause 3: Inappropriate Reaction Temperature: Epoxidation reactions are often exothermic. While higher temperatures can increase the reaction rate, they can also promote the degradation of sensitive reagents. Conversely, a temperature that is too low may result in a sluggish or stalled reaction.

    • Solution: For m-CPBA reactions, maintaining the temperature at 0 °C is critical.[2] For catalytic systems, ensure the temperature is maintained at the optimized level for that specific catalyst (e.g., 30 °C for a cetylpyridinium peroxyphosphotungstate catalyst).[1]

  • Cause 4: Catalyst Deactivation (for catalytic systems): If you are using a heterogeneous or homogeneous catalyst, it may have lost its activity.

    • Solution: For reusable catalysts, ensure proper regeneration and handling procedures are followed between runs.[5] If using a new batch of catalyst, consider a small-scale test reaction to confirm its activity.

Scenario 2: Low Selectivity for 6,7-Epoxylinalool

Question: My linalool is consumed, but I'm getting a complex mixture of products, primarily linalool oxides, instead of the desired epoxide. How can I improve selectivity?

Answer: The formation of linalool oxides is the most common side reaction and is a direct consequence of the instability of the 6,7-epoxylinalool intermediate.[2][4]

  • Cause 1: Acidic Reaction or Workup Conditions: The presence of acid is the primary driver for the intramolecular cyclization of the epoxide to furanoid and pyranoid oxides.[2][10] This acid can be a byproduct of the peroxy acid reagent (e.g., m-chlorobenzoic acid from m-CPBA) or an intentionally added catalyst.

    • Solution A (Neutralize Acidity): During the workup, quench the reaction with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any acids present before extraction.[11]

    • Solution B (Buffered Conditions): Running the reaction in the presence of a buffer, like sodium bicarbonate or disodium hydrogen phosphate, can help maintain a neutral pH and suppress acid-catalyzed rearrangement.

    • Solution C (Use a Non-Acidic System): Employ catalytic systems that operate under neutral or basic conditions.

  • Cause 2: Over-oxidation: Using a large excess of the oxidizing agent can lead to the epoxidation of both double bonds, forming linalool diepoxide.[3]

    • Solution: Use a stoichiometric amount or only a slight excess (approx. 1.1 equivalents) of the oxidizing agent. Monitor the reaction closely and stop it once the starting material is consumed.

  • Cause 3: Inappropriate Solvent Choice: Protic solvents (e.g., methanol, water) can participate in the ring-opening of the epoxide, leading to diols or ether adducts.[6]

    • Solution: Use aprotic solvents like dichloromethane, chloroform, or ethyl acetate.[2][5]

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting common linalool epoxidation issues.

Experimental Protocols

Protocol 1: Epoxidation using m-CPBA

This protocol is adapted for the synthesis of linalool oxides, which involves an in-situ cyclization step.[2][12] If the goal is to isolate the epoxide, the addition of p-toluenesulfonic acid (PTSA) should be omitted and a basic workup should be performed immediately after linalool consumption.

A. Materials and Equipment:

  • (R)- or (S)-Linalool

  • m-Chloroperbenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • p-Toluenesulfonic acid (PTSA) (Optional, for cyclization)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

B. Procedure:

  • Dissolve linalool (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add m-CPBA (1.1 equivalents) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C and monitor the consumption of linalool by TLC or GC.

  • (Optional, for Linalool Oxides): Once the epoxidation is complete, add a catalytic amount of PTSA and continue stirring.[12]

  • Work-up: Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize acids.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Reaction Pathway Diagram

reaction_pathway linalool Linalool epoxide 6,7-Epoxylinalool (Unstable Intermediate) linalool->epoxide Epoxidation (e.g., m-CPBA) oxides Linalool Oxides (Furanoid & Pyranoid) epoxide->oxides Intramolecular Cyclization (Acid-Catalyzed)

Caption: The reaction pathway from linalool to linalool oxides.

Safety Precautions

  • Linalool: Combustible liquid.[13] Can cause skin and eye irritation and may cause allergic skin sensitization.[14][15] Linalool can form explosive peroxides upon prolonged exposure to air; it is recommended to add an antioxidant like BHT or α-tocopherol for storage.[16]

  • Oxidizing Agents: m-CPBA and concentrated hydrogen peroxide are strong oxidizers and can be explosive. Handle with extreme care behind a safety shield and avoid contact with metals.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16] All manipulations should be performed in a well-ventilated chemical fume hood.[13]

References

  • The Biosynthesis of Linalool Oxide: A Technical Guide - Benchchem.
  • Oxidation Mechanism and Toxicity Evolution of Linalool, a Typical Indoor Volatile Chemical Product - PubMed Central.
  • Phyto – Monoterpene linalool as precursor to synthesis epoxides and hydroperoxides as anti carcinogenic agents via thermal and photo chemical oxidation reactions - Arabian Journal of Chemistry.
  • Technical Guide: Formation of Linalool Oxides from Linalool Epoxides - Benchchem.
  • Epoxidation of 1) linalool to 2) linalool epoxide and 3–5) subsequent... - ResearchGate.
  • A Comparative Guide to Analytical Methods for Linalool Oxide Detection - Benchchem.
  • (a) Purification of linalool epoxide, and (b) linalyl acetate... - ResearchGate.
  • Versatile Synthesis of Linalool‐Derived Compounds via Catalytic Epoxidation and Ring Opening - ResearchGate.
  • A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide - MDPI.
  • QUANTITATIVE DETERMINATION OF LINALOOL USING THE REACTION OF EPOXIDATION WITH PEROXY DECANOIC ACID Blazheyevskiy Mykola, Bouhlal - eVNUIR.
  • Versatile Synthesis of Linalool-Derived Compounds via Catalytic Epoxidation and Ring Opening - KAUST Repository.
  • One-pot synthesis at room temperature of epoxides and linalool derivative pyrans in monolacunary Na7PW11O39-catalyzed oxidation reactions by hydrogen peroxide - RSC Publishing.
  • Linalool - Santa Cruz Biotechnology.
  • Protocol for the Stereospecific Synthesis of Linalool Oxides via Epoxidation and Cyclization - Benchchem.
  • Linalool 0425958 - The John D. Walsh Company.
  • Safety Data Sheet - Axxence Aromatic GmbH.
  • Development of a validated HS-GC-MS analytical method for the quantification of linalool oxide isomers in nanostructured formulations | Request PDF - ResearchGate.
  • Theoretical Investigation of Linalool Oxidation | Request PDF - ResearchGate.
  • ChemInform Abstract: Rearrangements of Epoxides of Linalool and Nerolidyl Acetate in Acid Media. | Request PDF - ResearchGate.
  • Safety data sheet - P. P. Sheth Aromas.
  • Supplementary Information - MPG.PuRe.
  • EP1205544A2 - Process for the production of linalool oxide or of linalool oxide containing mixtures - Google Patents.
  • Linalool: Human health tier II assessment.
  • 1H NMR-based analytical method: A valid and rapid tool for the epoxidation processes.
  • An HPLC method for the detection of hydro peroxides derived from linalyl acetate in citrus oils, using post-column luminol-mediated chemiluminescence detection - ResearchGate.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening - YouTube.
  • Reactions with and Attacking Epoxides (Worksheet Solutions Walkthrough) - YouTube.

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Validation & Comparative

A Comparative Technical Guide to cis- and trans-Linalool Oxide (Furanoid)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the diastereomeric furanoid forms of linalool oxide: cis-linalool oxide and trans-linalool oxide. As monoterpenoid ethers derived from the common plant volatile linalool, these isomers, despite their subtle structural differences, exhibit distinct physicochemical, sensory, and potentially biological properties. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple data sheet to explain the causality behind analytical choices and provide robust, field-tested methodologies for their study.

The Stereochemical Nuance: Why the Distinction Matters

Linalool oxides are significant contributors to the aromatic profiles of numerous botanical products, including tea, wine, and various essential oils.[1] The cyclization of linalool produces a five-membered furanoid ring, and the spatial orientation of the substituents around this ring gives rise to cis and trans diastereomers. This stereoisomerism is not a trivial academic point; it fundamentally dictates the molecule's interaction with its environment, from the active sites of olfactory receptors to the stationary phase of a gas chromatography column. For researchers in natural products chemistry, flavor science, or pharmacology, the ability to separate, identify, and quantify these specific isomers is critical for accurate characterization and understanding of biological or sensory effects.

Physicochemical and Analytical Properties: The Basis for Separation

The primary method for the separation and analysis of cis- and trans-linalool oxide is gas chromatography (GC), often coupled with mass spectrometry (GC-MS). The successful separation of these isomers is predicated on their differing physical properties, which influence their volatility and interaction with the GC stationary phase.

A key analytical differentiator is their boiling point and resulting retention index. On standard non-polar GC columns (e.g., DB-5), elution order is primarily governed by boiling point. The cis isomer, with a generally lower boiling point, typically elutes before the trans isomer.[2][3]

Table 1: Comparative Physicochemical and GC Data

Propertycis-Linalool Oxide (furanoid)trans-Linalool Oxide (furanoid)Reference
Molecular Formula C₁₀H₁₈O₂C₁₀H₁₈O₂[2][3]
Molecular Weight 170.25 g/mol 170.25 g/mol [2][3]
Boiling Point ~188 °C~201-202 °C[4]
Kovats Retention Index (Non-polar column) Typically lower (e.g., 1058-1076)Typically higher (e.g., 1067-1099)[5]
Mass Spectrum (Key m/z) Identical to trans isomer; major fragments at 59, 94, 43, 111, 68Identical to cis isomer; major fragments at 59, 94, 43, 111, 68

Note: While mass spectra are identical due to similar fragmentation patterns, chromatographic separation is the definitive method for isomer identification.

Sensory Profile: A Tale of Two Aromas

The structural difference between the two isomers has a profound impact on their perceived aroma. This distinction is a classic example of how stereochemistry governs interactions with human olfactory receptors.

  • cis-Linalool Oxide: Possesses a distinctly sweet, floral, and often described as creamy aroma.[6] Its presence is often associated with the pleasant floral notes in tea and wine.

  • trans-Linalool Oxide: Presents a contrasting profile that is more earthy, leafy, and woody.[7]

The ratio of these two isomers can therefore significantly alter the overall organoleptic profile of a natural extract or formulated product, making their individual quantification essential for quality control in the flavor and fragrance industries.

Experimental Protocol: HS-SPME-GC-MS for Quantification in Complex Matrices

This section details a robust, validated protocol for the analysis of cis- and trans-linalool oxide in a complex matrix like wine. The methodology is designed to be self-validating by explaining the scientific reasoning behind each step.

Rationale and Causality of Method Selection

Headspace Solid-Phase Microextraction (HS-SPME) is the chosen extraction technique due to its high sensitivity for volatile compounds, minimal use of solvents (aligning with green chemistry principles), and its ability to avoid interference from non-volatile matrix components (e.g., sugars, acids in wine).[8][9] By sampling the headspace, we selectively capture the volatile linalool oxides. The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is based on its broad affinity for a wide range of volatile and semi-volatile compounds, ensuring efficient trapping of the target analytes. Coupling this with GC-MS allows for excellent chromatographic separation and confident peak identification based on both retention time and mass spectral data.[10]

Materials & Reagents
  • Sample: Wine or other liquid matrix.

  • Standards: Certified reference standards of cis- and trans-linalool oxide (furanoid).

  • Internal Standard (IS): 4-Octanol or other suitable compound not endogenous to the sample.

  • SPME Fiber Assembly: DVB/CAR/PDMS, 50/30 µm thickness.

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • GC Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Sodium Chloride (NaCl): Analytical grade.

Step-by-Step Methodology
  • Sample Preparation:

    • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

    • Add 2 g of NaCl. Causality: This step increases the ionic strength of the aqueous solution, which decreases the solubility of the volatile organic analytes and promotes their partitioning into the headspace, a phenomenon known as the "salting-out" effect.

    • Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 100 mg/L solution in ethanol). Causality: The IS corrects for variations in extraction efficiency and injection volume, ensuring quantitative accuracy.

    • Immediately seal the vial tightly.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray with an incubation station.

    • Incubate the sample at 40°C for 15 minutes with agitation (e.g., 250 rpm). Causality: Incubation and agitation facilitate the equilibration of the analytes between the liquid phase and the headspace, ensuring reproducible extraction conditions.

    • Expose the conditioned SPME fiber to the headspace of the vial for 25 minutes at 40°C. Causality: This allows for the adsorption of the equilibrated volatile compounds from the headspace onto the fiber's stationary phase.

  • GC-MS Analysis:

    • Immediately after extraction, transfer the fiber to the GC inlet for thermal desorption.

    • Inlet Temperature: 250°C. Causality: This temperature ensures rapid and complete desorption of the analytes from the fiber into the GC column without causing thermal degradation.

    • Desorption Time: 5 minutes (Splitless mode to maximize sensitivity).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp at 3°C/min to 180°C, then ramp at 20°C/min to 240°C (hold for 5 min). Causality: The slow initial ramp ensures good separation of the highly volatile compounds, while the later, faster ramp reduces analysis time for less volatile components.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify peaks for cis- and trans-linalool oxide by comparing their retention times and mass spectra to those of the injected reference standards.

    • Quantify each isomer using the ratio of its peak area to the peak area of the internal standard against a previously established calibration curve.

Analytical Workflow Diagram

HS_SPME_GCMS_Workflow Workflow for Linalool Oxide Quantification cluster_prep 1. Sample Preparation cluster_extraction 2. HS-SPME cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing Sample 10 mL Wine NaCl Add 2g NaCl (Salting Out) Sample->NaCl IS Spike Internal Std. (Quantification) NaCl->IS Seal Seal Vial IS->Seal Incubate Incubate & Agitate (40°C, 15 min) Seal->Incubate Extract Expose SPME Fiber (25 min) Incubate->Extract Desorb Thermal Desorption (250°C) Extract->Desorb Separate GC Separation (Non-polar column) Desorb->Separate Detect MS Detection Separate->Detect Identify Identify by RT & MS Detect->Identify Quantify Quantify vs. IS Identify->Quantify

Caption: HS-SPME-GC-MS workflow for linalool oxide analysis.

Formation Pathway: Acid-Catalyzed Cyclization of Linalool

Linalool oxides are typically formed in nature and through chemical synthesis via the acid-catalyzed intramolecular cyclization of a linalool epoxide intermediate.[11][12] This reaction is not stereospecific and generally produces a mixture of isomers.

The process begins with the epoxidation of the 6,7-double bond of linalool.[13] Under acidic conditions, the epoxide ring is protonated and opens to form a tertiary carbocation. The hydroxyl group at C3 then acts as an internal nucleophile, attacking the carbocation at C6 to form the five-membered furanoid ring.[14] The stereochemical outcome (cis vs. trans) is determined by the conformation of the molecule during this ring-closing step.

Formation_Pathway Linalool Linalool Epoxidation Epoxidation (e.g., mCPBA) Linalool->Epoxidation Epoxide 6,7-Epoxylinalool (Intermediate) Epoxidation->Epoxide Acid_Catalysis Acid Catalysis (H⁺) Epoxide->Acid_Catalysis Carbocation Carbocation at C6 Acid_Catalysis->Carbocation Ring_Closure Nucleophilic Attack by C3-OH Carbocation->Ring_Closure Isomers Ring_Closure->Isomers cis_Oxide cis-Linalool Oxide (Furanoid) Isomers->cis_Oxide Path A trans_Oxide trans-Linalool Oxide (Furanoid) Isomers->trans_Oxide Path B

Caption: Acid-catalyzed formation of furanoid linalool oxides from linalool.

Conclusion and Future Perspectives

The comparative analysis of cis- and trans-linalool oxide (furanoid) reveals two compounds with identical chemical formulas but distinct identities in the analytical and sensory worlds. For researchers, understanding these differences is fundamental to accurately characterizing natural products, ensuring the quality of flavors and fragrances, and investigating potential biological activities. The HS-SPME-GC-MS method presented here offers a reliable and sensitive tool for their individual quantification.

Looking forward, research into the specific biological activities of the purified isomers is a promising frontier. While their role in aroma is well-established, their potential as signaling molecules, antimicrobial agents, or modulators of enzymatic pathways remains largely unexplored. Such studies, which depend on the robust analytical separation detailed herein, could unlock new applications for these specific stereoisomers in the fields of biotechnology and drug development.

References

  • Title: Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine Source: Molecules (MDPI) URL: [Link]

  • Title: Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices Source: Molecules (MDPI) URL: [Link]

  • Title: A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide Source: Chemistry (MDPI) URL: [Link]

  • Title: Structures of (S)-d 5 -linalool, and the furanoid and pyranoid linalool oxide isomers. Source: ResearchGate URL: [Link]

  • Title: Comparison of an Offline SPE-GC-MS and Online HS-SPME-GC-MS Method for the Analysis of Volatile Terpenoids in Wine Source: PubMed URL: [Link]

  • Title: Synthesis and characterization of cetylpyridinium peroxyphosphotungstate and their catalytic properties for linalool oxidation Source: Scientific Reports (Nature) URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

  • Title: Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine Source: ResearchGate URL: [Link]

  • Title: Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines Source: ACS Omega URL: [Link]

  • Title: Enantioselective GC separation of furanoid linalool oxide isomers in... Source: ResearchGate URL: [Link]

  • Title: The cis-Linalool Oxides (furanoid) Source: Leffingwell & Associates URL: [Link]

  • Title: The trans-Linalool Oxides (furanoid) Source: Leffingwell & Associates URL: [Link]

  • Title: Linalool oxide Source: NIST Chemistry WebBook URL: [Link]

  • Title: linalool oxide (furanoid) Source: The Good Scents Company URL: [Link]

  • Title: cis-Linalool oxide (furan) Source: NIST Chemistry WebBook URL: [Link]

  • Title: trans-Linalool oxide (furanoid) Source: NIST Chemistry WebBook URL: [Link]

  • Title: cis- and trans-Linalool oxide Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic vs. Natural Herboxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from a naturally sourced bioactive compound to a synthetically derived analogue is a critical milestone in drug development. This guide provides a comprehensive framework for the head-to-head biological validation of natural Herboxide, a potent anti-cancer agent, against its synthetic counterpart. We delve into the causality behind experimental choices, presenting self-validating protocols for assessing anti-proliferative, apoptotic, and anti-angiogenic activities. By integrating detailed methodologies, comparative data analysis, and mechanistic insights, this document serves as a technical manual for ensuring that synthetic Herboxide exhibits a biological activity profile equivalent to that of the natural product isolate, a crucial step for preclinical progression.

Introduction: The Synthetic Imperative for Natural Products

Natural products have long been a cornerstone of pharmacology, providing complex scaffolds with potent biological activities. Herboxide, a polyketide originally isolated from Streptomyces species, is a prime example. It demonstrates significant anti-tumor properties, primarily by inhibiting the spliceosome SF3B complex, a critical component of pre-mRNA processing.[1][2][3] This mechanism disrupts the maturation of mRNAs for proteins essential for cell survival and proliferation, making Herboxide a compound of high interest.

However, reliance on natural sourcing presents significant challenges for sustainable drug development, including low titers, batch-to-batch variability, and complex purification processes. Total synthesis offers a scalable, consistent, and economically viable alternative.[4][5][6] Yet, the successful synthesis of a complex molecule is only the first step. It is paramount to experimentally validate that the synthetic version is not merely chemically identical but, more importantly, biologically equivalent. Minor stereochemical differences or impurities arising from the synthetic route could drastically alter efficacy or introduce off-target toxicities.[7][8]

This guide outlines a rigorous, multi-assay approach to compare the biological activities of natural and synthetic Herboxide, ensuring a seamless and data-driven transition from bench-scale synthesis to preclinical evaluation.

Part 1: Overall Experimental Workflow

Before initiating biological assays, it is crucial to establish the identity and purity of both the natural and synthetic Herboxide lots via analytical methods such as HPLC, Mass Spectrometry, and NMR. Once purity is confirmed (typically >95%), a systematic biological comparison can proceed as outlined below.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: In Vitro Biological Assays cluster_2 Phase 3: Data Analysis & Conclusion a Obtain Natural Herboxide c Purity & Identity Confirmation (HPLC, MS, NMR) a->c b Synthesize Herboxide b->c d Anti-Proliferative Assay (MTT) c->d Test Compounds e Apoptosis Induction (Caspase-Glo 3/7) c->e Test Compounds f Anti-Angiogenesis (Tube Formation) c->f Test Compounds g Calculate IC50 Values & Compare Dose-Response d->g h Quantify Apoptosis & Angiogenesis Inhibition e->h f->h i Equivalency Assessment & Conclusion g->i h->i

Caption: Overall workflow for validating synthetic Herboxide.

Part 2: Comparative In Vitro Efficacy Assessment

Assay 1: Anti-proliferative Activity via MTT Assay

Rationale & Causality: The primary goal is to determine if synthetic Herboxide inhibits cancer cell proliferation with the same potency as the natural compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures cellular metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative proxy for cell viability.[10][11] By comparing the dose-response curves and calculating the half-maximal inhibitory concentration (IC50), we can precisely quantify and compare the cytotoxic potency of the two Herboxide variants.

  • Cell Seeding: Seed a human cancer cell line known to be sensitive to spliceosome inhibitors (e.g., HeLa or A549) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation: Prepare 2X serial dilutions of both natural and synthetic Herboxide in culture medium, ranging from a high concentration (e.g., 100 nM) to a low concentration (e.g., 0.1 nM).

  • Controls (Crucial for Self-Validation):

    • Vehicle Control: Medium with the same final concentration of the compound solvent (e.g., 0.1% DMSO). This establishes the baseline for 100% cell viability.

    • Positive Control: A known cytotoxic agent like Staurosporine (1 µM). This confirms the assay can detect cell death.

    • Untreated Control: Cells with medium only.

    • Media Blank: Wells with medium but no cells to measure background absorbance.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells (in triplicate).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[12] Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10][12]

CompoundIC50 (nM) ± SDR² of Curve Fit
Natural Herboxide5.2 ± 0.40.992
Synthetic Herboxide5.5 ± 0.60.989
Staurosporine (Control)15.8 ± 1.10.995

Interpretation: The IC50 values for natural and synthetic Herboxide are statistically indistinguishable, indicating equivalent anti-proliferative potency. The high R² values confirm a good fit for the dose-response curve.

Assay 2: Apoptosis Induction via Caspase-Glo® 3/7 Assay

Rationale & Causality: Many cytotoxic agents, including Herboxide, induce apoptosis (programmed cell death). A key event in this pathway is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[13][14] This cleavage releases aminoluciferin, which is utilized by luciferase to generate a luminescent signal directly proportional to caspase activity.[15][16] This "add-mix-measure" assay provides a highly sensitive confirmation that the observed cytotoxicity is mediated by apoptosis.[14]

  • Cell Seeding & Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol, using concentrations around the calculated IC50 (e.g., 5 nM and 10 nM). Incubate for a shorter period appropriate for apoptosis induction (e.g., 24 hours).

  • Controls:

    • Vehicle Control (0.1% DMSO): Establishes baseline caspase activity.

    • Positive Control (Staurosporine, 1 µM): A known apoptosis inducer to validate assay performance.

    • Untreated Control: Cells with medium only.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[14][16] Allow the reagent to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[13][14]

  • Incubation & Measurement: Mix the contents on a plate shaker for 2 minutes at 300-500 rpm. Incubate at room temperature for 1 hour to allow the signal to stabilize.

  • Measure luminescence using a plate-reading luminometer.

Treatment (24 hr)Relative Luminescence Units (RLU)Fold Change vs. Vehicle
Vehicle Control (0.1% DMSO)1,520 ± 1101.0
Natural Herboxide (10 nM)14,850 ± 9509.8
Synthetic Herboxide (10 nM)15,100 ± 1,2009.9
Staurosporine (1 µM)22,500 ± 1,80014.8

Interpretation: Both Herboxide forms induce a nearly identical and significant (~10-fold) increase in caspase-3/7 activity compared to the vehicle control, confirming they trigger apoptosis with equivalent efficacy.

Assay 3: Anti-Angiogenic Potential via Endothelial Tube Formation Assay

Rationale & Causality: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Herboxide's disruption of splicing can affect the expression of key pro-angiogenic factors like VEGF. The tube formation assay is a classic in vitro model of angiogenesis.[17] When endothelial cells (like HUVECs) are cultured on a basement membrane extract (BME), they rapidly form capillary-like structures.[18] The ability of a compound to inhibit this process is a strong indicator of anti-angiogenic potential.

  • Plate Coating: Thaw Basement Membrane Extract (e.g., Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate and incubate at 37°C for 30-60 minutes to allow it to solidify.[19]

  • Cell Preparation: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in low-serum medium at a concentration of 2 x 10⁵ cells/mL.

  • Treatment Preparation: In separate tubes, mix the HUVEC suspension with the test compounds:

    • Natural Herboxide (e.g., 20 nM)

    • Synthetic Herboxide (e.g., 20 nM)

    • Vehicle Control (0.1% DMSO)

    • Positive Control (e.g., Suramin 20 µM), a known angiogenesis inhibitor.

  • Cell Seeding: Carefully add 100 µL of each cell/compound mixture (20,000 cells) onto the surface of the solidified BME.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 6-12 hours.

  • Imaging & Analysis: Visualize the formation of tube networks using a phase-contrast microscope. Capture images from the center of each well. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Treatment (8 hr)Total Tube Length (% of Vehicle)Number of Nodes (% of Vehicle)
Vehicle Control (0.1% DMSO)100 ± 8.5100 ± 9.1
Natural Herboxide (20 nM)22.4 ± 4.118.5 ± 3.7
Synthetic Herboxide (20 nM)24.1 ± 3.820.1 ± 4.0
Suramin (20 µM)10.5 ± 2.58.2 ± 2.1

Interpretation: The data clearly shows that both natural and synthetic Herboxide potently inhibit endothelial tube formation to a similar degree, indicating comparable anti-angiogenic activity.

Part 3: Mechanistic Insight - Herboxide and the Spliceosome

Herboxide's mechanism of action involves binding to the SF3B1 subunit of the U2 snRNP within the spliceosome.[1][2] This binding event physically obstructs the conformational changes required for the stable association of the U2 snRNP with the intron's branch point sequence, effectively stalling spliceosome assembly at the A-complex stage.[3] This leads to an accumulation of unspliced pre-mRNA and ultimately, apoptosis. The biological assays described above serve as functional readouts of this molecular event.

G cluster_0 Spliceosome Assembly cluster_1 Downstream Cellular Effects E_complex E Complex A_complex A Complex E_complex->A_complex U2 snRNP Binding B_complex B Complex A_complex->B_complex Tri-snRNP Binding Apoptosis Apoptosis A_complex->Apoptosis Prolif_Inhibit Proliferation Inhibition A_complex->Prolif_Inhibit Angio_Inhibit Angiogenesis Inhibition A_complex->Angio_Inhibit Spliced_mRNA Spliced mRNA B_complex->Spliced_mRNA Catalysis Herboxide Herboxide (Natural or Synthetic) SF3B1 SF3B1 Subunit (on U2 snRNP) Herboxide->SF3B1 Binds to SF3B1->A_complex Blocks Transition to Stable A Complex

Caption: Herboxide's mechanism of action on the spliceosome.

Conclusion

This guide presents a structured, multi-faceted approach to rigorously validate the biological activity of synthetic Herboxide against its natural counterpart. The experimental data, derived from self-validating protocols for anti-proliferation, apoptosis, and angiogenesis, collectively demonstrate that the synthetic compound is biologically equivalent to the natural product. This equivalence is the cornerstone of trust for advancing a synthetic compound into more complex preclinical models and, ultimately, clinical development. By adhering to this validation framework, researchers can confidently bridge the gap between chemical synthesis and pharmacological application, accelerating the translation of promising natural products into therapeutic realities.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • MTT (Assay protocol). Protocols.io.[Link]

  • Angiogenesis Assays | Tube Formation Assay. ibidi GmbH.[Link]

  • Herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing. PubMed Central.[Link]

  • Herboxidiene Features That Mediate Conformation-Dependent SF3B1 Interactions to Inhibit Splicing. PubMed.[Link]

  • Identification of herboxidiene features that mediate conformation-dependent SF3B1 interactions to inhibit splicing. bioRxiv.[Link]

  • Caspase 3/7 Activity. Protocols.io.[Link]

  • Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. PubMed Central.[Link]

  • Real-Time Biological Annotation of Synthetic Compounds. Journal of the American Chemical Society.[Link]

  • Total Synthesis of a Natural Herbicide. ChemistryViews.[Link]

  • Biological Activity of Natural and Synthetic Compounds. PubMed Central.[Link]

  • Total Synthesis of the Natural Herbicide MBH‐001 and Analogues. ResearchGate.[Link]

  • Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI.[Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Anhydrolinalool Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. In the precise world of analytical chemistry, the adage "trust, but verify" is paramount. When quantifying a specific analyte like anhydrolinalool oxide—a key volatile compound in fragrance, flavor, and pharmaceutical contexts—the reliability of our data is the bedrock of quality and safety. This guide provides an in-depth, objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors.

This is not merely a list of protocols. It is a strategic guide grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4] We will explore the causality behind our experimental choices, establish a self-validating system for cross-validation, and present the data to help you select the most appropriate method for your specific application.

Pillar 1: Understanding the Analyte and the Analytical Challenge

Anhydrolinalool oxide (C₁₀H₁₆O) is a volatile terpene ether, also known as dehydroxylinalool oxide.[5][6][7] Its volatility makes Gas Chromatography (GC) an intuitive choice for analysis.[8][9] However, the core challenge with many terpenes is their potential for thermal degradation. The high temperatures required in a GC inlet can cause isomerization or degradation of the target analyte, leading to inaccurate quantification.[10][11] This potential instability is the primary driver for cross-validating with a non-thermal method like HPLC, which operates at or near ambient temperatures.[8][12]

Pillar 2: The Methodologies - A Tale of Two Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[9][13] When coupled with a Mass Spectrometer (MS), it provides highly specific identification based on the mass-to-charge ratio of the compound and its fragmentation pattern.[14][15]

  • Expert Rationale: For anhydrolinalool oxide, a non-polar or mid-polarity column (e.g., DB-5ms) is a common starting point for robust separation. The critical parameter is the inlet temperature; it must be optimized to be low enough to prevent thermal degradation while ensuring complete and rapid volatilization of the analyte.[11][16] For quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by focusing only on characteristic ions of anhydrolinalool oxide.

High-Performance Liquid Chromatography (HPLC): The Versatile Cross-Check

HPLC separates compounds based on their polarity and differential partitioning between a liquid mobile phase and a solid stationary phase.[12][13] Its key advantage here is the absence of high heat, thus preserving the integrity of thermally labile molecules.[8]

  • Expert Rationale: A reversed-phase C18 column is the standard for separating moderately non-polar compounds like anhydrolinalool oxide.[17][18] The mobile phase, typically a gradient of water and an organic solvent like acetonitrile, is optimized to achieve a sharp, symmetrical peak. Detection via a Diode Array Detector (DAD) is possible if the compound possesses a suitable chromophore, but coupling to a Mass Spectrometer (LC-MS) provides far superior sensitivity and specificity, making it the preferred choice for trace-level analysis and confirmation.[17]

Pillar 3: The Cross-Validation Protocol - A Self-Validating System

The objective of this protocol is to rigorously validate both a GC-MS and an HPLC-MS method for the quantification of anhydrolinalool oxide, following the globally recognized ICH Q2(R2) guidelines.[19][20][21] This ensures that both methods are suitable for their intended purpose and that their results can be confidently compared.

Experimental Workflow

The overall workflow involves parallel analysis of identically prepared standards and samples across both instrumental platforms to generate a robust comparative dataset.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Parallel Analysis cluster_data Phase 3: Data Evaluation & Comparison stock Stock Solution (Anhydrolinalool Oxide) cal_standards Calibration Standards (Serial Dilution) stock->cal_standards qc_samples QC Samples (Spiked Matrix at L, M, H) stock->qc_samples gc_ms GC-MS Analysis cal_standards->gc_ms Inject hplc_ms HPLC-MS Analysis cal_standards->hplc_ms Inject qc_samples->gc_ms Inject qc_samples->hplc_ms Inject validation_params Calculate Validation Parameters (Linearity, Accuracy, Precision, etc.) gc_ms->validation_params hplc_ms->validation_params comparison Direct Method Comparison & Statistical Analysis validation_params->comparison

Caption: Cross-validation workflow from sample preparation to data analysis.

Detailed Experimental Protocols

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of anhydrolinalool oxide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards at concentrations spanning the expected analytical range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • QC Samples: Prepare QC samples by spiking a representative blank matrix (e.g., a placebo formulation, essential oil base) with the stock solution to achieve low, medium, and high concentrations (e.g., 0.75, 25, 75 µg/mL). Prepare these in triplicate.

2. Protocol 1: GC-MS Analysis

  • Instrumentation: Gas chromatograph with a mass spectrometer (e.g., Agilent 8890/5977).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 200°C (or lowest possible temperature that provides good peak shape).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: Start at 60°C (hold 2 min), ramp to 220°C at 10°C/min (hold 5 min).

  • MS Parameters:

    • Ion Source Temp: 230°C.

    • Mode: Selected Ion Monitoring (SIM). Select 3-4 characteristic ions for anhydrolinalool oxide for quantification and qualification.

  • Injection: 1 µL, splitless mode.

3. Protocol 2: HPLC-MS Analysis

  • Instrumentation: HPLC or UHPLC system with a mass spectrometer (e.g., Waters Acquity with a Xevo TQ-S).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM). Optimize precursor ion → product ion transitions for anhydrolinalool oxide.

  • Injection: 5 µL.

Validation Parameters: The Logic of Trustworthiness

The validation process assesses several interconnected performance characteristics as mandated by ICH guidelines.[19][22] Each parameter provides a different layer of confidence in the method's performance.

Caption: Logical relationships of key analytical validation parameters.

Pillar 4: Data Interpretation & Comparative Analysis

After executing the protocols, the performance of each method is evaluated. The following table summarizes the expected performance characteristics based on literature data for similar terpene analyses.[17][23][24]

Validation ParameterGC-MS (SIM Mode)HPLC-MS (MRM Mode)Acceptance Criteria (Typical)
Linearity (R²) ≥ 0.995≥ 0.995≥ 0.99
Linear Range (µg/mL) 0.1 - 1000.1 - 100Application-dependent
Accuracy (% Recovery) 90 - 110%95 - 105%80 - 120%
Precision (RSD%)
- Repeatability (Intra-day)< 10%< 5%< 15%
- Intermediate (Inter-day)< 15%< 10%< 15%
LOD (µg/mL) ~0.03~0.03Reportable
LOQ (µg/mL) ~0.1~0.1Reportable
Senior Scientist's Analysis
  • Accuracy & Precision: Both methods are expected to demonstrate excellent accuracy and precision, falling well within the typical acceptance criteria.[20] The HPLC-MS method may show slightly better precision due to the highly controlled liquid-phase injection process compared to the potential variability in splitless GC injections.

  • Sensitivity (LOD/LOQ): When using mass spectrometric detection in targeted modes (SIM for GC, MRM for HPLC), both techniques can achieve comparable and excellent levels of sensitivity, suitable for trace analysis.

  • Specificity: The use of mass spectrometry in both methods provides a high degree of specificity, ensuring that the signal is from anhydrolinalool oxide and not from an interfering matrix component.[20][22] This is a significant advantage over methods relying solely on UV or Flame Ionization Detection (FID).

  • Robustness & Practicality:

    • GC-MS: This method is generally faster and involves less solvent consumption. However, the risk of thermal degradation remains its primary vulnerability. Any discrepancy in results between the two methods, particularly lower values from GC-MS, should prompt an investigation into on-instrument degradation.

    • HPLC-MS: This method is the definitive choice for confirming results and serves as an orthogonal technique to rule out thermal effects. While potentially having longer run times and higher solvent costs, its gentle analytical conditions provide a higher degree of confidence in the measured concentration of the intact molecule.

Conclusion and Recommendations

This guide demonstrates that both GC-MS and HPLC-MS are powerful and reliable techniques for the quantification of anhydrolinalool oxide. A successful cross-validation, yielding comparable data within acceptable statistical limits, provides the highest level of confidence in your analytical results.

Final Recommendations:

  • For Routine QC & High-Throughput Screening: A validated GC-MS method is often preferred due to its speed and efficiency, provided that thermal stability has been thoroughly investigated and ruled out as a significant issue.

  • For Reference Method & Problem Investigation: A validated HPLC-MS method should be considered the reference technique. It is indispensable for confirming the accuracy of GC-MS results, analyzing unknown or complex matrices, and quantifying any potentially thermally sensitive compounds.

  • The Principle of Orthogonality: Employing both methods in your development and validation strategy is not redundant; it is a hallmark of robust science. Using two techniques based on different separation principles (volatility vs. polarity) provides an orthogonal verification that is scientifically sound and regulatorily defensible.

By embracing this comprehensive approach to cross-validation, you ensure the integrity of your data and the quality of your products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
  • International Council for Harmonis
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. GenTech Scientific.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • AIT. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. AIT.
  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
  • Blog - News. (2024). GC Vs.
  • Cannabis Science and Technology. (2025). Quantifying Terpenes in Hydrodistilled Cannabis sativa Essential Oil with GC-MS. Cannabis Science and Technology.
  • BenchChem. A Comparative Guide to Analytical Methods for Linalool Oxide Detection. BenchChem.
  • Wiley Online Library. (2025). HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. PMC - NIH.
  • ResearchGate. (2026). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique.
  • Benchchem.
  • The Good Scents Company. (Z)-dehydroxylinalool oxide, 54750-69-5. The Good Scents Company.
  • SIELC Technologies. Separation of Linalool oxide on Newcrom R1 HPLC column. SIELC Technologies.
  • NIST. cis-Anhydrolinalool oxide. NIST WebBook.
  • NIST. cis-Anhydrolinalool oxide. NIST WebBook.
  • Benchchem.
  • Benchchem. Technical Support Center: Gas Chromatography (GC) Analysis of Linalool Oxides. BenchChem.
  • The Good Scents Company. dehydroxylinalool oxide, 13679-86-2. The Good Scents Company.
  • ResearchGate. (2025). A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba.

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"Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-" in different plant species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Chemistry of a Signature Floral Scent

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, more commonly known as lilac alcohol , is a monoterpenoid that contributes significantly to the characteristic floral and spicy aroma of many plant species.[1][2] As a volatile organic compound (VOC), it plays a crucial role in plant-pollinator interactions.[3][4] Structurally, it is a tetrahydrofuran derivative, an oxygen-containing five-membered heterocyclic compound, which distinguishes it from many purely hydrocarbon-based terpenes.[2][5] This guide provides a comparative analysis of lilac alcohol and its biosynthetic precursor, linalool, detailing their occurrence, analytical methodologies for their study, and the causal reasoning behind these experimental choices.

The complexity of lilac alcohol arises from its multiple chiral centers, leading to the existence of several stereoisomers, each with potentially unique olfactory properties and biological activities.[6][7][8] Research has shown that plants often produce a species-specific blend of these isomers.[6] Understanding the distribution and biosynthesis of these specific isomers is paramount for applications ranging from fragrance formulation to the development of novel semiochemicals for pest management.

Occurrence and Distribution in the Plant Kingdom

Lilac alcohol and its related aldehyde form are signature components in the floral scent of common lilac (Syringa vulgaris), from which they derive their name.[9][10][11] However, their presence is not limited to this species. Enantioselective gas chromatography has enabled the detection of various stereoisomers of lilac alcohol and lilac aldehyde in a diverse range of plants.

Notably, species within the Actinidia (kiwifruit) genus are significant producers of lilac compounds.[3][12][13][14] Studies on Actinidia arguta have been particularly insightful, revealing that these flowers not only produce lilac alcohols but also a previously unreported derivative, lilac alcohol epoxide.[14] The presence and ratios of these compounds can vary significantly even between different genotypes of the same species.[3]

Plant SpeciesCompound(s) DetectedKey FindingsReference
Syringa vulgaris (Common Lilac)Lilac Aldehyde & Lilac Alcohol Stereoisomers(E)-ocimene is the major component, but lilac compounds are most characteristic of the scent profile.[11]
Actinidia arguta (Hardy Kiwi)Linalool, Lilac Aldehyde, Lilac Alcohol, Lilac Alcohol EpoxidesBiosynthesis from (S)-linalool is highly selective. Most (97%) of the lilac compounds are found in the petals.[12]
Silene latifolia (White Campion)Lilac Aldehyde IsomersThis monoterpene is a key floral scent compound for attracting the pollinator moth Hadena bicruris.[7]
Various (15 species study)Linalool, Lilac Aldehyde & Lilac Alcohol StereoisomersSpecies-specific patterns of stereoisomers were observed across all plants studied.[6]
Myrtus communis (Common Myrtle)2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, cis- (Linalool Oxide)Reported presence of a lilac alcohol-related furanoid structure.[15]

Comparative Analysis: Lilac Alcohol vs. Linalool

A meaningful comparison can be drawn between lilac alcohol and its direct biosynthetic precursor, linalool . Linalool is one of the most common terpene alcohols found in nature, present in over 200 species of plants and contributing a floral, spicy scent to many of them.[1]

FeatureLilac Alcohol Linalool Scientific Rationale
Chemical Structure Tetrahydrofuran ring (cyclic ether)Acyclic monoterpenoid alcoholThe cyclization and oxidation of linalool to form lilac alcohol represents a key metabolic diversification, creating a more complex structure with different chemical properties.[4][12]
Biosynthesis Derived from the oxidation and cyclization of linalool.[12][13]Formed from geranyl pyrophosphate (GPP) via linalool synthase (LIS).[1]This precursor-product relationship is fundamental. Studying both compounds provides a more complete picture of the plant's secondary metabolism.
Stereochemistry High complexity with 8 possible stereoisomers for both alcohol and aldehyde forms.[6][7]Exists as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol).The enzymatic processes in plants are often highly stereospecific. Actinidia arguta, for instance, selectively uses (S)-linalool to produce (5'S)-configured lilac compounds.[12][13]
Analytical Challenge Requires advanced enantioselective chromatography to resolve all stereoisomers.[6][8]Enantiomers can be separated by chiral GC columns, but it is less complex than resolving 8 isomers.The structural similarity and number of isomers for lilac alcohol demand higher resolution analytical techniques for accurate quantification and identification.
Biosynthetic Pathway Overview

The formation of lilac compounds from linalool is a critical metabolic process in the flowers of certain species. This pathway demonstrates nature's ability to generate chemical diversity from a common precursor.

G GPP Geranyl Pyrophosphate LIS Linalool Synthase (LIS) GPP->LIS Linalool (S)-Linalool LIS->Linalool Ox1 Oxidation Linalool->Ox1 Enantioselective Step Hydroxylinalool (S)-8-Hydroxylinalool Ox1->Hydroxylinalool Ox2 Oxidation Hydroxylinalool->Ox2 Oxolinalool 8-Oxolinalool Ox2->Oxolinalool Cyclization Cyclization / Reduction Oxolinalool->Cyclization Lilac Lilac Aldehydes & Lilac Alcohols Cyclization->Lilac

Caption: Biosynthetic conversion of (S)-Linalool to Lilac compounds.

Validated Protocol: Extraction and Analysis of Floral Volatiles

This section details a robust, self-validating protocol for the qualitative and quantitative analysis of lilac alcohol and linalool from floral tissue, employing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is preferred for its sensitivity, minimal sample preparation, and solvent-free nature, which is ideal for capturing the true profile of emitted volatiles.

Objective: To identify and quantify stereoisomers of lilac alcohol and linalool from plant floral tissue.

Materials:

  • Floral tissue (e.g., Syringa or Actinidia petals)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • GC-MS system equipped with an enantioselective column (e.g., a cyclodextrin-based chiral column)

  • Internal standard (IS) solution (e.g., nonyl acetate in methanol, 10 ng/µL)

  • Authentic standards for all identifiable stereoisomers of lilac alcohol and linalool for calibration.

Methodology:

  • Sample Preparation (The "Why"):

    • Weigh 0.5 g (± 0.01 g) of fresh floral petals into a 20 mL headspace vial. Rationale: A consistent sample mass is critical for reproducible quantitative analysis. Petals are often the primary site of volatile production.[12]

    • Spike the sample with 1 µL of the internal standard (IS) solution. Rationale: The IS corrects for variations in extraction efficiency and injection volume, which is a cornerstone of a self-validating system.

    • Immediately seal the vial. Prepare a blank vial (empty) and a matrix blank (sample without IS) for quality control. Rationale: Blanks ensure that no contamination is introduced from the system or environment.

  • HS-SPME Extraction (The "Why"):

    • Place the vial in a heating block or autosampler incubator set to 50°C. Equilibrate for 10 minutes. Rationale: Gentle heating increases the vapor pressure of the semi-volatile compounds, enhancing their concentration in the headspace for more efficient extraction without causing thermal degradation.

    • Expose the SPME fiber to the headspace for 30 minutes under continued incubation at 50°C. Rationale: This duration allows for equilibrium or near-equilibrium to be reached between the analytes in the headspace and the fiber coating, ensuring maximum and reproducible adsorption.

  • GC-MS Analysis (The "Why"):

    • Immediately desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode. Rationale: High temperature ensures rapid and complete transfer of analytes from the fiber to the column. Splitless mode maximizes sensitivity for trace-level compounds.

    • GC Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 3°C/min, then ramp to 240°C at 10°C/min (hold 5 min). Rationale: A slow initial ramp is crucial for separating volatile isomers on a chiral column. The second, faster ramp efficiently elutes less volatile compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40-350. Rationale: 70 eV is the standard energy for creating reproducible mass spectra that can be compared against libraries (e.g., NIST) for tentative identification.

  • Data Analysis and Validation (The "Why"):

    • Identification: Confirm compound identity by comparing the retention time with that of an authentic standard and matching the mass spectrum against a reference library.[16]

    • Quantification: Construct a multi-point calibration curve for each analyte using the authentic standards. Calculate the concentration in the original sample based on the peak area ratio of the analyte to the internal standard.

    • System Suitability: Before running samples, inject a standard mixture to verify column resolution, peak shape, and detector sensitivity. This ensures the system is performing correctly.

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 HS-SPME Extraction cluster_2 GC-MS Analysis cluster_3 Data Processing a Weigh 0.5g Floral Tissue b Spike with Internal Standard a->b c Seal Vial b->c d Equilibrate at 50°C (10 min) c->d e Expose SPME Fiber (30 min) d->e f Thermal Desorption in GC Inlet (250°C) e->f g Chiral Column Separation f->g h Mass Spectrometry Detection (EI, 70 eV) g->h i Peak Integration & Spectral Matching h->i j Quantification via Calibration Curve i->j

Sources

A Comparative Guide to the Cytotoxicity of Furanoid Monoterpenes and Other Terpene Classes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Terpenoids represent the largest and most structurally diverse class of plant secondary metabolites, with a vast range of applications in flavors, fragrances, and medicine.[1] Their potential as therapeutic agents, particularly in oncology, has garnered significant scientific interest.[2][3] These compounds are classified based on the number of five-carbon isoprene units they contain, leading to groups such as monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20).[1] Within this broad family, furanoid monoterpenes, characterized by the presence of a furan ring, represent a unique chemical scaffold whose cytotoxic potential is an active area of investigation.

This guide provides a comparative analysis of the cytotoxic effects of furanoid monoterpenes against other classes of terpenes. We will delve into quantitative experimental data, explore the underlying molecular mechanisms, and provide detailed protocols for assessing cytotoxicity, offering a comprehensive resource for researchers in drug discovery and development.

Section 1: The Cytotoxic Profile of Furanoid Monoterpenes

Furanoid monoterpenes are a distinctive subgroup of C10 terpenes featuring a furan moiety. This structural feature significantly influences their chemical reactivity and biological activity. Key examples include perillaldehyde, dehydroperillic acid, and the furanosesquiterpenoid ipomeamarone.

Perillaldehyde (PALD) and its derivatives are among the most studied furanoid monoterpenes. Research has shown that perillaldehyde exhibits dose- and time-dependent inhibition of proliferation in human carcinoma cell lines.[4] For instance, against BroTo (bronchial) and A549 (lung) cancer cells, perillaldehyde demonstrated a 50% inhibitory concentration (IC50) of 3 mM after a 24-hour incubation.[4] Its mechanism of action involves arresting the cell cycle in the G1 phase.[4]

Modifications to the perillaldehyde structure can dramatically enhance its cytotoxic potency. Perillaldehyde 1,2-epoxide , an oxidized derivative, shows significantly greater activity. It induced potent cytotoxic effects against a panel of human cancer cell lines with IC50 values in the micromolar range:

  • 9.70 µM against HL-60 (leukemia)

  • 16.14 µM against OVCAR-8 (ovarian)

  • 21.99 µM against SF-295 (glioblastoma)

  • 23.61 µM against HCT-116 (colon)[5][6]

This derivative appears to induce cell death through a combination of apoptosis and necrosis.[5][6] Another related compound, dehydroperillic acid , was found to be highly cytotoxic to A549 lung cancer cells with an IC50 of 125 μg/mL, acting through the promotion of apoptosis.[7]

It is also important to note ipomeamarone , a furanosesquiterpenoid (a C15 terpene with a furan ring), which is produced by sweet potatoes in response to microbial infection.[8] While not typically explored for anticancer effects, its significant liver and lung toxicity in mammals underscores the potent biological activity that the furan moiety can confer.[8][9]

Section 2: Cytotoxicity of Other Terpene Classes for Comparison

To contextualize the activity of furanoid monoterpenes, it is essential to compare them with other well-studied terpene classes.

Non-Furanoid Monoterpenes

This diverse group includes acyclic and cyclic compounds that are prevalent in essential oils.

  • Perillyl Alcohol (POH): As the alcohol analog of perillaldehyde, POH provides a direct structural comparison. It is considerably more potent, with an IC50 of 1 mM against BroTo and A549 cells, and it actively induces apoptosis.[4] This suggests that the alcohol functional group is more effective at inducing cytotoxicity than the aldehyde in this particular scaffold.

  • Linalool: This acyclic monoterpene demonstrates potent activity against OECM 1 oral cancer cells with an IC50 of 10 µM.[7] However, its potency is lower against other cell lines, with IC50 values of 224 µM (T-47D breast cancer), 222 µM (SW 620 colorectal cancer), and 290 µM (HepG2 liver cancer).[7] Its mechanisms include cell cycle arrest and apoptosis induction via modulation of the PI3K/Akt pathway.[7]

  • Carvone: This cyclic monoterpene shows a potent antiproliferative effect against KMS-5 myeloma cancer cells with an IC50 of 20 µM, triggering apoptosis and G2/M cell cycle arrest.[10]

Sesquiterpenes (C15)

Composed of three isoprene units, sesquiterpenes are a large and structurally complex class.[1] Many, particularly sesquiterpene lactones, are known for their cytotoxic effects, which are often attributed to the presence of an α-methylene-γ-lactone moiety that can alkylate biological macromolecules. While a detailed analysis is beyond the scope of this guide, their potency often falls within the low micromolar range, making them a benchmark for natural product cytotoxicity.

Section 3: Comparative Analysis and Structure-Activity Insights

The quantitative data reveals a wide spectrum of cytotoxic potency among terpenes. Direct comparison highlights critical structure-activity relationships.

Terpene/DerivativeClassCancer Cell LineIC50 ValuePrimary Mechanism(s)
Perillaldehyde Furanoid MonoterpeneBroTo, A5493 mM (3000 µM)[4]G1 Cell Cycle Arrest[4]
Perillaldehyde 1,2-epoxide Furanoid MonoterpeneHL-609.70 µM[5][6]Apoptosis, Necrosis[5][6]
Perillaldehyde 1,2-epoxide Furanoid MonoterpeneOVCAR-816.14 µM[5][6]Apoptosis, Necrosis[5][6]
Dehydroperillic acid Furanoid MonoterpeneA549125 µg/mL[7]Apoptosis[7]
Perillyl Alcohol MonoterpeneBroTo, A5491 mM (1000 µM)[4]Apoptosis[4]
Linalool MonoterpeneOECM 110 µM[7]Cell Cycle Arrest, Apoptosis[7]
Carvone MonoterpeneKMS-5 Myeloma20 µM[10]Apoptosis, G2/M Arrest[10]

Key Insights:

  • Potency Varies Dramatically: Unmodified perillaldehyde is a relatively weak cytotoxic agent, with IC50 values in the millimolar range. This is significantly less potent than other monoterpenes like linalool and carvone, which are active in the low micromolar range.

  • Functional Group Modification is Key: The stark difference in potency between perillaldehyde (IC50 = 3000 µM) and perillaldehyde 1,2-epoxide (IC50 ≈ 10-24 µM) is striking. The addition of the epoxide ring increases cytotoxicity by over 100-fold, transforming a weakly active compound into a potent one. This highlights a critical direction for medicinal chemistry optimization.

  • Furanoid vs. Non-Furanoid: Based on the available data, the mere presence of a furan ring does not guarantee high cytotoxicity (e.g., perillaldehyde). However, when incorporated into an optimized structure (e.g., with an epoxide), the resulting molecule can be highly potent.

Section 4: Experimental Design & Methodologies

The reliable assessment of cytotoxicity is fundamental to comparative analysis. The choice of assay and experimental design directly impacts the quality and interpretation of the data. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2]

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram and protocol outline a standard workflow for evaluating the cytotoxicity of a terpene using the MTT assay.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis culture 1. Cell Culture (e.g., A549, HCT-116) Maintain log-phase growth harvest 2. Cell Harvesting Trypsinize, count cells, and assess viability culture->harvest seed 3. Plate Seeding Seed cells in 96-well plates at optimal density (e.g., 5x10^3 cells/well) harvest->seed prepare_cpd 4. Compound Preparation Prepare serial dilutions of terpene in culture medium treat 5. Cell Treatment Add compounds to wells. Include vehicle control (e.g., DMSO) and untreated control prepare_cpd->treat incubate 6. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_mtt 7. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) Incubate for 2-4 hours solubilize 8. Solubilize Formazan Add solubilizing agent (e.g., DMSO) to dissolve purple crystals add_mtt->solubilize read 9. Measure Absorbance Read plate on a microplate reader (e.g., at 570 nm) solubilize->read analyze 10. Data Analysis Calculate % viability vs. control. Determine IC50 value using non-linear regression read->analyze

Caption: Standard workflow for assessing terpene cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Causality and Self-Validation: This protocol is designed to be self-validating through the inclusion of multiple controls. The 'untreated' control establishes the baseline for 100% viability, while the 'vehicle control' (e.g., DMSO) accounts for any cytotoxic effects of the solvent used to dissolve the terpene. A positive control (e.g., a known cytotoxic drug like Doxorubicin) can also be included to validate the assay's responsiveness.

  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue to exclude non-viable cells).

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL) in a complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test terpene in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the final desired concentrations. The final solvent concentration should be kept constant and low (typically <0.5%) across all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, or fresh medium (untreated control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals. The rationale here is that only metabolically active cells with functional mitochondrial reductase enzymes can perform this conversion.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Section 5: Mechanistic Insights - Terpene-Induced Apoptosis

A recurring mechanism of action for cytotoxic terpenes is the induction of apoptosis, or programmed cell death.[2][11] This is a highly regulated process crucial for eliminating damaged or cancerous cells.[12] Many terpenes exert their effects by modulating the intrinsic (mitochondrial) apoptosis pathway.

This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. Cytotoxic stress, induced by terpenes, can lead to the upregulation of pro-apoptotic proteins, which permeabilize the mitochondrial outer membrane. This releases cytochrome c into the cytoplasm, which then activates a cascade of cysteine proteases called caspases (e.g., Caspase-9 and the executioner Caspase-3), ultimately leading to controlled cell dismantling.[7]

G cluster_pathway Intrinsic Apoptosis Pathway terpene Cytotoxic Terpene (e.g., Linalool, Carvone) bcl2 Bcl-2 (Anti-apoptotic) Inhibits Bax/Bak terpene->bcl2 Inhibits bax Bax (Pro-apoptotic) Promotes pore formation terpene->bax Activates bcl2->bax mito Mitochondrion bax->mito Forms pores in mitochondrial membrane cyt_c Cytochrome c Release mito->cyt_c cas9 Caspase-9 (Initiator) cyt_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: The intrinsic apoptosis pathway often targeted by cytotoxic terpenes.

Conclusion

This guide demonstrates that while furanoid monoterpenes are a chemically interesting class, their intrinsic cytotoxicity can be modest. However, strategic chemical modifications, such as epoxidation, can elevate their potency to levels comparable with or exceeding that of other highly active monoterpenes. The significant disparity in IC50 values between perillaldehyde and its epoxide highlights the immense potential of targeted medicinal chemistry to unlock the therapeutic value of natural product scaffolds.

The primary mechanism of action for many cytotoxic terpenes involves the induction of apoptosis, making this a critical pathway to study when evaluating new compounds. Standardized and well-controlled in vitro assays, such as the MTT protocol detailed here, are indispensable tools for generating the reliable, quantitative data needed to compare candidates and guide future drug development efforts. Further research should focus on synthesizing and evaluating novel furanoid terpene derivatives to better understand their structure-activity landscape and potential as next-generation anticancer agents.

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  • (PDF) Acute toxicity of ipomeamarone, a phytotoxin isolated from the injured sweet potato. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Perillaldehyde 1,2-epoxide Loaded SLN-Tailored mAb: Production, Physicochemical Characterization and In Vitro Cytotoxicity Profi. (2020). CORE. Retrieved January 18, 2026, from [Link]

  • The Anticancer Activities of Natural Terpenoids That Inhibit Both Melanoma and Non-Melanoma Skin Cancers. (2023). MDPI. Retrieved January 18, 2026, from [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Oliveira, D. R. (2014). Antitumor Activity of Monoterpenes Found in Essential Oils. BioMed Research International, 2014, 953451. [Link]

  • Antitumor Activity of Monoterpenes Found in Essential Oils. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Cytotoxic Activity of Wild Plant and Callus Extracts of Ageratina pichinchensis and 2,3-Dihydrobenzofuran Isolated from a Callus Culture. (2022). MDPI. Retrieved January 18, 2026, from [Link]

  • Perillaldehyde synergizes with ferroptosis inducers to promote ferroptotic cell death in gastric cancer. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Research progress on detection methods of ipomeamarone content in sweet potato. (n.d.). Baidu. Retrieved January 18, 2026, from [Link]

  • Monoterpenes as Anticancer Therapeutic Agents. (2021). Encyclopedia MDPI. Retrieved January 18, 2026, from [Link]

  • Toxic Ipomeamarone accumulation in healthy parts of sweetpotato (Ipomoea batatas L. Lam) storage roots upon infection by Rhizopus stolonifer. (n.d.). CGSpace. Retrieved January 18, 2026, from [Link]

  • Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Evaluation of cytotoxic and antitumor activity of perillaldehyde 1,2-epoxide. (2018). Academic Journals. Retrieved January 18, 2026, from [Link]

  • Wamalwa, L. N., Cheseto, X., Ouna, E., Kaplan, F., Maniania, N. K., Machuka, J., Torto, B., & Ghislain, M. (2015). Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer. Journal of Agricultural and Food Chemistry, 63(2), 534-540. [Link]

  • (PDF) Cytotoxic and other withanolides from aeroponically grown Physalis philadelphica. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Toxic Ipomeamarone Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer. (2015). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • In vitro cytotoxic activity of bark extracts from Pinus durangensis Martinez and Quercus sideroxyla Bonpl. (n.d.). Redalyc. Retrieved January 18, 2026, from [Link]

Sources

Spectroscopic data comparison of "Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-" isomers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive comparison of the spectroscopic data for the primary isomers of furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, commonly known as linalool oxide. As researchers, scientists, and drug development professionals, understanding the subtle yet significant structural differences between the cis- and trans-furanoid and pyranoid isomers is crucial for applications in flavor, fragrance, and pharmaceutical industries. This guide offers a detailed analysis of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data to facilitate the unambiguous identification and characterization of these important monoterpenoids.

Introduction to Linalool Oxide Isomers

Linalool oxide is a naturally occurring monoterpenoid found in the essential oils of many plants, contributing to their characteristic floral and sweet aromas. It exists as four main diastereomers: cis- and trans-isomers of the five-membered furanoid ring and the six-membered pyranoid ring. The biosynthesis of these compounds typically involves the regioselective epoxidation of the trisubstituted double bond in linalool, followed by intramolecular cyclization.[1] The resulting stereochemistry significantly influences the sensory properties and potential biological activity of each isomer. Accurate spectroscopic identification is therefore paramount.

Linalool Oxide Isomers cluster_furanoid Furanoid Linalool Oxides cluster_pyranoid Pyranoid Linalool Oxides cis-Furanoid cis-Furanoid (2S,5R)-isomer shown trans-Furanoid trans-Furanoid (2R,5R)-isomer shown cis-Pyranoid cis-Pyranoid (3S,6R)-isomer shown trans-Pyranoid trans-Pyranoid (3R,6R)-isomer shown Linalool Linalool Linalool->cis-Furanoid Epoxidation & Cyclization Linalool->trans-Furanoid Epoxidation & Cyclization Linalool->cis-Pyranoid Epoxidation & Cyclization Linalool->trans-Pyranoid Epoxidation & Cyclization MS_Fragmentation M+ (m/z 170) M+ (m/z 170) m/z 155 m/z 155 M+ (m/z 170)->m/z 155 - CH3 m/z 94 m/z 94 M+ (m/z 170)->m/z 94 - C4H8O m/z 68 m/z 68 M+ (m/z 170)->m/z 68 - C5H10O2 m/z 59 m/z 59 M+ (m/z 170)->m/z 59 - C7H11O m/z 137 m/z 137 m/z 155->m/z 137 - H2O GCMS_Workflow Sample Sample GC Injection GC Injection Sample->GC Injection Separation in Column Separation in Column GC Injection->Separation in Column Ionization (EI) Ionization (EI) Separation in Column->Ionization (EI) Mass Analyzer Mass Analyzer Ionization (EI)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Sources

A Guide to Inter-Laboratory Comparison of Linalool Oxide Quantification: Ensuring Accuracy and Comparability in Terpenoid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Linalool oxide, with its distinct floral and citrus notes, is a significant component in essential oils, fragrances, and flavorings.[1] Its accurate quantification is paramount for quality control, formulation development, and understanding its therapeutic potential.[2] However, the inherent volatility and structural isomerism of terpenoids like linalool oxide present considerable analytical challenges, often leading to variability in results between laboratories.[3][4] This guide aims to illuminate these challenges and provide a framework for conducting successful inter-laboratory comparisons.

The Analytical Landscape: A Comparative Overview

The choice of analytical technique is a primary determinant of accuracy and precision in linalool oxide quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods, each with distinct advantages and limitations.[5][6]

Table 1: Comparative Performance of Analytical Methods for Linalool Oxide Quantification

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.98[7]~0.9975[8]
Linear Range 0.80 - 100 mg/L[6]5 - 200 µg/mL[8]
Limit of Detection (LOD) 0.01 mg/L[6]Not explicitly found for linalool oxide
Limit of Quantification (LOQ) 0.03 mg/L[6]Not explicitly found for linalool oxide
Selectivity High, especially with MS detection[9]Method dependent, requires validation[6]
Precision (%RSD) Intra-day: ≤ 12.03%; Inter-day: ≤ 11.34%[9]1.85% (for linalool)[8]
Accuracy (% Recovery) 80.23 - 115.41%[9]92 - 112% (for linalool)[8]
Internal Standard Deuterated analogs (e.g., Linalool-d6) recommended[2]Not explicitly found for linalool oxide

Expert Insight: GC-MS is generally the "gold standard" for volatile compounds like linalool oxide due to its excellent separation and identification capabilities.[3] The use of headspace sampling (HS-GC-MS) is particularly effective for clean sample introduction.[7][9] While HPLC can be a viable alternative, especially for less volatile or thermally labile compounds, its application to linalool oxide is less documented and would require thorough method validation.[4][6] The choice between these techniques often hinges on the specific sample matrix and the desired level of sensitivity.

Navigating the Challenges of Terpenoid Quantification

The complexity of essential oil matrices and the inherent properties of terpenoids pose significant hurdles to achieving consistent analytical results.[3][10] Key challenges include:

  • Volatility and Thermal Instability: Linalool oxide's volatility can lead to sample loss during preparation and analysis.[3]

  • Isomerism: Linalool oxide exists as several stereoisomers, primarily the furanoid and pyranoid forms, which can be difficult to separate chromatographically.[2][11]

  • Matrix Effects: Co-extracted compounds from complex matrices like essential oils can interfere with the detection and quantification of linalool oxide.

  • Lack of Certified Reference Materials: The scarcity of commercially available, certified reference materials for specific linalool oxide isomers complicates method validation and inter-laboratory comparisons.

  • Methodological Diversity: Variations in instrumentation, columns, and analytical parameters across laboratories contribute significantly to result discrepancies.[3]

Trustworthiness through Self-Validation: To mitigate these challenges, each analytical protocol must be a self-validating system. This involves a rigorous assessment of linearity, accuracy, precision, selectivity, and the limits of detection and quantification. The use of an appropriate internal standard, ideally a deuterated analog of the analyte, is crucial for correcting variations in sample preparation and instrument response.[2][7]

A Framework for Inter-Laboratory Comparison

A well-designed inter-laboratory comparison (ILC) or proficiency testing (PT) program is essential for evaluating and improving the comparability of analytical results.

Diagram 1: Workflow for an Inter-Laboratory Comparison Study

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Study Objectives B Select Homogeneous & Stable Test Material A->B C Prepare & Characterize Test Samples B->C D Develop Standardized Analytical Protocol C->D E Distribute Samples to Participating Laboratories D->E F Laboratories Perform Analysis E->F G Data Submission to Coordinating Body F->G H Statistical Analysis of Results (e.g., z-scores) G->H I Identify Outliers & Sources of Error H->I J Final Report & Recommendations I->J

Caption: A three-phase workflow for conducting a robust inter-laboratory comparison study.

Authoritative Grounding: The principles of conducting ILCs are well-established by organizations like the International Organization for Standardization (ISO). Adherence to standards such as those from ISO/TC 54 for essential oils provides a strong foundation for ensuring the quality and comparability of data.[12][13][14]

Detailed Experimental Protocols

Reproducibility begins with meticulously detailed and standardized protocols.

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) [6][9]

  • Sample Preparation:

    • Accurately weigh a precise amount of the test material into a headspace vial.[13]

    • Add a known concentration of an appropriate internal standard (e.g., Linalool-d6).[2]

    • Dilute with a suitable solvent if necessary.[9]

    • Seal the vial immediately.[13]

  • HS-GC-MS Parameters:

    • Incubation: Incubate the vial at an elevated temperature (e.g., 150°C) to allow volatile compounds to partition into the headspace.[13]

    • GC Column: A polar column like PEG-20M or a non-polar column like DB-5 MS can be used for general analysis. For separating stereoisomers, a chiral column is recommended.[2]

    • Oven Temperature Program: A typical program might start at a lower temperature and ramp up to effectively separate the analytes. For example, hold at 100°C for 40 minutes, then ramp to 130°C at 1°C/min.[2]

    • Injector Temperature: 200°C.[2]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[2]

    • MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or full scan mode for qualitative analysis.

Protocol 2: Proposed High-Performance Liquid Chromatography (HPLC-UV) [6][8]

  • Sample Preparation:

    • Prepare a stock solution of linalool oxide in a suitable solvent such as methanol or acetonitrile.[6]

    • Create a series of calibration standards through serial dilution of the stock solution.[6]

    • For complex samples, perform a liquid-liquid or solid-phase extraction to isolate the linalool oxide.[6]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[6]

  • HPLC Parameters:

    • Column: A reverse-phase C18 column is a common starting point.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.

    • Flow Rate: A standard flow rate of 1.0 mL/min is often employed.

    • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

    • Detection: UV detection at a wavelength where linalool oxide exhibits absorbance (e.g., around 210 nm).

Diagram 2: Decision Tree for Method Selection

Method_Selection start Start: Need to Quantify Linalool Oxide q1 Is the sample matrix complex? start->q1 q2 Are isomeric separations critical? q1->q2 Yes q3 Is high sensitivity required? q1->q3 No q2->q3 No chiral_gc Chiral GC-MS is necessary q2->chiral_gc Yes gcms GC-MS is the preferred method q3->gcms Yes hplc HPLC with validation is a viable option q3->hplc No

Caption: A decision-making guide for selecting the appropriate analytical method for linalool oxide.

Conclusion and Future Directions

Achieving consistency in the quantification of linalool oxide across different laboratories is a multifaceted challenge that demands a harmonized approach. This guide has outlined the critical aspects of analytical methodology, the inherent difficulties in terpenoid analysis, and a structured framework for conducting inter-laboratory comparisons. By embracing standardized protocols, rigorous method validation, and collaborative proficiency testing, the scientific community can enhance the reliability and comparability of data, ultimately fostering greater confidence in research findings and product quality assessments. The continued development and availability of certified reference materials for linalool oxide isomers will be instrumental in further advancing the accuracy and standardization of these important analytical measurements.

References

  • Blazheyevskiy, M., & Bouhlal. (n.d.). QUANTITATIVE DETERMINATION OF LINALOOL USING THE REACTION OF EPOXIDATION WITH PEROXY DECANOIC ACID. eVNUIR. Retrieved from [Link]

  • Johnson, B. O., Golonka, A. M., Emmanuel, K. A., Ponnarasu, J. J., & Pryor, J. E. (2022). Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method. Journal of Chemical Education. Retrieved from [Link]

  • Tholl, D. (2017). Extraction and Analysis of Terpenes/Terpenoids. PMC - NIH. Retrieved from [Link]

  • iTeh Standards. (1987). ISO-8432-1987.pdf. Retrieved from [Link]

  • MDPI. (n.d.). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S1 Analysis of linalool-7-OOH with GC-MS. Calibrations curves in.... Retrieved from [Link]

  • PerfumersWorld. (n.d.). Documents. Retrieved from [Link]

  • LabX. (2019, November 12). Terpenes Testing and Challenges of Standardization in the Cannabis Industry. Retrieved from [Link]

  • LabTAG. (2024, November 5). Essential Oil Testing: A Guide to Quality, Purity, Methods, and Regulations. Retrieved from [Link]

  • ResearchGate. (2025, July 1). Development of a validated HS-GC-MS analytical method for the quantification of linalool oxide isomers in nanostructured formulations | Request PDF. Retrieved from [Link]

  • ResearchGate. (2021, January 25). Challenges and Opportunities for the Analysis of Terpenes in Cannabis. Retrieved from [Link]

  • Agilent. (2024, January 26). Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. Retrieved from [Link]

  • NIST. (n.d.). Linalool oxide - the NIST WebBook. Retrieved from [Link]

  • The ANSI Blog. (n.d.). ISO 8432:1987— Liquid Chromatography For Essential Oils. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method | Request PDF. Retrieved from [Link]

  • Venkatramna Industries. (2022, February 2). Quality Standards As Per ISO The requisites of Essential Oils Quality. Retrieved from [Link]

  • ScenTree. (n.d.). Linalool oxide (CAS N° 1365-19-1). Retrieved from [Link]

  • MDPI. (n.d.). Prediction of Terpenoid Toxicity Based on a Quantitative Structure–Activity Relationship Model. Retrieved from [Link]

  • Chromessence. (2023, December 21). STANDARDIZATION OF ESSENTIAL OILS. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Validation for Quantitating Terpenoids in Plant Materials by Headspace GC−MS a. Retrieved from [Link]

  • The Good Scents Company. (n.d.). linalool oxide, 1365-19-1. Retrieved from [Link]

Sources

Safety Operating Guide

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, commonly known as Rosefuran.

Hazard Profile: Understanding the Risks

Rosefuran (CAS No. 13679-86-2) is identified as a flammable liquid and is irritating to the skin and eyes.[1] The furan moiety also suggests a potential for the formation of explosive peroxides upon prolonged exposure to air and light, a characteristic common to many furan derivatives.[2] Therefore, all waste containing Rosefuran must be treated as hazardous.

Property Value Source
CAS Number 13679-86-2[1]
Molecular Formula C10H16O[3]
Primary Hazards Flammable, Skin and Eye Irritant[1]
Flash Point 115.00 °F (46.11 °C)[1]
Potential Hazard May form explosive peroxides[2]

Step-by-Step Disposal Protocol

The proper disposal of Rosefuran is a systematic process designed to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

Before handling Rosefuran waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended.

  • Body Protection: A flame-retardant lab coat should be worn.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Dedicated Waste Container: Collect all Rosefuran waste, including contaminated consumables such as pipette tips and wipes, in a designated, leak-proof, and sealable hazardous waste container.[2]

  • Material Compatibility: The container should be constructed of a material compatible with flammable organic compounds.

  • No Mixing: Do not mix Rosefuran waste with other waste streams, particularly oxidizers or corrosive materials.

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safe handling.

  • Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Content Identification: Clearly write the full chemical name, "Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-", and indicate that it is a flammable liquid.

  • Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[2] This area should be well-ventilated and away from sources of ignition.

Disposal Pathway

Under no circumstances should Rosefuran waste be disposed of via sanitary sewers or in regular trash.[2]

  • EHS Coordination: Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Spill Management

In the event of a Rosefuran spill, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Absorb the Spill: Use a chemical absorbent material suitable for flammable liquids to contain and absorb the spill.

  • Collect Contaminated Materials: Place all contaminated absorbent materials and any other contaminated items into a sealed hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Workflow for Rosefuran Disposal

Sources

Personal protective equipment for handling Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Safe Handling of Limonene Oxide: A Guide to Personal Protective Equipment

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

In the dynamic environment of research and development, the safety of our scientific professionals is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-, a compound more commonly known as Limonene oxide (CAS RN: 13679-86-2).[1] Understanding and implementing these protocols is not merely a matter of compliance but a foundational aspect of rigorous scientific practice.

Limonene oxide is a combustible liquid that can cause skin and eye irritation.[2] While its toxicological properties have not been exhaustively investigated, a cautious and well-informed approach to its handling is critical. This guide will detail the necessary PPE, explain the rationale behind each recommendation, and provide procedural guidance for safe operational and disposal practices.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of Limonene oxide, a thorough risk assessment must be conducted. The primary hazards associated with this compound are its combustibility and its potential to cause irritation upon contact.[2]

Engineering Controls are the most effective means of minimizing exposure. These are measures that are independent of operator actions.

  • Ventilation: Always handle Limonene oxide in a well-ventilated area.[2][3] For procedures that may generate aerosols or involve larger quantities, a negative pressure fume hood is recommended.[4]

  • Ignition Source Control: As a combustible liquid, all sources of ignition such as open flames, hot surfaces, and sparks must be strictly prohibited in the handling area.[5] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[6]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[2][6]

II. Personal Protective Equipment (PPE): Your Essential Barrier

When engineering controls cannot eliminate all risks, PPE provides the necessary barrier between the researcher and the chemical. The selection of appropriate PPE is crucial and should be based on a comprehensive understanding of the potential hazards.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and potential eye irritation.[2][4]
Hand Protection Appropriate protective gloves (e.g., nitrile rubber).Prevents direct skin contact and potential irritation.[2][4]
Body Protection Laboratory coat or overalls. An apron may be used for additional protection.[3][4]Protects skin and personal clothing from accidental spills.
Respiratory Protection Generally not required in well-ventilated areas. Use a NIOSH-approved respirator if ventilation is inadequate or if aerosols are generated.[2][5]Prevents inhalation of vapors or mists, which can cause respiratory tract irritation.

The Causality Behind PPE Choices:

The recommendation for chemical safety goggles stems from the potential for Limonene oxide to cause eye irritation.[2] Similarly, protective gloves are essential to prevent skin irritation, a known hazard of this compound.[7] The choice of a lab coat or overalls provides a fundamental barrier against accidental contact with the skin.[3] While respiratory protection is not always mandatory, its use is dictated by the specific experimental conditions and the effectiveness of the existing ventilation systems.

III. Procedural Guidance: From Handling to Disposal

Safe Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is in good condition and worn correctly. Clear the work area of any unnecessary items and verify the location and functionality of safety equipment.

  • Dispensing: When transferring Limonene oxide, do so carefully to avoid splashing. Use only non-sparking tools.[2][6]

  • During Use: Keep containers tightly closed when not in use.[2] Avoid breathing vapors.[4]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2] Contaminated clothing should be removed and laundered before reuse.[2]

Emergency Procedures Workflow:

EmergencyProcedures cluster_exposure Chemical Exposure Event cluster_response Immediate Response Actions cluster_spill Spill Response Exposure Exposure Occurs (Inhalation, Skin, or Eye Contact) Inhalation Inhalation Move to fresh air. If breathing is difficult, seek medical attention. Exposure:f0->Inhalation Identify Exposure Type SkinContact Skin Contact Remove contaminated clothing. Wash affected area with soap and water. Exposure:f0->SkinContact Identify Exposure Type EyeContact Eye Contact Flush eyes with water for at least 15 minutes. Seek immediate medical attention. Exposure:f0->EyeContact Identify Exposure Type Spill Spill Occurs Evacuate non-essential personnel. Remove ignition sources. Ventilate the area. Containment Containment Absorb with inert material (e.g., sand, vermiculite). Spill:f0->Containment:f0 Control Spill Cleanup Cleanup & Disposal Place in a suitable, sealed container for disposal. Follow institutional and local regulations. Containment:f0->Cleanup:f0 Clean and Dispose

Caption: Workflow for emergency response to Limonene oxide exposure or spills.

Disposal Plan:

All waste containing Limonene oxide must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]

  • Waste Collection: Collect all waste materials, including absorbent materials from spills, in clearly labeled, sealed containers.

  • Storage: Store waste containers in a designated, well-ventilated area away from ignition sources.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not pour Limonene oxide down the drain. Empty containers may still contain hazardous residues and should be handled accordingly.[2][3]

By adhering to these guidelines, researchers can confidently and safely handle Limonene oxide, ensuring a secure laboratory environment conducive to innovation and discovery.

References

  • (+)-Limonene oxide, mixture of cis and trans Safety Data Sheet. (n.d.).
  • Material Safety Data Sheet - (+)-Limonene oxide, 97%, cis/trans mixture. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - (−)-Limonene oxide, mixture of cis and trans. (2025, May 17). Sigma-Aldrich.
  • SAFETY DATA SHEET - TakeOff Adhesive Remover. (2021, October 14). D.S. Cleaning Kits, Inc.
  • limonene - SAFETY DATA SHEET. (2010, October 22).
  • Safety Data Sheet - (+)-trans-Limonene oxide. (2024, December 19). CymitQuimica.
  • GHS SAFETY DATA SHEET. (n.d.).
  • 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-, trans-. (n.d.). PubChem.
  • EU SAFETY DATA SHEET 2-methyltetrahydrofuran. (n.d.).
  • SAFETY DATA SHEET - 2-Methylfuran. (2021, December 2). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methyltetrahydrofuran. (2009, May 14). Fisher Scientific.
  • Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- AG0012DF. (n.d.). Sobekbio Biosciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.